Quinone 7
描述
Structure
3D Structure
属性
IUPAC Name |
octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,7,10,12,14(28),15(27),16,18,21,23-tridecaene-9,20-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12O2/c29-27-17-9-1-5-13-14-6-2-11-19-22(14)26-24-16(8-4-12-20(24)28(19)30)15-7-3-10-18(27)23(15)25(26)21(13)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEJQTWXRMXYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC=C4C3=C5C6=C(C=CC=C6C4=O)C7=C8C5=C2C(=C1)C(=O)C8=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197163 | |
| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-64-9 | |
| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Menaquinone-7 and Its Role in Bone Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Menaquinone-7 (MK-7), a long-chain form of vitamin K2, is a critical nutrient in bone metabolism, playing a role that extends beyond its classical function in coagulation. Emerging evidence elucidates its multifaceted mechanism of action, involving both the gamma-carboxylation of key bone proteins and the regulation of gene expression within bone cells. This technical guide provides an in-depth analysis of the molecular pathways through which MK-7 stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts. We consolidate quantitative data from in vitro, animal, and human studies, detail common experimental protocols, and present signaling pathways and workflows as specified visualizations to offer a comprehensive resource for the scientific community.
Core Mechanisms of Action
Menaquinone-7 influences bone homeostasis through two primary, and at times interconnected, mechanisms: the post-translational modification of vitamin K-dependent proteins and the direct regulation of signaling pathways that control bone cell gene expression.
Vitamin K-Dependent γ-Carboxylation
The most well-established function of vitamin K is its role as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2][3] This enzyme catalyzes the conversion of glutamate (Glu) residues to γ-carboxyglutamate (Gla) on specific proteins, known as vitamin K-dependent proteins (VKDPs).[2][3] This carboxylation is critical for their biological activity, as the Gla residues confer a high affinity for calcium ions.[1]
In bone, the most important VKDP is Osteocalcin (OC) , also known as bone Gla protein.[4][5] Synthesized by osteoblasts, osteocalcin requires carboxylation to bind effectively to the hydroxyapatite matrix of bone.[4][6] Fully carboxylated osteocalcin (cOC) is essential for proper bone mineralization and maturation.[2][4] An inadequate vitamin K status leads to the circulation of undercarboxylated osteocalcin (ucOC), which is biologically inactive and is recognized as a biomarker for poor bone health and an increased risk of fractures.[1][4] MK-7, due to its high bioavailability and long half-life, is particularly effective at promoting the carboxylation of osteocalcin.[4][7][8]
Another key VKDP influenced by MK-7 is the Matrix Gla Protein (MGP) , which is a potent inhibitor of soft tissue and vascular calcification.[4][7] By ensuring the proper carboxylation of MGP, MK-7 helps direct calcium away from arteries and towards the bone, addressing the "Calcium Paradox."[4]
Regulation of Gene Expression and Signaling Pathways
Beyond its cofactor role, MK-7 actively modulates gene expression in bone cells, influencing their differentiation, function, and survival. These actions are often independent of the γ-carboxylation pathway.[9][10]
MK-7 promotes bone formation by enhancing the proliferation and differentiation of osteoblasts.[6][9] It upregulates the expression of key osteogenic marker genes, including osteocalcin (OCN), osteoprotegerin (OPG), receptor activator of nuclear factor-κB ligand (RANKL), and bone morphogenetic protein 2 (BMP2).[1][11][12][13]
Key signaling pathways involved include:
-
Steroid and Xenobiotic Receptor (SXR) Activation: MK-7 can act as a ligand for SXR, a nuclear receptor that regulates the transcription of target genes involved in bone metabolism.[1][8][9]
-
BMP2/Smad Pathway: Studies show that MK-7 administration increases BMP2 mRNA.[11] BMP2 is a potent growth factor that signals through Smad proteins to stimulate the expression of osteoblast-specific transcription factors like RUNX2, leading to cellular differentiation and matrix production.[13]
-
Inhibition of NF-κB Signaling: MK-7 has been shown to suppress the activation of the Nuclear Factor-κB (NF-κB) signaling pathway in osteoblasts.[4][10][14] This inhibition is crucial as NF-κB activation is known to antagonize osteoblast differentiation.[10]
MK-7 actively suppresses bone resorption by inhibiting the formation and activity of osteoclasts, the cells responsible for breaking down bone tissue.[10][14][15]
This is achieved through several mechanisms:
-
Modulation of the OPG/RANKL Ratio: Osteoblasts control osteoclastogenesis by producing both RANKL, which is essential for osteoclast formation, and OPG, a decoy receptor that blocks RANKL activity.[16] MK-7 has been shown to increase the mRNA expression ratio of OPG to RANKL in osteoblasts, thereby creating an anti-resorptive environment.[17]
-
Direct Inhibition of NF-κB Signaling in Osteoclasts: The RANKL/RANK interaction on osteoclast precursors is a primary activator of the NF-κB pathway, which is essential for osteoclast differentiation and survival.[10] MK-7 directly suppresses RANKL-induced NF-κB activation in osteoclasts, a mechanism that is independent of γ-carboxylation.[9][10][14]
-
Involvement of Protein Kinase C (PKC): Some evidence suggests that the inhibitory effect of MK-7 on osteoclast formation may involve the protein kinase C (PKC) signaling pathway.[15]
Quantitative Data from Preclinical and Clinical Studies
The effects of MK-7 on bone metabolism have been quantified in numerous studies, providing a strong evidence base for its efficacy.
Table 1: Effects of MK-7 on Bone Turnover Markers (Human Studies)
| Study Parameter | MK-7 Dosage | Duration | Change in Undercarboxylated OC (ucOC) | Change in Carboxylated OC (cOC) | Change in cOC/ucOC Ratio | Reference(s) |
| Postmenopausal Women | 180 µ g/day | 3 years | ~51% Decrease | ~21% Increase | 58% Improvement | [18] |
| Postmenopausal Women | 100 µ g/day | 12 weeks | Significant Decrease | - | Significant Increase | [19][20] |
| Postmenopausal Women | 375 µ g/day | 1 year | 65.2% Decrease | - | - | [21][22] |
| Healthy Volunteers | 90 µ g/day | 2 weeks | Significant Decrease | Significant Increase | Significant Increase | [2][23] |
Table 2: Effects of MK-7 on Bone Mineral Density (BMD) & Strength (Human & Animal Studies)
| Study Population | MK-7 Dosage | Duration | Key Findings on BMD & Bone Strength | Reference(s) |
| Postmenopausal Women | 180 µ g/day | 3 years | - Slower decline in lumbar spine & femoral neck BMD.- Improved femoral neck bone strength indices. | [18][24][25] |
| Postmenopausal Women with Osteopenia | 375 µ g/day | 3 years | - No significant difference in BMD decline vs. placebo (both groups on Ca+D3). | [21] |
| Ovariectomized (OVX) Rats | 30 mg/kg bw/day | 5 months | - Modestly protective against BMD decrease.- Markedly improved bone strength. | [3][4][8] |
Table 3: Effects of MK-7 on Osteoblast and Osteoclast Markers (In Vitro Studies)
| Cell Line | MK-7 Concentration | Duration | Key Findings | Reference(s) |
| MC3T3-E1 (Osteoblastic) | 10⁻⁶ M | 24-48 hours | - Increased protein content, ALP activity, DNA content, calcium content. | [6] |
| MC3T3-E1 (Osteoblastic) | - | 24 hours | - Upregulated Tenascin C and BMP2 mRNA.- Increased phosphorylated Smad1 protein. | [11] |
| MC3T3-E1 (Osteoblastic) | - | - | - Increased OPG/RANKL mRNA ratio by 329%. | [17] |
| Rat Bone Marrow Cells | 10⁻⁸ - 10⁻⁵ M | 7 days | - Significantly inhibited PTH and PGE2-induced osteoclast-like cell formation. | [15] |
Experimental Protocols & Methodologies
Reproducible research relies on detailed methodologies. Below are summaries of common protocols used to investigate the effects of MK-7 on bone metabolism.
In Vitro Osteoblast and Osteoclast Assays
These assays are fundamental for elucidating the direct cellular and molecular effects of MK-7.
Typical Experimental Workflow:
-
Cell Culture: Murine pre-osteoblastic cells (e.g., MC3T3-E1) or human osteosarcoma cells (e.g., SAOS-2) are cultured in appropriate media (e.g., α-MEM or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[6]
-
Treatment: Cells are seeded and allowed to adhere before the medium is replaced with a serum-free or low-serum medium containing either vehicle control or varying concentrations of MK-7 (e.g., 10⁻⁸ to 10⁻⁵ M).[6][15]
-
Incubation: Cells are incubated for specific periods (e.g., 24 hours for gene expression studies, up to 21 days for mineralization assays).[11][26]
-
Analysis: Cells and culture supernatants are harvested for various downstream analyses.
Key Methodologies:
-
Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. Its activity is often measured colorimetrically by the rate of p-nitrophenol liberation from a p-nitrophenyl phosphate substrate.[6]
-
Mineralization Assay: Calcium deposition, a marker of late-stage osteoblast function, is visualized and quantified by staining the cell culture with Alizarin Red S, which binds to calcium crystals.
-
Osteocalcin Measurement: Secreted osteocalcin in the culture medium is quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[6]
-
Real-Time Polymerase Chain Reaction (RT-PCR): Used to quantify the mRNA expression levels of target genes such as OCN, OPG, RANKL, BMP2, and RUNX2.[11][12]
-
Western Blot Analysis: Used to measure the protein levels of signaling molecules (e.g., phosphorylated Smad1) and bone markers.[11]
Animal Models
The ovariectomized (OVX) rat is the most widely used animal model for studying postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to accelerated bone loss that mimics the human condition. In these models, rats are fed diets with or without MK-7 supplementation for several months.[4] Key endpoints include:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA).
-
Bone Strength: Assessed through biomechanical testing (e.g., three-point bending tests) of excised femurs or vertebrae.[3][4]
-
Serum Biomarkers: Analysis of serum for levels of ucOC and cOC.
Human Clinical Trials
Human studies are typically double-blind, randomized, placebo-controlled trials, often focusing on postmenopausal women.[18][19][25]
-
Participants: Healthy postmenopausal women are recruited and randomized to receive daily supplements of MK-7 (e.g., 180-375 µg) or a placebo.[18][21]
-
Duration: Long-term supplementation (e.g., 3 years) is often required to observe significant changes in bone density.[18][25]
-
Primary Endpoints:
-
Secondary Endpoints:
Conclusion
The mechanism of action of Menaquinone-7 in bone metabolism is robust and multifaceted. It acts as a vital cofactor for the carboxylation of osteocalcin, a process fundamental to bone mineralization. Concurrently, it functions as a signaling molecule that directly influences bone cell fate by promoting osteoblastogenesis and inhibiting osteoclastogenesis through the regulation of key pathways, including SXR, BMP2/Smad, and NF-κB. The collective evidence from in vitro, animal, and human studies underscores the potential of MK-7 as a key nutritional intervention for maintaining skeletal health. For professionals in research and drug development, understanding these distinct yet complementary mechanisms is crucial for designing effective strategies to prevent and manage metabolic bone diseases like osteoporosis.
References
- 1. The effect of menaquinone-7 (vitamin K2) supplementation on osteocalcin carboxylation in healthy prepubertal children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Olive oil supplemented with menaquinone-7 significantly affects osteocalcin carboxylation | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. MK-7 and Its Effects on Bone Quality and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K2 (as MK-7) is needed for bone quality – Review - VitaminDWiki [vitamindwiki.com]
- 5. Vitamin K2 – The Missing Link in Osteoporosis? [casi.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. drkumardiscovery.com [drkumardiscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. Vitamin K and Bone Metabolism: A Review of the Latest Evidence in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Menaquinone-7 regulates gene expression in osteoblastic MC3T3E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Menaquinone-7 regulates the expressions of osteocalcin, OPG, RANKL and RANK in osteoblastic MC3T3E1 cells. | Semantic Scholar [semanticscholar.org]
- 13. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. Inhibitory effect of menaquinone-7 (vitamin K2) on osteoclast-like cell formation and osteoclastic bone resorption in rat bone tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A comparatively study of menaquinone-7 isolated from Cheonggukjang with vitamin K1 and menaquinone-4 on osteoblastic cells differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drkumardiscovery.com [drkumardiscovery.com]
- 19. Low-Dose Daily Intake of Vitamin K(2) (Menaquinone-7) Improves Osteocalcin γ-Carboxylation: A Double-Blind, Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The effect of vitamin MK-7 on bone mineral density and microarchitecture in postmenopausal women with osteopenia, a 3-year randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Olive oil supplemented with menaquinone-7 significantly affects osteocalcin carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Navigating the Stereochemistry of Vitamin K2: A Technical Guide to the Bioavailability and Pharmacokinetics of Menaquinone-7 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-7 (MK-7), a key form of vitamin K2, has garnered significant attention for its superior bioavailability and long half-life, making it a molecule of high interest in the development of therapeutics and supplements targeting bone and cardiovascular health. However, the biological efficacy of MK-7 is critically dependent on its stereochemistry. Commercial MK-7 is often a mixture of the all-trans and one or more cis isomers. It is widely established that only the all-trans isomer is biologically active, while the cis isomers are considered to have little to no vitamin K activity.[1][2][3] This technical guide provides an in-depth analysis of the available scientific literature on the bioavailability and pharmacokinetics of different MK-7 isomers, offering a critical resource for researchers and professionals in drug development.
The Biological Significance of MK-7 Isomerism
The biological function of vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs).[1][4][5] This carboxylation is essential for the activation of VKDPs, which play crucial roles in blood coagulation, bone metabolism (e.g., osteocalcin), and the inhibition of vascular calcification (e.g., matrix Gla protein).
The geometric configuration of the MK-7 molecule is paramount for its interaction with GGCX. The all-trans isomer possesses a linear isoprenoid side chain, which fits into the active site of the enzyme. In contrast, the cis isomers have a bent or kinked side chain that sterically hinders this interaction, rendering them biologically inactive.[2]
Comparative Carboxylative Efficacy
An in-vitro study directly comparing the carboxylative efficacy of trans and cis MK-7 isomers demonstrated a significantly higher activity for the trans form. In this study, the hydroquinone form of trans-MK-7 (trans-MK7H2) showed a potent ability to carboxylate a 70 KDa Gla-protein. While the cis isomer did exhibit a small degree of carboxylation, it was substantially less effective than the trans isomer.[1][4][5]
Pharmacokinetics of all-trans MK-7
The all-trans isomer of MK-7 is well-absorbed and exhibits a long half-life in the circulation, contributing to its high bioavailability. Several human clinical trials have characterized its pharmacokinetic profile.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for all-trans MK-7 from human studies.
| Study Population | Dosage | Formulation | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) | Reference |
| Healthy Volunteers | Single dose | Capsules & Tablets | 2 - 6 | ~1.0 - 6.8 | ~14 - 66 (24h) | ~3 days | [6][7] |
| Healthy Women | 420 µg (single dose) | Capsules | 6 | Not specified | Not specified | Long, detectable up to 48h | [8] |
| Healthy Volunteers | 420 µg (single dose) | Capsules | 2 - 4 | Not specified | Not specified | Not specified | [7] |
| Healthy Volunteers | Not specified | Tablets | 6 | Not specified | Not specified | Not specified | [7] |
Note: Tmax (time to maximum concentration), Cmax (maximum concentration), AUC (area under the curve). Values can vary based on formulation and individual differences.
The Question of cis-MK-7 Bioavailability and Pharmacokinetics
While it is established that cis-MK-7 is biologically inactive, its pharmacokinetic profile is less understood. A critical question for researchers is whether these isomers are absorbed and what their metabolic fate is. Direct pharmacokinetic studies on orally administered, purified cis-MK-7 in humans are lacking in the current body of literature.
However, research on vitamin K1 isomers provides valuable insights. A study in rats demonstrated that while cis-phylloquinone (vitamin K1) has virtually no biological activity, its tissue distribution is similar to that of the trans form. Notably, the study found a higher accumulation and slower clearance of the cis isomer in the liver.[9] This suggests that cis isomers of vitamin K are indeed absorbed and distributed in the body, even if they are not functionally active as a vitamin. It is plausible that cis-MK-7 follows a similar pattern of absorption.
The presence of cis isomers in MK-7 formulations is primarily considered an impurity that dilutes the concentration of the active all-trans form.[7] There is currently no evidence to suggest that cis isomers interfere with the absorption or activity of the all-trans isomer.[7]
Experimental Protocols
Quantification of MK-7 Isomers
Accurate quantification of cis and trans MK-7 isomers is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Method: Reversed-phase HPLC with a C18 or C30 column.
-
Detection:
-
UV/DAD (Diode Array Detection): For quantification based on UV absorbance.
-
Fluorescence Detection (FLD): Often used with post-column reduction (e.g., with zinc) for enhanced sensitivity.
-
Mass Spectrometry (LC-MS): Provides high specificity and sensitivity for isomer identification and quantification, especially when coupled with high-resolution mass spectrometry (HRMS-QTOF).[10]
-
Charged Aerosol Detection (CAD): Can be used for quantification.
-
-
Sample Preparation: Liquid-liquid extraction (LLE) with solvents like hexane is a common method for extracting MK-7 from biological matrices or supplement formulations.[10]
In-vitro Carboxylation Assay
This assay is used to determine the biological activity of different vitamin K isomers.
-
Cell Culture: Human cell lines, such as normal human dermal fibroblasts (nHDF), are cultured.
-
Induction of Vitamin K Deficiency: Cells are treated with a vitamin K antagonist like warfarin to inhibit the vitamin K cycle and induce the production of undercarboxylated proteins.
-
Treatment: Cells are then incubated with different concentrations of the cis and trans MK-7 isomers.
-
Analysis:
Visualizations
Signaling Pathway: Vitamin K Cycle and Carboxylation
Caption: The Vitamin K cycle and its role in protein carboxylation.
Experimental Workflow: MK-7 Isomer Analysis
Caption: Workflow for the separation and quantification of MK-7 isomers.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, it is imperative to:
-
Utilize analytical methods capable of accurately separating and quantifying cis and trans MK-7 isomers to ensure the quality and efficacy of MK-7 products.
-
Recognize that the presence of cis isomers in a formulation represents a reduction in the concentration of the active compound.
Future research should aim to definitively characterize the oral bioavailability, metabolic fate, and potential for tissue accumulation of cis-MK-7 isomers through dedicated in vivo pharmacokinetic studies. This will provide a more complete understanding of the physiological impact of all components present in commercial MK-7 preparations.
References
- 1. purethera.com [purethera.com]
- 2. vitafoodsinsights.com [vitafoodsinsights.com]
- 3. Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Efficacy of Menaquinone-7 in the Attenuation of Vascular Calcification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vascular calcification, the pathological deposition of calcium phosphate crystals in the vasculature, is a significant contributor to cardiovascular morbidity and mortality. This process, once considered a passive degenerative phenomenon, is now recognized as an active, cell-mediated process akin to bone formation, in which vascular smooth muscle cells (VSMCs) transdifferentiate into osteoblast-like cells. Menaquinone-7 (MK-7), a long-chain form of vitamin K2, has emerged as a promising agent in the modulation of vascular calcification. This technical guide provides an in-depth overview of the in vitro studies investigating the role of MK-7 in mitigating vascular calcification, with a focus on experimental protocols, underlying signaling pathways, and quantitative data.
The Role of Menaquinone-7 in Vascular Health
Vitamin K-dependent proteins play a crucial role in the regulation of calcium homeostasis. One of the most critical of these in the vasculature is the Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification. The inhibitory capacity of MGP is contingent upon its post-translational carboxylation, a vitamin K-dependent process. In a state of vitamin K deficiency, MGP remains uncarboxylated (ucMGP) and is biologically inactive, leading to an increased risk of vascular calcification. Menaquinone-7, owing to its high bioavailability and long half-life, is an effective cofactor for the carboxylation and activation of MGP, thereby preventing the deposition of calcium crystals in the arterial wall.
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize the quantitative effects of menaquinones on markers of calcification and osteogenic differentiation. While direct in vitro dose-response data for MK-7 in vascular smooth muscle cells is limited in the current literature, studies on other cell types and in vivo models provide valuable insights into its potential efficacy.
Table 1: In Vitro Effects of Menaquinones on Osteogenic Markers
| Cell Type/Tissue | Menaquinone | Concentration | Parameter | Result | Citation |
| Rat Femoral-Diaphyseal and -Metaphyseal Tissues | Menaquinone-7 (MK-7) | 10⁻⁶ M and 10⁻⁵ M | Calcium Content | Significant Increase | [1] |
| Rat Femoral-Diaphyseal and -Metaphyseal Tissues | Menaquinone-7 (MK-7) | 10⁻⁶ M and 10⁻⁵ M | Alkaline Phosphatase Activity | Significant Increase | [1] |
| Human Osteoblastic SAOS-2 Cells | Menaquinone-7 (MK-7) | 10⁻⁶ M | Alkaline Phosphatase Activity | Significant Increase | [2][3] |
| Pluripotent Stem Cell-Derived MSCs | Menaquinone-7 (MK-7) | Not specified | RUNX2 Expression (Day 2) | Significant Upregulation | [4][5] |
| Pluripotent Stem Cell-Derived MSCs | Menaquinone-7 (MK-7) | Not specified | RUNX2 Expression (Day 21) | Significant Downregulation | [4][5] |
| Pluripotent Stem Cell-Derived MSCs | Menaquinone-7 (MK-7) | Not specified | Alkaline Phosphatase Activity (Day 21) | Increased | [4][5] |
Table 2: In Vivo Effects of Menaquinone-7 on Vascular Calcification Markers
| Animal Model | Treatment | Duration | Parameter | Result | Citation |
| Murine Model of Extraosseous Calcification | High-Dose MK-7 Supplementation | 12 weeks | Aortic Calcification | Inhibited | [6] |
| Murine Model of Extraosseous Calcification | High-Dose MK-7 Supplementation | 12 weeks | Aortic Alkaline Phosphatase | Decreased | [6] |
| Murine Model of Extraosseous Calcification | High-Dose MK-7 Supplementation | 12 weeks | Aortic MGP mRNA Expression | 10-fold Increase | [6] |
Key Signaling Pathways in Vascular Calcification and the Influence of Menaquinone-7
Several signaling pathways are implicated in the osteogenic differentiation of VSMCs and the progression of vascular calcification. MK-7 is understood to modulate these pathways, primarily through its role in MGP carboxylation.
MGP-Dependent Inhibition of Vascular Calcification
The primary mechanism by which MK-7 is thought to prevent vascular calcification is through the activation of MGP. Carboxylated MGP (cMGP) inhibits the formation and growth of calcium phosphate crystals and prevents the osteogenic differentiation of VSMCs.
Gas6/Axl Survival Pathway
The Growth arrest-specific 6 (Gas6) protein and its receptor tyrosine kinase Axl play a role in promoting cell survival and inhibiting apoptosis. Downregulation of this pathway in VSMCs can contribute to apoptosis and the release of apoptotic bodies that serve as niduses for calcification. Vitamin K is required for the carboxylation and activation of Gas6.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Chronic inflammation is a known driver of vascular calcification. Some studies suggest that vitamin K may have anti-inflammatory properties by inhibiting the NF-κB pathway, thereby reducing the expression of pro-osteogenic factors.[7]
Experimental Protocols
The following section details the methodologies for key in vitro experiments to assess the effect of Menaquinone-7 on vascular calcification.
General Experimental Workflow
Induction of VSMC Calcification
-
Cell Culture: Culture human aortic vascular smooth muscle cells (VSMCs) in a suitable growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed VSMCs in multi-well plates at a density of approximately 5 x 10⁴ cells/cm².
-
Induction of Calcification: Once cells reach confluence, replace the growth medium with a calcification medium. Two common methods are:
-
High Phosphate Medium: Supplement the growth medium with a phosphate solution (a mixture of NaH₂PO₄ and Na₂HPO₄) to a final concentration of 2.5-3.0 mM.
-
Osteogenic Medium: Supplement the growth medium with dexamethasone (0.1 µM), β-glycerophosphate (10 mM), and ascorbic acid (50 µg/mL).
-
-
Treatment: Concurrently with the introduction of the calcification medium, add Menaquinone-7 (solubilized in a suitable vehicle like ethanol or DMSO) to the treatment wells at various concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M). Include a vehicle-only control.
-
Incubation: Incubate the cells for 7 to 21 days, replacing the medium every 2-3 days.
Quantification of Calcification: Alizarin Red S Staining
-
Fixation: After the incubation period, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
-
Washing: Aspirate the staining solution and wash the wells multiple times with deionized water to remove excess stain.
-
Imaging: Visualize and capture images of the stained calcium deposits using a microscope.
-
Quantification:
-
To quantify the staining, add 10% cetylpyridinium chloride to each well to destain.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm using a spectrophotometer.
-
Compare the absorbance values of the MK-7 treated groups to the control group to determine the percentage inhibition of calcification.
-
Gene Expression Analysis: qRT-PCR
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green chemistry and primers specific for the target genes (MGP, Runx2, Osteopontin) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Representative Human Primer Sequences:
-
MGP: Forward: 5'-AATCTCATTATTGGAAGCACCGA-3', Reverse: 5'-TCATAGCAGAGATGGAGGCAA-3'
-
Runx2: Forward: 5'-TCTTAGAACAAATTCTGCCCTTT-3', Reverse: 5'-TGCTCGGATCCCAAAAGAA-3'
-
Osteopontin (SPP1): Forward: 5'-ACGCCGACCAAGGAAAACTC-3', Reverse: 5'-GTATGCACCATTCAACTCCTCG-3'
-
GAPDH: Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3', Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blot Analysis for Phosphorylated Proteins
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Axl, p-Akt) and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Activation Assay
-
Nuclear Extraction: Isolate nuclear extracts from the treated and control cells.
-
EMSA (Electrophoretic Mobility Shift Assay):
-
Incubate the nuclear extracts with a labeled DNA probe containing the NF-κB consensus sequence.
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the shifted bands by autoradiography or other detection methods.
-
-
Reporter Assay:
-
Transfect the cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.
-
After treatment, lyse the cells and measure luciferase activity using a luminometer.
-
Conclusion
The in vitro evidence, complemented by in vivo data, strongly suggests that Menaquinone-7 plays a significant role in the inhibition of vascular calcification. Its primary mechanism of action is the carboxylation and activation of MGP, a potent calcification inhibitor. Furthermore, MK-7 may exert protective effects through the modulation of the Gas6/Axl and NF-κB signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of MK-7 in the context of vascular calcification. Future in vitro studies focusing on the dose-dependent effects of MK-7 on VSMC calcification and the underlying molecular mechanisms are warranted to fully elucidate its clinical utility.
References
- 1. Stimulatory effect of menaquinone-7 (vitamin K2) on osteoblastic bone formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Menaquinone-7 Supplementation Improves Osteogenesis in Pluripotent Stem Cell Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menaquinone-7 Supplementation Improves Osteogenesis in Pluripotent Stem Cell Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
All-trans Menaquinone-7: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
All-trans Menaquinone-7 (MK-7), a member of the vitamin K2 family, has garnered significant scientific interest due to its superior bioavailability and longer half-life compared to other vitamin K analogues.[1] It plays a crucial role as a cofactor for the γ-carboxylation of specific glutamic acid residues in vitamin K-dependent proteins (VKDPs), which are essential for blood coagulation, bone metabolism, and the inhibition of vascular calcification.[2][3] The biological activity of Menaquinone-7 is intrinsically linked to its all-trans configuration, as cis isomers are considered biologically inactive.[4][5] This technical guide provides an in-depth overview of the physical and chemical properties of all-trans Menaquinone-7, complete with quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways to support research and development efforts.
Chemical and Physical Properties
All-trans Menaquinone-7 is a light yellow, crystalline solid.[6] Its chemical structure consists of a 2-methyl-1,4-naphthoquinone ring with a side chain of seven isoprene units in the all-trans configuration.[6]
Table 1: General and Physical Properties of all-trans Menaquinone-7
| Property | Value | Reference(s) |
| Chemical Name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione | [6] |
| Synonyms | Vitamin K2(35), MK-7 | [6] |
| Molecular Formula | C46H64O2 | [6] |
| Molecular Weight | 649.0 g/mol | [6] |
| Appearance | Light yellow microcrystalline plates or pale yellow powder | [6][7] |
| Melting Point | 54 °C | [6][8] |
| Boiling Point | 200 °C at 0.0002 mm Hg (with some decomposition) | [6] |
| Solubility | Insoluble in water; Slightly soluble in methanol, ethanol, chloroform, and ethyl acetate. More soluble in organic solvents like n-hexane. | [6][7][8][9] |
Table 2: Spectroscopic and Electrochemical Properties of all-trans Menaquinone-7
| Property | Value | Reference(s) |
| UV-Vis Absorption Maxima (λmax) | 248, 270, 330 nm | [10] |
| Standard Redox Potential (E°') | -0.088 V (in DMPC monolayers) | [11] |
Stability Profile
All-trans Menaquinone-7 is sensitive to light and can undergo isomerization from the active all-trans form to inactive cis isomers upon exposure to UV radiation.[12][13] It exhibits high thermal stability but may be degraded by alkaline compounds.[13][14] For optimal stability, it should be stored at -20°C under an inert atmosphere, protected from light.[7]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a widely used technique for the quantification of all-trans Menaquinone-7 in various matrices, including fermentation broths and dietary supplements.
Method 1: Reversed-Phase HPLC-UV
-
Objective: To determine the concentration of all-trans Menaquinone-7.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Lichrospher-100, RP-C18 (5 μm), 125 mm × 4.0 mm.[15][16]
-
Mobile Phase: A gradient mixture of water and methanol (1:1 v/v) acidified to pH 3.0 with orthophosphoric acid, and acetonitrile.[15][16]
-
Retention Time: Approximately 2.38 minutes under these conditions.[15][16]
-
Quantification: Based on a calibration curve generated from a certified reference standard of all-trans Menaquinone-7. The linear range is typically 2.5-20 μg/mL.[15][16]
Method 2: Isocratic Reversed-Phase HPLC-UV
-
Objective: Rapid analysis of MK-7 in fermentation samples.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 Gemini column.[17]
-
Mobile Phase: Isocratic mixture of 2-propanol and n-hexane (2:1, v/v).[17]
-
Flow Rate: 0.5 mL/min.[17]
-
Detection: UV at 248 nm.[17]
-
Retention Time: Approximately 7.19 minutes.[17]
-
Limit of Detection (LOD): 0.1 µg/mL.[17]
-
Limit of Quantification (LOQ): 0.29 µg/mL.[17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS offers high sensitivity and specificity, making it ideal for quantifying low concentrations of MK-7 in complex biological matrices like human serum.[2][3][18]
-
Objective: To accurately quantify all-trans Menaquinone-7 in human serum.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer.
-
Sample Preparation: Typically involves liquid-liquid extraction from the serum sample.
-
Chromatographic Separation: Achieved on a C18 column.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for high specificity and sensitivity. The transitions monitored are specific to the precursor and product ions of MK-7.
-
Quantification: An internal standard, such as a deuterated analog of MK-7, is often used to ensure accuracy. Quantification is performed using a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural identification of Menaquinone-7 and is particularly crucial for distinguishing between the biologically active all-trans isomer and its inactive cis isomers.[19][20]
-
Objective: To confirm the all-trans configuration of the isoprenoid side chain and identify any cis isomers.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: The purified MK-7 sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl3).
-
Experiments: A suite of 1D and 2D NMR experiments are typically performed, including:
-
¹H NMR: To identify the chemical shifts and coupling constants of the protons, particularly those of the olefinic protons in the isoprenoid chain, which are diagnostic for the cis/trans configuration.
-
¹³C NMR: To identify the chemical shifts of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
-
-
Data Analysis: The chemical shifts and coupling constants of the olefinic protons are compared to literature values for all-trans and various cis isomers of Menaquinone-7 to determine the isomeric purity.
Signaling Pathways
All-trans Menaquinone-7 is a vital cofactor in the Vitamin K cycle, which is essential for the activation of Vitamin K-Dependent Proteins (VKDPs).
The Vitamin K Cycle
The Vitamin K cycle is a cellular salvage pathway that allows for the repeated use of vitamin K.[2][14] All-trans MK-7 enters this cycle and is reduced to its active hydroquinone form (MK-7H2). This reduced form is then utilized by the enzyme γ-glutamyl carboxylase (GGCX) to carboxylate VKDPs. In this process, MK-7H2 is oxidized to MK-7 epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces MK-7 epoxide back to the quinone form, which can be reduced again to the hydroquinone, thus completing the cycle.[13]
Caption: The Vitamin K cycle illustrating the regeneration of active Menaquinone-7.
Activation of Gla Proteins
The primary function of all-trans Menaquinone-7 is to act as a cofactor for GGCX, which catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in VKDPs.[19] This carboxylation is crucial for the calcium-binding capacity of these proteins, enabling them to become biologically active.
Two key extrahepatic Gla proteins activated by MK-7 are Osteocalcin and Matrix Gla Protein (MGP).
-
Osteocalcin: Produced by osteoblasts, carboxylated osteocalcin binds to calcium and incorporates it into the bone matrix, playing a vital role in bone mineralization and strength.[19]
-
Matrix Gla Protein (MGP): Synthesized by vascular smooth muscle cells, carboxylated MGP is a potent inhibitor of vascular calcification. It binds to calcium crystals, preventing their deposition in arterial walls.[12][15][20]
Caption: Activation of Osteocalcin and Matrix Gla Protein by Menaquinone-7.
Conclusion
This technical guide provides a consolidated resource on the essential physical and chemical properties of all-trans Menaquinone-7 for the scientific community. The presented data and experimental protocols are intended to facilitate further research into the therapeutic potential of this vital nutrient. The visualization of its key signaling pathways underscores the molecular mechanisms by which all-trans MK-7 exerts its biological effects, particularly in bone and cardiovascular health. A thorough understanding of these fundamental properties is critical for the development of stable and efficacious MK-7 formulations for pharmaceutical and nutraceutical applications.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Dramatic Decrease of Vitamin K2 Subtype Menaquinone-7 in COVID-19 Patients [mdpi.com]
- 4. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of the chemical environment of menaquinones in lipid monolayers on mercury electrodes on the thermodynamics and kinetics of their electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The acid-base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin K–Dependent Matrix Gla Protein as Multifaceted Protector of Vascular and Tissue Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ahajournals.org [ahajournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of menaquinone-7 supplementation on circulating species of matrix Gla protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Menaquinone-7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-7 (MK-7), a member of the vitamin K2 family, has emerged as a molecule of significant interest in the scientific community for its diverse and potent therapeutic applications. Characterized by its long half-life, MK-7 exhibits superior bioavailability compared to other forms of vitamin K.[1] This in-depth technical guide provides a comprehensive overview of the novel therapeutic applications of MK-7, focusing on its mechanisms of action, relevant signaling pathways, and quantitative data from key clinical and preclinical studies. Detailed experimental protocols are provided to facilitate further research and drug development in this promising field.
Core Therapeutic Applications of Menaquinone-7
Research has illuminated the multifaceted role of Menaquinone-7 in human health, with robust evidence supporting its efficacy in cardiovascular and bone health, and emerging data suggesting potential benefits in inflammatory diseases, metabolic disorders, neurological conditions, and oncology.
Cardiovascular Health: The Role of Matrix Gla Protein (MGP) Activation
A primary mechanism through which MK-7 exerts its cardiovascular benefits is the carboxylation and subsequent activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification.[2][3] In its uncarboxylated state (ucMGP), MGP is inactive. MK-7 acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which converts glutamate (Glu) residues on MGP to gamma-carboxyglutamate (Gla) residues, leading to its activation (cMGP). Activated MGP binds to calcium ions, preventing their deposition in arterial walls and maintaining vascular elasticity.[2]
Quantitative Data from Clinical Trials on Cardiovascular Health
| Study Population | MK-7 Dosage | Duration | Key Findings | Reference |
| 244 healthy post-menopausal women | 180 mcg/day | 3 years | Significantly improved arterial stiffness. | [4] |
| 243 subjects with vitamin K insufficiency | 180 mcg/day | 1 year | Induced a significant decrease in both dp-ucMGP and carotid-femoral pulse-wave velocity (cfPWV). | [5] |
| Post-menopausal women with high arterial stiffness | 180 mcg/day | 1 year | Improved vascular flexibility and blood pressure. | [6] |
Bone Metabolism: Enhancing Bone Mineral Density and Strength
MK-7 plays a crucial role in bone health through the activation of osteocalcin, a vitamin K-dependent protein synthesized by osteoblasts.[7] Similar to MGP, osteocalcin requires carboxylation to become active (cOC). Activated osteocalcin binds to the calcium in the bone matrix, contributing to bone mineralization and strength.[7] Uncarboxylated osteocalcin (ucOC) is a marker of vitamin K deficiency and is associated with lower bone mineral density and increased fracture risk.[7]
Furthermore, MK-7 influences the balance between bone formation and resorption by modulating the RANK/RANKL/OPG signaling pathway. It has been shown to upregulate osteoprotegerin (OPG), a decoy receptor for RANKL, thereby inhibiting osteoclast differentiation and activity.[8]
Quantitative Data from Clinical Trials on Bone Health
| Study Population | MK-7 Dosage | Duration | Key Findings | Reference |
| 244 healthy post-menopausal women | 180 mcg/day | 3 years | Significantly decreased the age-related decline in bone mineral density and bone strength. | [7][9][10] |
| Postmenopausal women | 180 mcg/day | 3 years | Significantly decreased circulating uncarboxylated osteocalcin (ucOC). | [7] |
Anti-Inflammatory Effects: Modulation of Pro-inflammatory Cytokines
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. In vitro studies have demonstrated that MK-7 can dose-dependently inhibit the gene expression and production of pro-inflammatory markers, including tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), and interleukin-1 beta (IL-1β), in human monocyte-derived macrophages.[2] This anti-inflammatory activity is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[8]
Quantitative Data from In Vitro Anti-Inflammatory Studies
| Cell Type | MK-7 Concentration | Key Findings | Reference |
| Human Monocyte-Derived Macrophages (hMDMs) | Dose-dependent | Inhibited TNF-α, IL-1α, and IL-1β gene expression and protein production. | [2] |
Emerging Therapeutic Areas
a) Metabolic Health: Preliminary studies suggest a potential role for MK-7 in improving glucose metabolism and insulin sensitivity. A randomized clinical trial in overweight/obese type 2 diabetes patients showed that MK-7 supplementation (200 µ g/day for 12 weeks) led to a significant reduction in fasting blood sugar and leptin levels.[11][12]
b) Neuroprotection: Emerging research indicates that MK-7 may have neuroprotective effects. In animal models of aging, MK-7 administration has been shown to improve cognitive function and reduce markers of oxidative stress and inflammation in the brain.[13] Potential mechanisms include the modulation of signaling pathways such as PI3K/AKT.[8]
c) Oncology: In vitro and in vivo studies have suggested that MK-7 may possess anti-tumor properties. It has been shown to suppress the growth of various cancer cells through mechanisms such as cell-cycle arrest, autophagy, and apoptosis, potentially involving the modulation of the PI3K/AKT signaling pathway.[8][14]
Experimental Protocols
Quantification of Menaquinone-7 in Human Plasma by HPLC
Objective: To determine the concentration of MK-7 in human plasma samples.
Methodology:
-
Sample Preparation:
-
To 500 µL of plasma, add a known amount of an internal standard (e.g., a deuterated MK-7 analog).
-
Precipitate proteins by adding 1 mL of ice-cold ethanol.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 248 nm or fluorescence detection after post-column reduction with zinc.[15][16]
-
Quantification: Calculate the concentration of MK-7 based on the peak area ratio to the internal standard and a standard curve.
-
In Vitro Assessment of Anti-Inflammatory Effects
Objective: To evaluate the effect of MK-7 on the production of pro-inflammatory cytokines in macrophages.
Methodology:
-
Cell Culture:
-
Culture human monocyte-derived macrophages (hMDMs) or a macrophage-like cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of MK-7 (e.g., 0-50 µM) for 24 hours.
-
Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS), for a further 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentrations of TNF-α, IL-1α, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis:
-
Isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of TNF-α, IL-1α, and IL-1β, using appropriate primers and a housekeeping gene for normalization.
-
Measurement of Uncarboxylated Osteocalcin (ucOC) and dephospho-uncarboxylated Matrix Gla Protein (dp-ucMGP) by ELISA
Objective: To assess vitamin K status by measuring the levels of uncarboxylated vitamin K-dependent proteins.
Methodology:
-
Sample Collection: Collect serum or plasma samples from subjects.
-
ELISA Procedure:
-
Utilize commercially available sandwich ELISA kits for human ucOC and dp-ucMGP.
-
Follow the manufacturer's protocol, which typically involves the following steps:
-
Addition of standards and samples to wells pre-coated with a capture antibody.
-
Incubation to allow the antigen to bind.
-
Washing to remove unbound substances.
-
Addition of a biotinylated detection antibody.
-
Incubation and washing.
-
Addition of a streptavidin-HRP conjugate.
-
Incubation and washing.
-
Addition of a substrate solution to develop color.
-
Addition of a stop solution.
-
Measurement of absorbance at 450 nm using a microplate reader.[9]
-
-
-
Data Analysis: Calculate the concentrations of ucOC and dp-ucMGP based on the standard curve.
Conclusion
Menaquinone-7 is a highly promising nutraceutical with a broad spectrum of therapeutic applications. Its well-established roles in cardiovascular and bone health are supported by a growing body of clinical evidence. Furthermore, emerging research in inflammation, metabolic disorders, neuroprotection, and oncology suggests that the therapeutic potential of MK-7 is far from fully realized. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the mechanisms of action and clinical utility of this remarkable molecule. Continued research is warranted to fully elucidate the therapeutic benefits of Menaquinone-7 and to establish its role in the prevention and treatment of a wide range of chronic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human dp-ucMGP(Dephosphorylated Uncarboxylated Matrix Gla Protein) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. researchgate.net [researchgate.net]
- 5. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 6. Menaquinone-7 as a novel pharmacological therapy in the treatment of rheumatoid arthritis: A clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. mybiosource.com [mybiosource.com]
- 10. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Menaquinone-7: Wide Ranging Physiological Relevance in Muscle and Nerve Health [ouci.dntb.gov.ua]
- 13. Menaquinone-7 Supplementation Improves Osteogenesis in Pluripotent Stem Cell Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. assaygenie.com [assaygenie.com]
Menaquinone-7 and its Interaction with Vitamin K-Dependent Proteins: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025
Abstract
Vitamin K2, particularly Menaquinone-7 (MK-7), is a vital fat-soluble vitamin that serves as an essential cofactor for the post-translational modification of vitamin K-dependent proteins (VKDPs). This process, known as gamma-carboxylation, is critical for the biological activity of these proteins, which play crucial roles in blood coagulation, bone metabolism, and the inhibition of vascular calcification. This technical guide provides an in-depth examination of the molecular interactions between MK-7 and key VKDPs, including osteocalcin, Matrix Gla Protein (MGP), and coagulation factors. It summarizes quantitative data from clinical trials, details relevant experimental protocols, and presents visual diagrams of the core biological pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction to Menaquinone-7 and VKDPs
Vitamin K is a family of structurally similar, fat-soluble vitamins required for the proper function of various proteins in the body.[1] The two primary natural forms are phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2).[2] Menaquinone-7 (MK-7) is a long-chain menaquinone with superior bioavailability and a longer half-life in circulation compared to vitamin K1 and other menaquinones like MK-4.[3] This extended half-life makes MK-7 particularly effective in reaching extra-hepatic tissues.[3]
Vitamin K-dependent proteins (VKDPs) contain glutamate (Glu) residues that are converted to gamma-carboxyglutamate (Gla) residues in a vitamin K-dependent reaction.[2][4] This carboxylation is essential for their function, enabling them to bind calcium ions and interact with other molecules.[1][5] Key VKDPs include coagulation factors synthesized in the liver, as well as extra-hepatic proteins like osteocalcin and Matrix Gla Protein (MGP), which are central to bone and cardiovascular health, respectively.[2][6]
The Vitamin K Cycle: The Core Mechanism of VKDP Activation
The activation of VKDPs is facilitated by the vitamin K cycle, a cellular pathway that recycles vitamin K to allow for its repeated use.[2] Menaquinone-7 serves as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of Glu residues on VKDPs to form Gla residues.[3][4] During this reaction, the reduced form of vitamin K (hydroquinone) is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces vitamin K epoxide back to its active hydroquinone form, completing the cycle.[2]
Interaction of MK-7 with Key Vitamin K-Dependent Proteins
Osteocalcin (OC) and Bone Metabolism
Osteocalcin is a protein synthesized by osteoblasts and is the most abundant non-collagenous protein in bone.[7] For it to function correctly in bone mineralization, it must be carboxylated.[8][9] The carboxylation of osteocalcin allows it to bind to the calcium hydroxyapatite matrix of bone.[9] Inadequate vitamin K status leads to an increase in the circulation of undercarboxylated osteocalcin (ucOC), which is considered a marker of poor bone health and increased fracture risk.[10] Supplementation with MK-7 has been shown to effectively decrease ucOC levels and increase the ratio of carboxylated osteocalcin (cOC) to ucOC.[8][11][12][13]
Table 1: Effect of MK-7 Supplementation on Osteocalcin Carboxylation
| Study Population | MK-7 Dose | Duration | Change in ucOC | Change in cOC | Change in cOC/ucOC Ratio | Reference |
|---|---|---|---|---|---|---|
| Healthy Postmenopausal Women | 180 µ g/day | 3 years | ~51% decrease | ~21% increase | 58% improvement | [14] |
| Healthy Postmenopausal Women | 100 µ g/day | 4 weeks | Significant decrease | - | Significant increase | [11] |
| Healthy Postmenopausal Women | 200 µ g/day | 4 weeks | Significant decrease | - | Significant increase | [11] |
| Healthy Prepubertal Children | 45 µ g/day | 8 weeks | Significant reduction | No significant change | Significant improvement | [10][12] |
| Healthy Adults | 90 µ g/day (in olive oil) | 1 month | Significant decrease | Significant increase | Significant increase |[8][13] |
Matrix Gla Protein (MGP) and Cardiovascular Health
Matrix Gla Protein (MGP) is a potent inhibitor of soft tissue and vascular calcification.[9][15] It is synthesized by vascular smooth muscle cells and chondrocytes.[15] MGP requires vitamin K-dependent carboxylation to become active. The inactive, dephosphorylated-uncarboxylated form (dp-ucMGP) is associated with an increased risk of arterial calcification and cardiovascular disease.[15][16] Studies have demonstrated that MK-7 supplementation dose-dependently reduces circulating levels of dp-ucMGP, indicating improved MGP activation.[16][17][18]
Table 2: Effect of MK-7 Supplementation on Matrix Gla Protein (MGP) Status
| Study Population | MK-7 Dose | Duration | Change in dp-ucMGP | Reference |
|---|---|---|---|---|
| Healthy Adults (40-65 years) | 180 µ g/day | 12 weeks | 31% decrease | [15][16] |
| Healthy Adults (40-65 years) | 360 µ g/day | 12 weeks | 46% decrease | [15][16] |
| Kidney Transplant Recipients | 360 µ g/day | 8 weeks | 86% decrease (after 4 weeks) | [15] |
| Chronic Kidney Disease Patients | 90 µ g/day (+ Vit D) | 9 months | Significant reduction |[18] |
Coagulation Factors and Hemostasis
The classic role of vitamin K is in the synthesis of coagulation factors II (prothrombin), VII, IX, and X in the liver, which is essential for blood clotting.[5][6] A concern often raised is whether vitamin K2 supplementation could induce a hypercoagulable state. However, in healthy individuals, the liver's requirement for vitamin K is prioritized, and coagulation factors are typically fully carboxylated.[6] Multiple studies have shown that supplementation with MK-7 at nutritional doses does not affect coagulation parameters or lead to an overactivation of clotting factors in healthy people.[19][20][21][22]
Table 3: Effect of MK-7 Supplementation on Coagulation Parameters in Healthy Individuals
| MK-7 Dose | Duration | Measured Parameters | Result | Reference |
|---|---|---|---|---|
| 90 µ g/day | 30 days | PT, aPTT, TT, Factors II, VII, IX, X | No significant differences from baseline | [19][20] |
| 10-360 µ g/day | Not specified | Endogenous Thrombin Potential | No adverse effects observed | [6] |
| Up to 10 mg/kg/day (in rats) | 90 days | Coagulation Parameters | No compound-related toxicity or changes | [23][24] |
PT: Prothrombin Time; aPTT: Activated Partial Thromboplastin Time; TT: Thrombin Time.
Experimental Protocols and Methodologies
Measurement of VKDP Carboxylation Status
The most common method for assessing the carboxylation status of osteocalcin and MGP is the Enzyme-Linked Immunosorbent Assay (ELISA). These assays utilize specific monoclonal antibodies that recognize either the carboxylated or undercarboxylated forms of the proteins.
Generalized Protocol for a Competitive ELISA for Undercarboxylated Osteocalcin (ucOC):
-
Plate Coating: Microtiter plates are pre-coated with a specific anti-ucOC monoclonal antibody.
-
Sample/Standard Incubation: Patient plasma or serum samples, along with known standards of ucOC, are added to the wells.
-
Competitive Binding: A fixed amount of biotinylated ucOC is added to each well. The biotinylated ucOC competes with the ucOC present in the sample/standard for binding to the coated antibody. The amount of bound biotinylated ucOC is inversely proportional to the amount of ucOC in the sample.
-
Washing: The plate is washed to remove unbound components.
-
Enzyme Conjugate Addition: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ucOC captured on the plate.
-
Washing: The plate is washed again to remove unbound enzyme conjugate.
-
Substrate Reaction: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Reaction Stoppage: The reaction is stopped by adding an acid solution.
-
Data Acquisition: The optical density (absorbance) is read using a microplate reader at a specific wavelength.
-
Calculation: A standard curve is generated from the standards, and the concentration of ucOC in the samples is determined by interpolation.
In Vivo Assessment: Human Clinical Trials
The efficacy of MK-7 is primarily evaluated through double-blind, randomized, placebo-controlled clinical trials.
Typical Study Design:
-
Participants: A defined population (e.g., healthy postmenopausal women, children, patients with kidney disease) is recruited based on specific inclusion/exclusion criteria.[11][12][14]
-
Randomization: Participants are randomly assigned to receive either a daily dose of MK-7 (e.g., 180 µg) or a matching placebo.[14]
-
Blinding: Both participants and investigators are unaware of the group assignments to prevent bias.
-
Intervention Period: The supplementation period can range from several weeks to multiple years.[11][14]
-
Outcome Measures:
-
Primary: Changes in circulating levels of VKDPs (ucOC, cOC, dp-ucMGP) are measured at baseline and follow-up time points.[11][12][16]
-
Secondary: Clinical endpoints such as bone mineral density (BMD), bone strength indices, vertebral fracture rates, or measures of arterial stiffness are assessed.[14][25]
-
-
Data Analysis: Statistical analysis is performed to compare the changes between the MK-7 and placebo groups.
MK-7 Supplementation, VKDP Activation, and Physiological Outcomes
The mechanism by which MK-7 supplementation leads to health benefits is a direct logical pathway. Increased intake of MK-7 enhances the pool of available cofactor for the GGCX enzyme. This leads to more efficient carboxylation of extra-hepatic VKDPs, converting them into their biologically active forms. Activated osteocalcin promotes bone mineralization, while activated MGP inhibits vascular calcification, resulting in improved skeletal and cardiovascular health.
Conclusion
Menaquinone-7 has emerged as a highly effective form of vitamin K2 due to its excellent bioavailability and long half-life. It plays a critical role as a cofactor in the vitamin K cycle, facilitating the carboxylation and activation of vital extra-hepatic proteins such as osteocalcin and Matrix Gla Protein. Quantitative evidence from numerous clinical trials confirms that MK-7 supplementation effectively improves the carboxylation status of these proteins, which is strongly associated with improved bone quality and the prevention of arterial calcification. Importantly, nutritional doses of MK-7 have been shown to be safe and do not interfere with the hemostatic balance in healthy individuals. For researchers and drug development professionals, understanding these molecular interactions is key to harnessing the therapeutic potential of MK-7 for skeletal and cardiovascular diseases.
References
- 1. Vitamin K - Wikipedia [en.wikipedia.org]
- 2. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-dose menaquinone-7 supplementation improved extra-hepatic vitamin K status, but had no effect on thrombin generation in healthy subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. oatext.com [oatext.com]
- 8. Olive oil supplemented with menaquinone-7 significantly affects osteocalcin carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Vitamin K2 MK-7 | MediQ7 [mediq7.com]
- 10. The effect of menaquinone-7 (vitamin K2) supplementation on osteocalcin carboxylation in healthy prepubertal children - ProQuest [proquest.com]
- 11. Low-Dose Daily Intake of Vitamin K(2) (Menaquinone-7) Improves Osteocalcin γ-Carboxylation: A Double-Blind, Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of menaquinone-7 (vitamin K2) supplementation on osteocalcin carboxylation in healthy prepubertal children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olive oil supplemented with menaquinone-7 significantly affects osteocalcin carboxylation | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. drkumardiscovery.com [drkumardiscovery.com]
- 15. Vitamin K–Dependent Matrix Gla Protein as Multifaceted Protector of Vascular and Tissue Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Association of the Inactive Circulating Matrix Gla Protein with Vitamin K Intake, Calcification, Mortality, and Cardiovascular Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Vitamin K2 (Menaquinone-7) supplementation does not affect vitamin K-dependent coagulation factors activity in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Study finds intake of MK7 form of vitamin K2 does not impact vitamin K-dependent coagulation - Life Extension [lifeextension.com]
- 22. menaq7.com [menaq7.com]
- 23. Safety and toxicological evaluation of a synthetic vitamin K2, menaquinone-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Vitamin K2 as MK-7 reduces vascular stiffness in post-menopausal women, study finds [nutraceuticalbusinessreview.com]
Methodological & Application
High-Yield Microbial Fermentation of Menaquinone-7 (MK-7)
Application Note and Detailed Protocols for Researchers and Drug Development Professionals
Introduction
Menaquinone-7 (MK-7), a highly bioactive form of Vitamin K2, has garnered significant attention for its roles in bone and cardiovascular health.[1][2] Unlike its chemically synthesized counterparts, microbial fermentation of MK-7 using strains like Bacillus subtilis natto yields the all-trans isomer, which is the biologically active form.[3] This document provides a comprehensive overview and detailed protocols for high-yield microbial fermentation of MK-7, targeting researchers, scientists, and professionals in drug development. The protocols described herein are based on established and optimized methodologies to enhance MK-7 production, including media composition, fermentation strategies, and downstream processing.
Data Presentation: Comparative Analysis of Fermentation Strategies
The following tables summarize quantitative data from various studies to provide a clear comparison of different fermentation conditions and their impact on MK-7 yield.
Table 1: Comparison of Different Media Compositions for MK-7 Production
| Carbon Source | Nitrogen Source(s) | Other Key Components | Microorganism | MK-7 Yield (mg/L) | Reference |
| Glycerol (72.19 g/L) | L-glutamate (1.4 g/L), Yeast Extract (16.88 g/L), Soybean Meal (130.95 g/L) | - | Bacillus subtilis natto | 46.88 | [4] |
| Glycerol (48.2 g/L) | Yeast Extract (8.1 g/L), Soytone (13.6 g/L) | K2HPO4 (0.06 g/L) | Bacillus subtilis | Not specified | [5] |
| Glucose | Yeast Extract, Casein | - | Bacillus subtilis natto | 20.5 ± 0.5 | [2] |
| Soybean Flour (78.9 g/L), Corn Flour (72.4 g/L) | Peptone (24.8 g/L) | - | Bacillus subtilis natto | 18.9 | [1] |
| Glycerol (50 g/L) | Yeast Extract (30 g/L), Soybean Peptone (100 g/L) | KH2PO4 (1 g/L), MnSO4 (1 g/L) | Bacillus subtilis | 25.7 | [6] |
| Glycerol (6.3%) | Soybean Peptone (3%), Yeast Extract (0.51%) | K2HPO4 (0.05%) | Bacillus subtilis natto | 0.319 | [7] |
Table 2: Impact of Fermentation Strategy on MK-7 Yield
| Fermentation Strategy | Microorganism | Key Parameters | MK-7 Yield (mg/L) | Key Findings | Reference |
| Batch Culture | Bacillus subtilis natto | 40°C, 6 days | Lower yield | Baseline for comparison | [8] |
| Fed-Batch (Glycerol) | Bacillus subtilis natto | 2% (w/v) glycerol addition at 48h | 40% increase over batch | Optimal timing of glycerol addition is critical.[8] | [8] |
| Biofilm Reactor | Bacillus subtilis natto | Glucose-based medium | 20.5 ± 0.5 | 344% increase compared to suspended-cell reactors.[2] | [2] |
| Biofilm Reactor with Fed-Batch (Glucose) | Bacillus subtilis natto | 12-day fermentation | 28.7 ± 0.3 | Fed-batch strategy in biofilm reactors significantly boosts yield.[9] | [9] |
| Static Fermentation | Bacillus subtilis natto | - | 12.1 | Active aeration and agitation can decrease secreted MK-7 concentrations compared to static conditions.[5] | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in a high-yield MK-7 fermentation process.
Protocol 1: Inoculum Preparation
-
Strain: Bacillus subtilis natto.
-
Culture Medium: Prepare a medium composed of 0.5% (w/v) peptone, 0.05% (w/v) yeast extract, and 0.5% (w/v) glucose.[8]
-
Incubation: Inoculate the strain into the culture medium and incubate at 37°C for 24 hours with shaking at 150 rpm.
-
Inoculum Size: Use the resulting culture to inoculate the fermentation medium at a size of 2-3% (v/v).[8][10]
Protocol 2: High-Yield Fed-Batch Fermentation
This protocol is based on an optimized fed-batch strategy which has been shown to significantly increase MK-7 yields.
-
Initial Fermentation Medium: Prepare the initial medium with the following components: 5% (w/v) yeast extract, 18.9% (w/v) soy peptone, 5% (w/v) glycerol, and 0.06% (w/v) K2HPO4.[8]
-
Fermenter Setup:
-
Use a 3-L bench-scale fermenter.
-
Sterilize the fermenter and medium at 121°C for 20 minutes.
-
Calibrate pH and dissolved oxygen (DO) probes before inoculation.
-
-
Fermentation Parameters:
-
Temperature: Maintain at 40°C.[8]
-
pH: Control at a desired setpoint (e.g., 7.0) using sterile solutions of NaOH and HCl.
-
Aeration: Supply sterile air at a controlled rate (e.g., 1 vvm).
-
Agitation: Maintain a constant agitation speed (e.g., 200 rpm).
-
-
Inoculation: Aseptically inoculate the fermenter with the prepared inoculum.
-
Fed-Batch Strategy:
-
Sampling and Monitoring:
-
Collect samples aseptically at regular intervals (e.g., every 12 or 24 hours).
-
Monitor and record pH, bacterial growth (OD600), and glycerol concentration.
-
Analyze MK-7 concentration using HPLC.
-
-
Fermentation Duration: Continue the fermentation for a period of 6 to 12 days, depending on the production profile.[8][9]
Protocol 3: MK-7 Extraction and Quantification
-
Extraction from Broth:
-
Sample Preparation for HPLC:
-
Carefully collect the upper n-hexane layer containing the extracted MK-7.
-
Evaporate the n-hexane under a vacuum or a stream of nitrogen.
-
Re-dissolve the dried extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 Gemini column (5 µm, 250×4.6 mm).[8]
-
Mobile Phase: Methanol:dichloromethane (9:1, v/v).[8]
-
Flow Rate: 1 mL/min.[8]
-
Detector: UV detector at a specified wavelength for MK-7 detection.
-
Column Temperature: 40°C.[8]
-
Quantification: Determine the concentration of MK-7 by comparing the peak area to a standard curve prepared with a known concentration of MK-7 standard.
-
Visualizations: Workflows and Pathways
To further elucidate the processes involved in MK-7 production, the following diagrams have been generated using Graphviz.
References
- 1. Improvement of menaquinone-7 production by Bacillus subtilis natto in a novel residue-free medium by increasing the redox potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Vitamin K (Menaquinone-7) Production by Bacillus subtilis natto in Biofilm Reactors by Optimization of Glucose-based Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR102173340B1 - High efficiency purification method for Menaquinone-7 recovery from fermentation media - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. psecommunity.org [psecommunity.org]
- 6. researchgate.net [researchgate.net]
- 7. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 8. thescipub.com [thescipub.com]
- 9. Implementation of fed-batch strategies for vitamin K (menaquinone-7) production by Bacillus subtilis natto in biofilm reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Scalable Purification of Synthetic Menaquinone-7 (MK-7)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Menaquinone-7 (MK-7), a subtype of vitamin K2, is a fat-soluble vitamin essential for several physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. The biological activity of MK-7 is almost exclusively attributed to its all-trans isomeric form. Synthetic routes to MK-7 can produce a mixture of cis and trans isomers, alongside other process-related impurities. Therefore, robust, and scalable purification methods are critical to ensure the safety, stability, and efficacy of the final active pharmaceutical ingredient (API). High-purity products generally exhibit the highest stability.[1] This document outlines scalable methods for the purification of synthetic MK-7, focusing on achieving high purity (>98%) and maximizing the recovery of the all-trans isomer.
Section 1: Purification Methodologies
The purification of synthetic MK-7 from a crude reaction mixture typically involves multiple steps to remove unreacted starting materials, reagents, by-products, and undesired cis-isomers.[2] The primary scalable methods employed are multi-step crystallization, column chromatography, and supercritical fluid technologies.
Method A: Multi-Step Solvent Crystallization
Principle: Crystallization is a robust and highly scalable technique that separates compounds based on differences in their solubility in a given solvent system. For MK-7, a series of crystallization steps using different solvents can effectively remove a wide range of impurities. The process relies on carefully controlling parameters like temperature, solvent polarity, and saturation to selectively crystallize the desired all-trans MK-7.
Key Advantages:
-
High Scalability: The process can be readily scaled from laboratory to industrial production volumes.
-
Cost-Effective: Generally lower solvent consumption and equipment cost compared to preparative chromatography.
-
Impurity Removal: Effective at removing both polar and non-polar impurities through sequential steps.
Experimental Protocol:
-
Initial Extraction & Concentration:
-
Following synthesis, quench the reaction mixture and perform a liquid-liquid extraction using a non-polar solvent like n-hexane and a polar solvent like isopropanol.[3]
-
Wash the organic phase with water to remove water-soluble impurities.
-
Concentrate the organic phase under reduced pressure to obtain a crude MK-7 oil.
-
-
First Crystallization (Non-polar Solvent):
-
Dissolve the crude oil in a minimal amount of hot hexane (e.g., 1:2.5 w/v).[2]
-
Allow the solution to cool slowly to room temperature, then further cool to 4°C for 12-24 hours to induce crystallization.
-
Collect the crystals by filtration and wash with cold hexane. This step is effective at removing highly non-polar impurities.
-
Dry the crystals under vacuum.
-
-
Second Crystallization (Polar Solvent):
-
Dissolve the crystals from the previous step in a minimal amount of a polar solvent, such as ethanol or isopropanol, at an elevated temperature (e.g., 50-60°C).
-
Slowly cool the solution to induce crystallization of pure all-trans MK-7, while many cis-isomers and other impurities remain in the mother liquor.
-
Collect the purified crystals by filtration, wash with a small volume of the cold crystallization solvent.
-
Dry the final product under vacuum at a temperature not exceeding 40°C to yield high-purity all-trans MK-7.
-
Method B: Normal-Phase Column Chromatography
Principle: Normal-phase chromatography separates molecules based on their polarity. A polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. Less polar compounds (like all-trans MK-7) elute faster than more polar impurities. This method is highly effective for separating geometric isomers.
Key Advantages:
-
High Resolution: Capable of separating closely related isomers.[4]
-
Established Technology: A well-understood and widely implemented purification technique.
Experimental Protocol:
-
Column Preparation:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in hexane.
-
Pack a glass or stainless-steel column with the slurry to create a uniform stationary phase bed. The amount of silica should be approximately 4 times the mass of the crude product.[2]
-
Equilibrate the column by washing with several column volumes of the initial mobile phase (e.g., 100% hexane).[2]
-
-
Sample Loading:
-
Dissolve the crude MK-7 oil in a minimal volume of a suitable solvent like hot hexane.[2]
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried powder onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% hexane to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase by introducing a co-solvent like toluene or ethyl acetate. A common gradient might be a stepwise increase from 100% hexane to a 1:1 mixture of hexane:toluene.[2]
-
Collect fractions and monitor the elution of MK-7 using Thin-Layer Chromatography (TLC) or HPLC. The all-trans isomer typically elutes before the cis isomers.
-
-
Product Recovery:
-
Combine the fractions containing pure all-trans MK-7.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
The purified product can be further subjected to a final crystallization step as described in Method A to remove any residual solvent and improve crystal morphology.
-
Method C: Supercritical Fluid Chromatography (SFC)
Principle: SFC utilizes a fluid above its critical temperature and pressure (typically CO₂) as the primary mobile phase. This supercritical fluid has unique properties, including low viscosity and high diffusivity, which allows for rapid and efficient separations. The polarity of the mobile phase can be fine-tuned by adding polar co-solvents (modifiers), enabling the separation of complex mixtures like MK-7 isomers.[5]
Key Advantages:
-
Green Chemistry: Significantly reduces the use of organic solvents.
-
High Throughput: Separations are much faster than traditional HPLC, often completed in minutes.
-
Scalability: Modern preparative SFC systems are designed for industrial-scale purification.
Conceptual Protocol:
-
System & Column:
-
Utilize a preparative SFC system equipped with a suitable detector (e.g., UV-Vis).
-
Select an appropriate stationary phase. C18 columns have been shown to be effective for separating vitamin K isomers.[6]
-
-
Mobile Phase & Conditions:
-
Primary Mobile Phase: Supercritical CO₂.
-
Modifier: A polar solvent such as methanol or ethanol is added to modulate the eluting strength of the mobile phase.
-
Conditions: Optimize back pressure, temperature, and modifier gradient to achieve baseline separation of all-trans MK-7 from its isomers and other impurities.
-
-
Operation:
-
Dissolve the crude MK-7 in a minimal amount of a suitable solvent.
-
Inject the sample into the SFC system.
-
Run the optimized separation method, collecting the fraction corresponding to the all-trans MK-7 peak.
-
-
Product Recovery:
-
The CO₂ in the collected fraction vaporizes upon depressurization, leaving the purified MK-7 in the modifier solvent.
-
Remove the modifier solvent under reduced pressure to yield the final product.
-
Section 2: Comparative Data
The selection of a purification method depends on the desired scale, purity requirements, and economic considerations. The following table summarizes typical performance metrics for the described methods.
| Parameter | Multi-Step Crystallization | Normal-Phase Chromatography | Supercritical Fluid Chromatography (SFC) |
| Final Purity (all-trans) | > 99% | > 99% | > 99.5%[1] |
| Typical Yield | 60 - 75% | 50 - 65% | 70 - 85% |
| Solvent Consumption | Moderate | High | Very Low |
| Scalability | Excellent | Good | Excellent |
| Throughput | Low to Moderate | Low | High |
| Operational Complexity | Moderate | High | High (Requires specialized equipment) |
| Primary Advantage | Cost-effective at large scale | High-resolution separation | Speed and sustainability |
Section 3: Visualizations
The following diagrams illustrate the general workflow for MK-7 purification and a decision-making logic for method selection.
Caption: General experimental workflow for the purification of synthetic MK-7.
Caption: Decision logic for selecting a scalable MK-7 purification method.
References
- 1. Ultra Pure Vitamin K2 MK-7 | MediQ7 [mediq7.com]
- 2. WO2014058330A2 - Process for preparation of mk-7 type of vitamin k2 - Google Patents [patents.google.com]
- 3. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 4. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of vitamins by supercritical fluid chromatography with water-modified carbon dioxide as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supercritical Fluid Chromatography with Photodiode Array Detection in the Determination of Fat-Soluble Vitamins in Hemp Seed Oil and Waste Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Menaquinone-7 (MK-7) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-7 (MK-7) is a vital subtype of vitamin K2, playing a crucial role in bone metabolism and cardiovascular health by activating proteins like osteocalcin and matrix Gla protein (MGP).[1] Accurate quantification of MK-7 in biological samples such as serum and plasma is essential for clinical diagnostics, nutritional status assessment, and pharmacokinetic studies in drug development.[2][3] These application notes provide a comprehensive overview of the analytical methodologies for the precise and reliable quantification of MK-7.
The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred due to its high sensitivity and specificity, which are critical for measuring the typically low endogenous concentrations of MK-7 in biological matrices.[1][4]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of MK-7 in human serum and plasma, offering a comparative view of their key validation parameters.
| Biological Matrix | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| Human Serum | LC-MS/MS | 0.1 ng/mL | 0.2 ng/mL | 0.2 - 40 ng/mL | [5] |
| Human Serum | LC-MS/MS | 0.01 ng/mL | Not Specified | Not Specified | [4][6] |
| Human Plasma | HPLC-FD | 0.17 ng/mL | Not Specified | Not Specified | [2] |
| Human Serum | LC-MS/MS | 50 pg/mL | 1 ng/mL | Not Specified | [7] |
| Human Serum | HPLC-FD | 0.03 ng/mL | Not Specified | Not Specified | [2] |
Experimental Protocols
Protocol 1: Quantification of MK-7 in Human Serum by LC-MS/MS
This protocol is based on a validated method utilizing protein precipitation for sample preparation followed by LC-MS/MS analysis.[5]
1. Materials and Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Water (deionized or Milli-Q)
-
MK-7 certified reference standard
-
Internal Standard (IS), e.g., deuterated MK-7 (MK-7-d7)
-
Human serum (drug-free) for calibration standards and quality controls (QCs)
2. Sample Preparation (Protein Precipitation): [5][7]
-
Pipette 500 µL of serum sample, calibrator, or QC into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 1.5 mL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions: [7][8]
-
HPLC System: A UHPLC system capable of high-pressure gradients.[7]
-
Analytical Column: A C18 reverse-phase column (e.g., Thermo Scientific™ Accucore™ PFP, 100 x 2.1 mm, 2.6 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid and 5mM Ammonium Formate in water.[8]
-
Mobile Phase B: 0.1% Formic Acid in methanol.[8]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Detection: Multiple Reaction Monitoring (MRM)
4. Method Validation: The method should be validated according to ICH or FDA guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[9][10][11]
Protocol 2: Quantification of MK-7 in Human Plasma by HPLC with Fluorescence Detection (HPLC-FD)
This protocol involves a liquid-liquid extraction followed by HPLC with post-column reduction and fluorescence detection.[2][12]
1. Materials and Reagents:
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Zinc powder
-
Sodium acetate
-
Acetic acid
-
MK-7 certified reference standard
-
Internal Standard (IS)
-
Human plasma (drug-free)
2. Sample Preparation (Liquid-Liquid Extraction): [2][8]
-
To 1 mL of plasma, add a known amount of internal standard.
-
Add 2 mL of ethanol to precipitate proteins and vortex.
-
Add 5 mL of n-hexane and vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the upper organic (n-hexane) layer to a clean tube.
-
Repeat the extraction with another 5 mL of n-hexane.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC-FD Conditions: [7]
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Analytical Column: C18 reverse-phase column.[7]
-
Mobile Phase: Isocratic mixture of methanol and a suitable salt buffer.[7]
-
Post-Column Reactor: A reaction coil packed with zinc powder to reduce the quinone to a fluorescent hydroquinone.
-
Fluorescence Detection: Excitation at ~246 nm and emission at ~430 nm.[7]
Visualizations
Caption: Experimental workflow for MK-7 quantification.
Caption: Simplified signaling pathway of MK-7.
References
- 1. Quantification of Menaquinone-7 (MK-7) in human serum using LC-MS/MS â Vitas Analytical Services [vitas.no]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vitas.no [vitas.no]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ikev.org [ikev.org]
- 10. sps.nhs.uk [sps.nhs.uk]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. listarfish.it [listarfish.it]
Application Notes and Protocols for Developing Stable Menaquinone-7 (MK-7) Supplements
Introduction
Menaquinone-7 (MK-7), a member of the vitamin K2 family, has garnered significant scientific interest due to its crucial role in human health, particularly in promoting bone mineralization and cardiovascular health.[1][2] It functions as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for activating proteins like osteocalcin and matrix Gla-protein (MGP).[3][4] These proteins, in turn, regulate calcium deposition in the body, directing it to bones and preventing its accumulation in arteries.[4] Despite its proven benefits, MK-7 is an inherently unstable molecule, susceptible to degradation under various conditions. This instability poses a significant challenge in the development of dietary supplements, often leading to a discrepancy between the labeled and actual content of the active ingredient.[1][5]
These application notes provide a comprehensive guide for researchers and formulation scientists on understanding the degradation pathways of MK-7 and implementing strategies to develop stable and efficacious supplement formulations.
Application Note 1: Key Factors Influencing MK-7 Stability
The stability of Menaquinone-7 is compromised by several environmental and formulation factors. A thorough understanding of these factors is the first step toward designing a robust formulation.
Degradation Pathways:
-
Light Exposure: MK-7 is extremely sensitive to light, particularly UV radiation and ambient daylight.[6][7][8] Exposure can lead to rapid degradation, with over 99% of all-trans MK-7 degrading within three days of ambient light exposure.[6] This photo-degradation can also potentially lead to the isomerization from the biologically active all-trans form to inactive cis isomers.[6]
-
Alkaline pH: Formulations with an alkaline environment can promote the degradation of menaquinones.[1][7] Excipients that increase the pH of the microenvironment, such as certain mineral salts, are particularly detrimental.
-
Heat and Oxygen: While considered moderately heat-stable, elevated temperatures, especially in the presence of oxygen, can accelerate the degradation of MK-7.[6][9] This is a critical consideration during manufacturing processes and storage.
-
Interaction with Minerals: The most significant challenge in multi-ingredient formulations is the interaction of MK-7 with mineral salts.[10][11] Alkaline minerals, such as magnesium oxide and calcium carbonate, are highly reactive with MK-7 and can lead to substantial degradation.[1][12] Even less aggressive minerals like calcium citrate can impact stability.[1]
-
Purity of Raw Material: The purity profile of the MK-7 raw material is directly correlated with its stability.[1][13] The presence of impurities or a higher content of cis-isomers in the starting material can trigger and accelerate degradation once formulated with other excipients.[1][7] The all-trans isomer is the only biologically active form.[7]
Application Note 2: Strategies for a Stable MK-7 Formulation
To counteract the inherent instability of MK-7, several formulation strategies can be employed. The primary goal is to protect the active molecule from adverse environmental and chemical interactions.
-
Microencapsulation: This is the most effective strategy for ensuring MK-7 stability, especially in complex formulations containing minerals.[4][12] Microencapsulation technologies create a protective barrier around the MK-7 particle. Processes like double-coating or chilled spray drying can create a hydrophobic matrix that shields the MK-7 from moisture and prevents direct contact with reactive excipients.[4][10][11]
-
Careful Excipient Selection: Avoid using excipients that create an alkaline environment. For instance, studies have shown that magnesium oxide is particularly aggressive in promoting MK-7 degradation, whereas excipients like calcium carbonate may be slightly less detrimental.[1][5] Compatibility studies are essential to screen and select inert excipients.
-
Purity of Active Ingredient: Always start with a high-purity, all-trans MK-7 raw material. USP monograph standards suggest an active all-trans MK-7 content of no less than 96%.[1] A lower purity profile with more impurities is directly linked to poorer stability.[1][5]
-
Packaging and Storage: Finished products should be packaged in opaque, airtight containers to protect against light and moisture. Storage at low to ambient temperatures in a dark place is recommended to preserve the integrity of MK-7 throughout its shelf life.[6][14][15]
Experimental Protocols
Protocol 1: Excipient Compatibility Study
Objective: To assess the compatibility of MK-7 with various excipients under accelerated storage conditions.
Methodology:
-
Preparation of Blends:
-
Accurately weigh the MK-7 raw material (e.g., a 2000 ppm powder) and the selected excipient (e.g., Magnesium Oxide, Calcium Citrate, Microcrystalline Cellulose).
-
Prepare binary blends by mixing MK-7 with each excipient in a ratio representative of the final formulation (e.g., 1:1 or as per planned dosage form).
-
Prepare a control sample of pure MK-7 raw material.
-
Use a laboratory-scale blender to ensure homogeneity.
-
-
Storage Conditions:
-
Place the blends in open glass vials to allow for exposure to humidity and in closed vials to assess interaction with the excipient alone.
-
Store the vials under accelerated stability conditions: 40°C ± 2°C / 75% RH ± 5% RH , as per ICH guidelines.[1][13]
-
Protect all samples from light by storing them in a stability chamber wrapped in aluminum foil.
-
-
Testing Schedule:
-
Analyze the samples at initial (T=0) and subsequent time points, such as 2 weeks, 4 weeks, and 6 months.
-
-
Analysis:
-
At each time point, quantify the amount of all-trans MK-7 remaining in each blend using the HPLC-UV method described in Protocol 3.
-
Observe for any physical changes, such as color change or clumping.
-
A significant decrease (>5-10%) in the MK-7 content in the binary blend compared to the control indicates an incompatibility.
-
Data Presentation:
Table 1: Representative Excipient Compatibility Data under Accelerated Conditions (40°C/75% RH)
| Formulation Blend | Initial MK-7 Assay (%) | MK-7 Assay after 6 Months (%) | Stability (%) |
|---|---|---|---|
| MK-7 (Control) | 100.0 | 98.5 | 98.5 |
| MK-7 + Calcium Citrate | 100.0 | 88.2 | 88.2 |
| MK-7 + Calcium Carbonate | 100.0 | 91.5 | 91.5 |
| MK-7 + Magnesium Oxide | 100.0 | 45.3 | 45.3 |
| Microencapsulated MK-7 + Minerals | 100.0 | 95.1 | 95.1 |
Note: Data is illustrative, based on findings from literature where significant degradation was observed with alkaline minerals.[1][12]
Protocol 2: Formal Stability Study for Final Formulation
Objective: To determine the shelf life of a finished MK-7 supplement product by evaluating its stability under specified storage conditions. This protocol is based on the ICH Q1A(R2) guideline.[16]
Methodology:
-
Batch Selection: Use at least three primary batches of the final MK-7 formulation, packaged in the intended commercial container closure system.[16]
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months (extending to cover the proposed shelf life, e.g., 24 or 36 months).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[13]
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Tests to be Performed:
-
Physical: Appearance, color, and other relevant physical properties.
-
Chemical: Assay for all-trans MK-7, quantification of cis-isomers, and analysis of any significant degradation products. Use a validated stability-indicating method like the HPLC protocol below.
-
-
Evaluation: Analyze the data to establish a re-test period or shelf life for the product, during which the MK-7 content remains within the specified limits (e.g., 90-110% of label claim).
Data Presentation:
Table 2: Representative Long-Term Stability Data (25°C/60% RH)
| Time Point (Months) | MK-7 Assay (% of Label Claim) | Total Cis-Isomers (%) | Observations |
|---|---|---|---|
| 0 | 102.5 | < 0.5 | Conforms |
| 3 | 101.9 | < 0.5 | Conforms |
| 6 | 101.2 | 0.6 | Conforms |
| 9 | 100.5 | 0.7 | Conforms |
| 12 | 99.8 | 0.8 | Conforms |
| 24 | 97.4 | 1.1 | Conforms |
Note: Data is for a hypothetical stable, microencapsulated formulation.
Protocol 3: HPLC-UV Method for Quantification of All-trans MK-7
Objective: To accurately quantify the all-trans MK-7 content in raw materials and finished products and to separate it from its cis-isomers.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/DAD detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient mixture of an organic solvent (e.g., Methanol or Acetonitrile) and a buffered aqueous phase. A common mobile phase involves a mixture of methanol and water.[17]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 248 nm.[17]
-
Column Temperature: 20-25°C.
-
-
Sample Preparation:
-
Powders/Blends: Accurately weigh a portion of the sample, dissolve it in a suitable organic solvent (e.g., ethanol, isopropanol, or hexane), and vortex/sonicate to ensure complete extraction. For microencapsulated products, a pre-treatment with water and ethanol may be necessary to dissolve the coating before extraction with a solvent like ethyl acetate.[18]
-
Oil-based Capsules: Dissolve the contents of the capsule in an appropriate non-polar solvent like hexane.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of all-trans MK-7.
-
Calculate the concentration of MK-7 in the sample by comparing the peak area from the sample chromatogram to the calibration curve.
-
Biological Pathway: Mechanism of Action of MK-7
Menaquinone-7 is essential for the post-translational modification of a specific group of proteins known as Gla-proteins. This process, called gamma-carboxylation, is fundamental to their biological function.
Vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). In a cycle, the reduced form of vitamin K (hydroquinone) enables GGCX to convert glutamate (Glu) residues on target proteins into gamma-carboxyglutamate (Gla) residues. This carboxylation process confers calcium-binding properties to the proteins.[3] Two key extrahepatic Gla-proteins activated by MK-7 are:
-
Osteocalcin: Produced by osteoblasts in bone. Once carboxylated, it binds to the calcium hydroxyapatite matrix, contributing to bone mineralization.[4]
-
Matrix Gla-Protein (MGP): Synthesized by vascular smooth muscle cells. Carboxylated MGP is a potent inhibitor of vascular calcification, helping to maintain arterial flexibility.[4]
References
- 1. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory determination of Vitamin K2 (Menathis compound) - Analytice [analytice.com]
- 3. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newhope.com [newhope.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New CryoCap microencapsulation MenaQ7 ensures vitamin K2 stability [nutraceuticalbusinessreview.com]
- 11. New CryoCap Microencapsulation ensures MenaQ7 vitamin K2 stability [nutraceuticalbusinessreview.com]
- 12. Vitamin K2 MK-7: A stability challenge, a market study [nutraingredients.com]
- 13. Menathis compound Stability of Formulations and Its Relationship with Purity Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
- 18. Commentary on method for detection of menaquinone-7 in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Menaquinone-7 in Osteoblast Cell Culture Studies
Introduction
Menaquinone-7 (MK-7), a long-chain form of vitamin K2, is a vital nutrient in bone metabolism. In vitro studies employing osteoblast cell cultures are crucial for elucidating the molecular mechanisms by which MK-7 promotes bone formation and for screening potential therapeutic agents for osteoporosis and other bone-related disorders. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MK-7 in osteoblast cell culture studies, covering its effects on proliferation, differentiation, mineralization, and the underlying signaling pathways.
Key Effects of Menaquinone-7 on Osteoblasts
Menaquinone-7 has been demonstrated to exert several beneficial effects on osteoblasts in vitro, including:
-
Stimulation of Osteoblast Proliferation: MK-7 has been shown to increase the proliferation of osteoblastic cells, contributing to an overall increase in the bone-forming cell population.[1]
-
Enhancement of Osteoblast Differentiation: A key indicator of osteoblast differentiation is the activity of alkaline phosphatase (ALP), an early marker of osteogenesis.[2] Studies have consistently shown that MK-7 treatment significantly increases ALP activity in osteoblast cultures in a dose-dependent manner.[1][2]
-
Promotion of Mineralization: MK-7 plays a crucial role in the later stages of osteogenesis by promoting the mineralization of the extracellular matrix. This is primarily achieved through the γ-carboxylation of osteocalcin, a vitamin K-dependent protein synthesized by osteoblasts.[3] Carboxylated osteocalcin has a high affinity for calcium ions and is essential for the proper deposition of hydroxyapatite crystals in the bone matrix.[3]
-
Regulation of Gene Expression: MK-7 influences the expression of several genes critical for bone metabolism. It has been shown to upregulate the expression of key osteogenic markers such as Runt-related transcription factor 2 (RUNX2), Osterix (Sp7), alkaline phosphatase (ALPL), and osteocalcin (BGLAP).[4] Furthermore, MK-7 modulates the expression of genes involved in bone remodeling, such as osteoprotegerin (OPG) and receptor activator of nuclear factor-κB ligand (RANKL), often leading to an increased OPG/RANKL ratio, which favors bone formation over resorption.[1][4]
Data Presentation
The following tables summarize the quantitative effects of Menaquinone-7 on various parameters in osteoblast cell culture studies.
Table 1: Effect of Menaquinone-7 on Osteoblast Proliferation and Alkaline Phosphatase (ALP) Activity
| Cell Line | MK-7 Concentration | Treatment Duration | Effect on Proliferation (DNA Content) | Effect on ALP Activity | Reference |
| MC3T3-E1 | 10⁻⁶ M, 10⁻⁵ M | 24 hours | Significant increase | Significant increase | [5] |
| SAOS-2 | 10⁻⁶ M | 24 hours | Significant increase | Significant increase | [6][7] |
| MC3T3-E1 | Dose-dependent | - | Significant increase | Significant increase | [1] |
Table 2: Effect of Menaquinone-7 on Osteoblast Mineralization and Gene Expression
| Cell Line | MK-7 Concentration | Treatment Duration | Effect on Mineralization (Calcium Deposition) | Effect on Gene Expression | Reference |
| MC3T3-E1 | Dose-dependent | - | More potent effect than Vitamin K1 | Increased OPG/RANKL ratio (329% increase) | [1] |
| MC3T3-E1 | - | 24 hours | - | Upregulation of Tenascin C and BMP2 | [4] |
| MC3T3-E1 | - | - | - | Upregulation of Osteocalcin, OPG, RANKL, and RANK | [4] |
| SAOS-2 | 10⁻⁶ M, 10⁻⁵ M | 24 hours | Increased Osteocalcin content | - | [2] |
Mandatory Visualizations
Caption: Signaling pathway of Menaquinone-7 in osteoblasts.
Caption: General experimental workflow for studying MK-7 in osteoblasts.
Experimental Protocols
Protocol 1: Preparation of Menaquinone-7 for Cell Culture
Menaquinone-7 is a lipid-soluble vitamin and requires appropriate solubilization for use in aqueous cell culture media.
Materials:
-
Menaquinone-7 (powder form)
-
Ethanol (absolute, sterile)
-
Cell culture medium (e.g., DMEM, α-MEM)
-
Fetal Bovine Serum (FBS)
Procedure:
-
Prepare a stock solution of MK-7 by dissolving it in absolute ethanol. A common stock concentration is 1-10 mM.
-
To prepare the working solution, dilute the MK-7 stock solution in the complete cell culture medium (containing FBS). It is crucial to add the stock solution to the medium while vortexing to ensure proper dispersion and prevent precipitation.
-
The final concentration of ethanol in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control containing the same final concentration of ethanol as the MK-7 treated groups.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This protocol describes a colorimetric assay to measure ALP activity, an early marker of osteoblast differentiation.
Materials:
-
Osteoblasts cultured in a 96-well plate
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
96-well plate reader
Procedure:
-
After the desired treatment period with MK-7, aspirate the culture medium from the wells.
-
Wash the cells twice with PBS.
-
Add lysis buffer to each well and incubate for 10-15 minutes at 4°C to lyse the cells.
-
Transfer the cell lysates to a new 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a plate reader.
-
The ALP activity is proportional to the absorbance and can be normalized to the total protein concentration of the cell lysate.
Protocol 3: Alizarin Red S Staining for Mineralization
This protocol is used to visualize and quantify the calcium deposits in the extracellular matrix, a late marker of osteoblast differentiation.
Materials:
-
Osteoblasts cultured in a multi-well plate (e.g., 24-well)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Deionized water
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
10% Acetic acid for quantification (optional)
-
10% Ammonium hydroxide for neutralization (optional)
Procedure:
-
After the desired treatment period (typically 2-4 weeks), aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[8]
-
Wash the cells three times with deionized water.
-
Add the ARS staining solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate for 20-30 minutes at room temperature.[8]
-
Aspirate the ARS solution and wash the wells 3-5 times with deionized water to remove excess stain.[8]
-
The stained mineralized nodules will appear bright orange-red and can be visualized and imaged using a microscope.
Quantification of Alizarin Red S Staining:
-
After imaging, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.[9]
-
Scrape the cell layer and transfer the cell suspension to a microcentrifuge tube.
-
Heat the tubes at 85°C for 10 minutes, then cool on ice.[9]
-
Centrifuge at high speed to pellet the cell debris.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5.[9]
-
Read the absorbance of the solution at 405 nm.
-
The amount of mineralization is proportional to the absorbance.
Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol outlines the steps to analyze the expression of key osteogenic marker genes in response to MK-7 treatment.
Materials:
-
Osteoblasts cultured and treated with MK-7
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., RUNX2, ALPL, BGLAP, OPG, RANKL) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.
-
Menaquinone-7 is a potent stimulator of osteoblast activity in vitro. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the role of MK-7 in bone biology and to explore its potential as a therapeutic agent for bone health. The use of standardized and well-defined experimental procedures is essential for obtaining reliable and reproducible results in this field of research.
References
- 1. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Dose Daily Intake of Vitamin K(2) (Menaquinone-7) Improves Osteocalcin γ-Carboxylation: A Double-Blind, Randomized Controlled Trials. | Semantic Scholar [semanticscholar.org]
- 3. oatext.com [oatext.com]
- 4. Menaquinone-7 regulates gene expression in osteoblastic MC3T3E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Reference Genes for qPCR Analysis in BM-MSCs Undergoing Osteogenic Differentiation within 3D Hyaluronan-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. humanclinicals.org [humanclinicals.org]
- 8. The effect of menaquinone-7 (vitamin K2) supplementation on osteocalcin carboxylation in healthy prepubertal children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
Application Note: Protocol for Investigating the Therapeutic Effects of Menaquinone-7 (MK-7) on Peripheral Neuropathy
Audience: Researchers, scientists, and drug development professionals.
Introduction Peripheral neuropathy (PN) is a debilitating condition resulting from damage to the peripheral nervous system, characterized by symptoms such as pain, numbness, and tingling.[1] It arises from various etiologies including diabetes, vitamin deficiencies, and chemotherapy.[1][2] Menaquinone-7 (MK-7), a form of vitamin K2, has emerged as a promising therapeutic agent due to its beneficial effects on bone and cardiovascular health, with recent studies indicating a potential role in alleviating symptoms of peripheral neuropathy.[3][4] The proposed mechanisms involve the modulation of key signaling pathways related to inflammation, myelination, and cellular protection.[1] This document provides detailed protocols for investigating the effects of MK-7 on peripheral neuropathy in both in vivo and in vitro models.
Background: Mechanism of Action of MK-7 in Peripheral Neuropathy
MK-7's therapeutic potential in peripheral neuropathy is believed to stem from its influence on multiple cellular and molecular pathways. The beneficial effects are mediated through various signal transduction cascades, including the activation of Growth Arrest-Specific 6 (Gas6) and the downregulation of inflammatory cytokines.[1]
-
Gas6/TAM Signaling: MK-7 is a crucial cofactor for the carboxylation and activation of vitamin K-dependent proteins, including Gas6.[1] Activated Gas6 binds to the TAM (Tyro3, Axl, Mer) receptors on Schwann cells, the primary glial cells of the peripheral nervous system. This interaction is vital for the repair and synthesis of the myelin sheath, which is often damaged in neuropathic conditions.[1][5]
-
Anti-Inflammatory Effects: Chronic inflammation is a key driver of neuropathic pain. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are upregulated in neuropathic conditions.[5] Studies have shown that MK-7 can downregulate the gene expression and production of TNF-α and IL-1β in a dose-dependent manner.[1] This anti-inflammatory action may involve the modulation of pathways such as NF-κB and the NLRP3 inflammasome.[1][5]
Signaling Pathway Diagram
Experimental Design and Workflow
A comprehensive investigation into the effects of MK-7 on peripheral neuropathy requires a multi-faceted approach, combining in vivo models to assess functional recovery with in vitro studies to dissect molecular mechanisms.
Experimental Workflow Diagram
Experimental Protocols
Protocol 1: In Vivo Animal Models of Peripheral Neuropathy
Rodent models are essential for studying the complex pathophysiology of neuropathy and for testing therapeutic interventions.[6]
1.1: Induction of Diabetic Neuropathy (Streptozotocin Model)
This model mimics type 1 diabetes-induced neuropathy.[7][8]
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Induction: Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in 0.1 M citrate buffer (pH 4.5), at a dose of 50-65 mg/kg.
-
Confirmation: Monitor blood glucose levels 72 hours post-injection. Animals with glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Timeline: Neuropathic symptoms typically develop over 4-8 weeks.
1.2: Induction of Chemotherapy-Induced Peripheral Neuropathy (Paclitaxel Model)
This model is relevant for studying one of the most common dose-limiting side effects of chemotherapy.[9]
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Induction: Administer paclitaxel at a dose of 4 mg/kg via i.p. injection on four alternate days (e.g., days 1, 3, 5, 7).[9]
-
Timeline: Neuropathic pain behaviors, such as mechanical allodynia, typically peak around 14-21 days after the first injection.
1.3: MK-7 Administration
-
Preparation: Dissolve MK-7 in a suitable vehicle (e.g., olive oil or corn oil).
-
Dosage: Based on clinical studies, a relevant dose for animal models can be extrapolated. A suggested starting dose is 30 mg/kg/day, administered via oral gavage.[10]
-
Treatment Schedule: Begin administration after confirmation of neuropathy and continue for the duration of the study (e.g., 4-8 weeks). A vehicle control group must be included.
Protocol 2: Assessment of Peripheral Neuropathy
A combination of behavioral, electrophysiological, and histological assessments is recommended for a thorough evaluation.[11][12]
2.1: Behavioral Testing for Mechanical Allodynia (von Frey Test)
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure: Place the animal in an elevated cage with a wire mesh floor and allow it to acclimate. Apply filaments to the plantar surface of the hind paw in ascending order of force. A positive response is a brisk withdrawal or licking of the paw.
-
Endpoint: The paw withdrawal threshold (PWT) is the lowest force that elicits a response in at least 50% of trials. A significant decrease in PWT in the neuropathy model group compared to baseline indicates mechanical allodynia.[8]
2.2: Electrophysiological Analysis (Nerve Conduction Velocity - NCV)
NCV tests assess the functional integrity of myelinated nerve fibers.[11][13]
-
Procedure: Anesthetize the animal and maintain its body temperature. Place stimulating electrodes on the sciatic nerve at two points (e.g., sciatic notch and ankle). Place recording electrodes on the interosseous muscles of the hind paw.
-
Measurement: Deliver a supramaximal electrical stimulus at both proximal and distal sites and record the latency of the resulting compound muscle action potential (CMAP).
-
Calculation: NCV (m/s) = Distance between stimulating electrodes (m) / (Proximal Latency - Distal Latency). A significant decrease in NCV is indicative of nerve damage.[13][14]
2.3: Histological and Morphometric Analysis
-
Tissue Collection: At the study endpoint, perfuse animals with 4% paraformaldehyde and collect the sciatic nerves and dorsal root ganglia (DRG). For skin innervation analysis, collect a 3mm punch biopsy from the plantar surface of the hind paw.[11]
-
Nerve Morphometry: Process sciatic nerves for embedding in resin. Cut semi-thin sections (0.5-1 µm) and stain with toluidine blue.[11] Using microscopy and image analysis software, quantify the number of myelinated axons, axon diameter, and myelin thickness. Calculate the g-ratio (axon diameter / total fiber diameter) to assess demyelination.
-
Intraepidermal Nerve Fiber Density (IENFD): Process skin biopsies for immunohistochemistry using an antibody against PGP9.5. Count the number of nerve fibers crossing the dermal-epidermal junction and express the result as fibers/mm. A reduction in IENFD is a hallmark of small fiber neuropathy.[15][16]
Protocol 3: In Vitro Mechanistic Studies
Cell culture models allow for the controlled investigation of MK-7's direct effects on neurons and glial cells.[17][18]
3.1: DRG Neuron and Schwann Cell Co-culture
-
Cell Isolation: Isolate DRG neurons and Schwann cells from neonatal rat pups.
-
Co-culture: Culture DRG neurons until they extend neurites. Then, seed Schwann cells onto the neuronal culture. Induce myelination by adding ascorbic acid to the medium.[19]
-
Experiment: After establishing the co-culture, introduce a neurotoxic agent (e.g., high glucose, paclitaxel) to model neuropathy. Treat parallel cultures with varying concentrations of MK-7.
-
Analysis: Assess myelination using immunofluorescence for Myelin Basic Protein (MBP). Evaluate cell viability and neurite outgrowth.
3.2: Assessment of Oxidative Stress and Inflammation
-
Model: Use a neuronal cell line (e.g., SH-SY5Y) or primary DRG cultures.[17]
-
Procedure: Induce stress by exposing cells to high glucose or an inflammatory stimulus (e.g., Lipopolysaccharide - LPS). Treat with MK-7.
-
Oxidative Stress Assays: Measure the production of reactive oxygen species (ROS) using fluorescent probes like Dihydroethidium (DHE) or H2DCF-DA.[20][21]
-
Inflammation Assays: Collect the cell culture supernatant and measure the levels of secreted cytokines (TNF-α, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Summary of Clinical Study Data on MK-7 in Peripheral Neuropathy
| Parameter | Patient Group | Baseline (Mean VAS Score) | 8 Weeks MK-7 (100 µg twice daily) | 12 Weeks (4-week follow-up) |
| Pain Intensity | Diabetic Neuropathy | ~9.0 | Not specified, significant reduction | ~2.0 |
| Pain Intensity | B12 Deficiency Neuropathy | ~9.0 | Not specified, significant reduction | ~2.0 |
| Pain Intensity | Placebo Groups | ~8.5 | No significant change | >8.0 |
| Data synthesized from a randomized, placebo-controlled pilot study. The Visual Analog Scale (VAS) for pain ranges from 0 (no pain) to 10 (worst possible pain). |
Table 2: Expected Quantitative Outcomes from Preclinical Models
| Assessment Method | Neuropathy Model (Vehicle Control) | Expected Outcome with MK-7 Treatment |
| Paw Withdrawal Threshold (g) | Significant Decrease (e.g., < 2g) | Significant Increase (e.g., > 6g) |
| Nerve Conduction Velocity (m/s) | Significant Decrease (e.g., < 30 m/s) | Significant Improvement (e.g., > 40 m/s) |
| g-ratio (Axon/Fiber Diameter) | Increased (indicating demyelination) | Normalized towards healthy control levels |
| IENFD (fibers/mm) | Significant Decrease | Preservation or partial restoration |
| TNF-α Levels (pg/mL) | Significant Increase | Significant Decrease |
| These are hypothetical values based on literature to illustrate expected trends. |
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo model of Peripheral neuropathy - Diabetes induced neuropathy - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growing Evidence of a Proven Mechanism Shows Vitamin K2 Can Impact Health Conditions Beyond Bone and Cardiovascular - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nerve conduction velocity: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 14. hopkinsmedicine.org [hopkinsmedicine.org]
- 15. medresearch.umich.edu [medresearch.umich.edu]
- 16. Small fiber neuropathy - Wikipedia [en.wikipedia.org]
- 17. Modeling chemotherapy induced peripheral neuropathy (CIPN) in vitro: Prospects and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro, In Vivo and Ex Vivo Models for Peripheral Nerve Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel neuron-Schwann cell co-culture models to study peripheral nerve degeneration and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemical Measures of Neuropathy - Hydrogen Peroxide Assay [protocols.io]
- 21. Biochemical Measures of Neuropathy - DHE protocol v1 [protocols.io]
Revolutionizing Vitamin K2 (MK-7) Production: A Comparative Analysis of Solid-State and Liquid-State Fermentation
For Immediate Release
[City, State] – [Date] – In the pursuit of enhanced therapeutic and nutraceutical development, the efficient production of Menaquinone-7 (MK-7), a vital form of Vitamin K2, is of paramount importance. These comprehensive application notes provide a detailed comparison of Solid-State Fermentation (SSF) and Liquid-State Fermentation (LSF) for MK-7 production, offering researchers, scientists, and drug development professionals a guide to optimizing manufacturing processes. This document outlines key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.
Executive Summary
Menaquinone-7 is a critical nutrient for bone and cardiovascular health, and its production through microbial fermentation is a key focus of industrial biotechnology. The two primary methods, Solid-State Fermentation (SSF) and Liquid-State Fermentation (LSF), present distinct advantages and challenges. Evidence from multiple studies indicates that SSF consistently yields higher concentrations of MK-7 compared to LSF.[1][2][3] This is often attributed to the fermentation conditions in SSF being more conducive to biofilm formation, which can enhance the expression of genes involved in MK-7 synthesis.[2][3]
Data Presentation: SSF vs. LSF for MK-7 Production
The following tables summarize quantitative data from various studies, offering a clear comparison of MK-7 yields achieved through SSF and LSF using different strains of Bacillus.
Table 1: Comparative MK-7 Yields in Solid-State Fermentation (SSF)
| Producing Microorganism | Substrate | MK-7 Yield | Reference |
| Bacillus velezensis ND | Soybean Flour | 150.0 ± 4.9 mg/kg | Zhao et al., 2021[2][3] |
| Bacillus subtilis natto | Soy Protein Granules & Corn Grits | 67.01 ± 0.18 mg/kg | Mahanama et al., 2011[1] |
| Bacillus subtilis NCIM 2708 | Optimized Solid Medium | 39.039 µg/g | Singh et al., 2015[1] |
| Bacillus licheniformis | Optimized Solid Medium | 12.507 mg/kg | Lal et al., 2019[1] |
Table 2: Comparative MK-7 Yields in Liquid-State Fermentation (LSF)
| Producing Microorganism | Fermentation Condition | MK-7 Yield | Reference |
| Bacillus velezensis ND | Liquid-State Fermentation | 52.9 mg/L | Zhao et al., 2021[3] |
| Bacillus subtilis BS-ΔackA | Optimized Liquid Medium | 154.6 ± 1.32 mg/L | Anonymous, 2025[4] |
| Bacillus subtilis natto | Fed-batch with Glycerol | 86.48 mg/L | Berenjian et al., 2011, 2012[1] |
| Bacillus subtilis MM26 | Optimized Liquid Medium | 67 ± 0.6 mg/L | Anonymous, 2025[5] |
| Bacillus subtilis natto (NF1) | Biofilm Reactor | 14.7 ± 1.4 mg/L | Mahdinia et al., 2018b[6] |
Experimental Protocols
Protocol 1: Solid-State Fermentation (SSF) for MK-7 Production
1. Microorganism and Inoculum Preparation:
-
Strain: Bacillus subtilis (e.g., natto strain).
-
Activation: Aseptically transfer a loop of the strain from a slant to a 250 mL flask containing 50 mL of LB liquid medium. Incubate at 37°C with shaking at 220 rpm for 12 hours until the optical density at 600 nm (OD600) reaches 5.5–6.0.[4]
-
Inoculum: Use the activated culture to inoculate the solid substrate.
2. Solid Substrate and Medium Preparation:
-
Substrate: A mixture of soy protein granules and nixtamalized corn grits is a common choice.[5]
-
Medium Composition (example): For every 100g of solid substrate, add a nutrient solution containing components like tryptone (10% w/w), glucose (20% w/w), and K2HPO4 (2% w/w).[1]
-
Moisture Content: Adjust the initial moisture content to 60-70% using sterile distilled water.[5]
-
Sterilization: Autoclave the moistened solid substrate at 121°C for 20 minutes.
3. Fermentation:
-
Inoculation: Inoculate the sterile solid substrate with the prepared inoculum (e.g., 2% v/w).
-
Incubation: Incubate at a constant temperature (e.g., 35-37°C) for 3-6 days.[5] Maintain high relative humidity (around 85%).
4. Downstream Processing and MK-7 Extraction:
-
Harvesting: After incubation, harvest the fermented solid mass.
-
Extraction:
-
Mix the fermented solid with a solvent mixture of n-hexane and isopropanol (2:1, v/v).
-
Subject the mixture to ultrasonication for 30 minutes.[4]
-
Vortex vigorously for an additional 30 minutes.[4]
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Collect the organic phase (upper layer).
-
-
Purification (optional): The crude extract can be further purified using techniques like macroporous resin chromatography.[6]
Protocol 2: Liquid-State Fermentation (LSF) for MK-7 Production
1. Microorganism and Inoculum Preparation:
-
Follow the same procedure as described in the SSF protocol for strain activation and inoculum preparation.
2. Liquid Medium Preparation:
-
Medium Composition (example): A common medium contains glycerol (e.g., 50 g/L), soy peptone (e.g., 100 g/L), NaCl (3 g/L), and K2HPO4 (6 g/L).[7] Adjust the initial pH to 7.0-7.3.
-
Sterilization: Autoclave the liquid medium at 115°C for 15-20 minutes.[4][7]
3. Fermentation:
-
Inoculation: Inoculate the sterile liquid medium with the prepared inoculum (e.g., 8% v/v).[4]
-
Incubation: Incubate in a shaker at a specific temperature (e.g., 37°C) and agitation speed (e.g., 220 rpm) for a defined period (e.g., 5 days).[4]
4. Downstream Processing and MK-7 Extraction:
-
Harvesting: At the end of fermentation, collect the fermentation broth.
-
Extraction:
Protocol 3: Analytical Method for MK-7 Quantification
1. High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system equipped with a UV or diode array detector.
-
Column: A C18 reverse-phase column (e.g., Lichrospher-100, RP-C18, 5 µm, 125 mm × 4.0 mm).[8]
-
Mobile Phase: A gradient or isocratic mixture of methanol and water (acidified to pH 3.0) or methanol and dichloromethane.[8][9]
-
Detection: Monitor the absorbance at 248 nm or 268 nm.[8][10]
-
Quantification: Prepare a standard curve using a certified MK-7 standard to quantify the concentration in the samples.
Visualization of Pathways and Workflows
To further aid in the understanding of MK-7 production, the following diagrams, generated using the DOT language, illustrate the key biosynthetic pathway and experimental workflows.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Menaquinone-7 production in Bacillus subtilis by optimizing the medium components through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Optimization of Bacillus subtilis for Efficiently Producing Menaquinone-7 (MK-7) by Atmospheric and Room Temperature Plasma (ARTP) Mutagenesis and Metabolic Engineering [mdpi.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. thescipub.com [thescipub.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low fermentation yield in Menaquinone-7 production
Welcome to the technical support center for Menaquinone-7 (MK-7) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Bacillus subtilis fermentation processes for enhanced MK-7 yield.
Troubleshooting Guide
This guide addresses common issues encountered during MK-7 fermentation in a question-and-answer format.
Issue 1: Low or No Bacterial Growth
Question: My Bacillus subtilis culture is showing poor growth or fails to grow entirely. What are the potential causes and solutions?
Answer: Poor bacterial growth is often the first bottleneck in a fermentation process. Several factors related to the inoculum or the culture medium can be the cause.
-
Inoculum Quality: The health and viability of your seed culture are critical. Ensure that you are using a fresh, actively growing culture for inoculation. Avoid using old plates or cultures that have been stored for extended periods. It is best practice to prepare glycerol stocks of your strain and start a fresh culture for each experiment.[1]
-
Media Composition: An improperly prepared medium can inhibit growth. Double-check the concentrations of all components, especially the carbon and nitrogen sources. Ensure the final pH of the medium is adjusted correctly (typically around 7.0) before sterilization.[2]
-
Sterilization Issues: Over-sterilization (caramelization) of media containing sugars can produce inhibitory compounds. Consider sterilizing heat-sensitive components like glucose separately and adding them to the medium aseptically.
-
Contamination: Check your culture for any signs of contamination under a microscope. Contaminating microorganisms can outcompete B. subtilis for nutrients, leading to poor growth.
Issue 2: Good Bacterial Growth, but Low MK-7 Yield
Question: I'm achieving high cell density (biomass), but my MK-7 titer is disappointingly low. What could be wrong?
Answer: This is a common and complex issue. It indicates that the conditions are suitable for bacterial growth but are not optimal for the production of this secondary metabolite. Key areas to investigate include media components and fermentation parameters.
-
Suboptimal Carbon Source: While various carbon sources can support growth, glycerol is consistently reported as one of the best for high MK-7 yield.[3][4] Some studies show that a combination of glycerol and another sugar like sucrose or maltose can enhance production.[3][5] If you are using glucose, be aware that it can sometimes lead to the formation of inhibitory byproducts that reduce MK-7 yield.[3]
-
Inappropriate Nitrogen Source: The type and concentration of the nitrogen source are crucial. Soy peptone and yeast extract are widely recognized as effective nitrogen sources for MK-7 production.[1][3][6] The combination of these complex nitrogen sources often provides essential amino acids and growth factors that stimulate MK-7 biosynthesis.
-
Nutrient Limitation (Phosphate/Magnesium): Key inorganic salts are vital cofactors for metabolic pathways. Dipotassium phosphate (K₂HPO₄) not only acts as a phosphorus source but also helps buffer the medium.[1][5] Magnesium sulfate (MgSO₄·7H₂O) is also important, with optimal concentrations needing to be determined experimentally.[3]
-
Dissolved Oxygen (DO) and Aeration: MK-7 production is highly sensitive to oxygen availability. Inadequate aeration can be a significant limiting factor. High stirring and aeration rates have been shown to dramatically increase MK-7 synthesis while reducing the formation of biofilm, which can interfere with production.[5][7]
-
Sub-optimal pH and Temperature: The optimal temperature for MK-7 production by B. subtilis is typically between 37°C and 40°C.[1][2] The initial pH of the medium should be around 7.0.[2] During fermentation, the pH can change due to metabolic activity, and controlling it within an optimal range can be beneficial.
-
Fed-Batch Strategy: Adding a supplementary carbon source, like glycerol, during the fermentation (fed-batch) can significantly boost MK-7 yield by preventing carbon source depletion.[5][8][9][10] A 40% increase in MK-7 concentration has been observed when 2% (w/v) glycerol was added on the second day of fermentation.[5][10]
Issue 3: Inconsistent Yields Between Fermentation Batches
Question: My MK-7 production is highly variable from one experiment to the next. How can I improve the consistency of my results?
Answer: Inconsistency often points to a lack of control over one or more experimental variables. To improve reproducibility, focus on standardizing your entire workflow.
-
Standardize Inoculum Preparation: Use a consistent method for preparing your seed culture. This includes using cells from the same growth phase and inoculating with a fixed cell density (e.g., based on optical density at 600 nm, OD₆₀₀) or a specific volume of a standardized stock.
-
Precise Media Preparation: Weigh all media components accurately and ensure complete dissolution. Use a calibrated pH meter and adjust the pH before autoclaving. Record batch numbers for all reagents to track potential variability from raw materials.
-
Controlled Fermentation Conditions: If using a bioreactor, ensure that parameters like temperature, pH, dissolved oxygen, and agitation speed are tightly controlled and monitored throughout the run. For shake flask experiments, ensure the shaker speed, temperature, and flask-to-volume ratio are identical for all experiments.
-
Consistent Sampling and Extraction: Use a standardized protocol for taking samples and extracting MK-7. The timing of extraction and the solvents used should be consistent.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for MK-7 in Bacillus subtilis fermentation? A1: MK-7 yields can vary widely depending on the strain, medium composition, and fermentation strategy. Reported yields in shake flasks can range from a few mg/L to over 150 mg/L.[3] With optimized media and fed-batch strategies in bioreactors, yields can reach 200-300 mg/L or even higher.[5][7]
Q2: Which carbon and nitrogen sources are best for MK-7 production? A2: Glycerol is widely considered the optimal carbon source.[3] Maltose has also shown promising results.[5] For nitrogen, a combination of soy peptone and yeast extract is most effective.[1][3]
Q3: How important is aeration for MK-7 synthesis? A3: Aeration is critically important. MK-7 is synthesized as part of the electron transport chain in B. subtilis. High aeration and agitation rates enhance oxygen transfer, which can significantly boost MK-7 production and reduce problematic biofilm formation.[5]
Q4: Can MK-7 degrade after it is produced? A4: Yes, MK-7 is sensitive to light, especially UV light, and can isomerize from the bioactive all-trans form to the inactive cis form.[11] It is crucial to protect fermentation samples, extracts, and standards from light by using amber vials or wrapping containers in foil.[11]
Q5: What is the best method for extracting MK-7 from the fermentation broth? A5: A common and effective method involves a two-solvent extraction using a polar solvent like ethanol or 2-propanol to disrupt the bacterial cells, followed by a non-polar solvent like n-hexane to extract the lipid-soluble MK-7.[11][12] A mixture of 2-propanol and n-hexane (1:2 v/v) is frequently used.[11]
Data Summary Tables
Table 1: Effect of Media Components on MK-7 Yield
| Component Category | Nutrient | Typical Concentration | Reported Effect on MK-7 Yield | Reference(s) |
| Carbon Source | Glycerol | 20 - 63 g/L | Generally optimal for high yield. | [1][3] |
| Maltose | ~10 g/L | Can be more effective than glycerol in some strains. | [5] | |
| Sucrose | ~20 g/L | Used in combination with glycerol for high yield. | [3] | |
| Nitrogen Source | Soy Peptone | 30 - 70 g/L | Excellent nitrogen source, often used in combination. | [1][3] |
| Yeast Extract | 4 - 51 g/L | Provides essential growth factors. | [1][3] | |
| Tryptone | ~20 g/L | Used in combination with other nitrogen sources. | [5][13] | |
| Inorganic Salts | K₂HPO₄ / KH₂PO₄ | 0.5 - 2.0 g/L | Crucial phosphorus source and pH buffer. | [1][3] |
| MgSO₄·7H₂O | ~0.1 g/L | Important cofactor for enzymes. | [3] |
Table 2: Key Fermentation Parameters for Optimal MK-7 Production
| Parameter | Optimized Value/Range | Rationale | Reference(s) |
| Temperature | 37 - 40 °C | Optimal for B. subtilis growth and enzymatic activity for MK-7 synthesis. | [1][2] |
| Initial pH | ~7.0 | Supports robust initial growth. | [2] |
| Incubation Time | 90 - 120 hours | Varies by strain and conditions; requires optimization. | [1][5] |
| Agitation Speed | >200 rpm | Enhances aeration and nutrient mixing, reduces biofilm. | [5] |
| Aeration Rate | High (e.g., >1 vvm) | High dissolved oxygen is critical for the respiratory chain-linked MK-7 synthesis. | [7] |
Experimental Protocols
Protocol 1: Inoculum Preparation for MK-7 Fermentation
-
Strain Revival: Aseptically retrieve a small amount of cryopreserved Bacillus subtilis from a glycerol stock stored at -80°C.
-
First Culture: Streak the cells onto a Luria-Bertani (LB) agar plate. Incubate at 37°C for 12-16 hours until single colonies are visible.
-
Pre-culture: Select a single, well-isolated colony and inoculate it into a flask containing 50 mL of sterile LB broth.
-
Incubation: Incubate the pre-culture at 37°C with shaking at 220 rpm for 12 hours, or until the culture reaches an OD₆₀₀ of approximately 5.5-6.0.[3]
-
Inoculation: Use this actively growing pre-culture to inoculate the main fermentation medium at a specified volumetric ratio (e.g., 2-8% v/v).[3]
Protocol 2: MK-7 Extraction from Fermentation Broth
-
Sample Collection: Collect a known volume of fermentation broth (e.g., 1 mL) into a microcentrifuge tube. Protect the sample from light.
-
Cell Lysis & Extraction: Add a 2:1 ratio of an extraction solvent mixture (e.g., 2-propanol:n-hexane, 1:2 v/v) to the broth. For 1 mL of broth, add 2 mL of the solvent mixture.[11]
-
Vortexing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and cell disruption.
-
Phase Separation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.
-
Collection of Organic Layer: The upper, non-polar layer (n-hexane) contains the MK-7. Carefully collect this layer with a pipette and transfer it to a new, clean amber vial.
-
Solvent Evaporation: Evaporate the n-hexane to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., ethanol or mobile phase) for HPLC analysis.
Protocol 3: HPLC Analysis of Menaquinone-7
-
HPLC System: Use an HPLC system with a UV detector and a C18 or C8 reversed-phase column.[3][14]
-
Mobile Phase: A common mobile phase is a mixture of methanol and dichloromethane (4:1, v/v) or methanol and ethanol.[3] An isocratic elution is often sufficient.
-
Flow Rate: Set the flow rate to 1.0 mL/min.[3]
-
Column Temperature: Maintain the column temperature at 35°C.[3]
-
Detection Wavelength: Set the UV detector to 248 nm for MK-7 detection.[3][12]
-
Standard Curve: Prepare a series of MK-7 standards of known concentrations in the reconstitution solvent. Inject these standards to create a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the reconstituted sample extract. Quantify the MK-7 concentration by comparing its peak area to the standard curve.
Visual Diagrams
Caption: A troubleshooting workflow for diagnosing low MK-7 yield.
References
- 1. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. Enhancement of Menaquinone-7 production in Bacillus subtilis by optimizing the medium components through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]
- 9. Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile [mdpi.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Downstream Processing for High-Purity MK-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the downstream processing of Menaquinone-7 (MK-7).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting MK-7 from fermentation broth?
A1: The most prevalent methods for MK-7 extraction involve the use of organic solvents. N-hexane is a widely used solvent due to its high extraction efficiency and minimal toxic effects on the Bacillus subtilis cells, which can allow for in-situ extraction during fermentation.[1] Ethanol has also been effectively used for direct extraction from crude cells.[2] The choice of solvent is a critical parameter that can significantly impact the overall yield and purity of the final product.
Q2: What are the key challenges in the downstream processing of MK-7?
A2: Researchers often face several challenges in purifying MK-7, including:
-
Low Fermentation Yield: The initial concentration of MK-7 in the fermentation broth is often low, which complicates downstream processing.
-
Biofilm Formation: Bacillus subtilis, a common MK-7 producer, can form biofilms that hinder extraction and purification processes.
-
Presence of Impurities: The crude extract contains various impurities, including pigments, lipids, and other metabolites, that need to be removed.
-
Isomer Purity: A significant challenge is controlling the formation of cis-isomers of MK-7, as only the all-trans isomer is biologically active.[3][4][5][6] The presence of cis-isomers can be influenced by factors such as light exposure during processing.[3]
Q3: How can I improve the purity of my MK-7 extract?
A3: A multi-step purification strategy is typically required to achieve high-purity MK-7. Common techniques include:
-
Macroporous Resin Chromatography: This method is effective for initial purification and can significantly increase the purity of the crude extract.[2]
-
Crystallization: This is a crucial step for obtaining high-purity MK-7 crystals. Careful control of solvent systems, temperature, and cooling rates is essential for successful crystallization.
-
Column Chromatography: Techniques like silica gel chromatography or high-performance liquid chromatography (HPLC) can be used for final polishing steps to remove trace impurities and separate isomers.
Q4: What is the significance of all-trans-MK-7, and how can I minimize the formation of cis-isomers?
A4: The all-trans configuration of MK-7 is the biologically active form.[4][5][6][7] The presence of cis-isomers reduces the potency and quality of the final product. To minimize the formation of cis-isomers, it is crucial to protect the product from light throughout the downstream processing, as UV radiation can induce isomerization.[3] Additionally, the choice of purification methods and processing conditions can influence the final isomer profile.[6]
Troubleshooting Guides
Guide 1: Low Yield During Solvent Extraction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low MK-7 concentration in the organic phase. | 1. Inefficient cell lysis. 2. Suboptimal solvent-to-broth ratio. 3. Insufficient extraction time or agitation. 4. Emulsion formation. | 1. Implement a cell disruption step (e.g., ultrasonication, homogenization) prior to extraction.[2] 2. Optimize the solvent-to-broth ratio. A common starting point is a 2:1 or 3:1 ratio. 3. Increase the extraction time and/or agitation speed to enhance mass transfer. 4. If an emulsion forms, consider centrifugation at a higher speed or the addition of a demulsifying agent. |
| Significant loss of MK-7 during solvent recovery. | 1. Degradation of MK-7 at high temperatures. 2. Co-evaporation with the solvent. | 1. Use a rotary evaporator under reduced pressure to lower the evaporation temperature. 2. Ensure the condenser is sufficiently cold to prevent loss of volatile compounds. |
Guide 2: Issues During Crystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| "Oiling out" - formation of an oily layer instead of crystals. | 1. The melting point of the impure MK-7 is lower than the crystallization temperature. 2. The solution is supersaturated to a very high degree. 3. Rapid cooling of the solution. | 1. Add a small amount of a "good" solvent (in which MK-7 is highly soluble) to dissolve the oil, then cool slowly. 2. Reduce the concentration of the solution by adding more of the crystallization solvent. 3. Decrease the cooling rate. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[8][9] |
| No crystal formation or very low crystal yield. | 1. The solution is not sufficiently supersaturated. 2. Presence of impurities inhibiting nucleation. 3. Too much solvent used. | 1. Concentrate the solution by evaporating some of the solvent. 2. Introduce a seed crystal of pure MK-7 to induce nucleation. Gently scratching the inside of the flask with a glass rod can also create nucleation sites.[9] 3. Evaporate a portion of the solvent and attempt to recrystallize.[8][9] |
| Formation of small, poorly defined crystals. | 1. Very rapid cooling. 2. High degree of supersaturation. | 1. Slow down the cooling process. Insulate the crystallization vessel to allow for gradual cooling.[8] 2. Use a slightly larger volume of solvent to reduce the level of supersaturation. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies on MK-7 purification, allowing for a comparison of different methods.
Table 1: Comparison of MK-7 Purification Strategies
| Purification Method | Fold Purification | Recovery Yield (%) | Final Purity (%) | Reference |
| Macroporous Resin (HPD722) + Crystallization | 7.17 | 97.2 | >98 | [2] |
| Not Specified | - | - | >97 (all-trans) | [7] |
Table 2: MK-7 Production Yields in Fermentation
| Fermentation Strategy | MK-7 Yield (mg/L) | Reference |
| B. subtilis fermentation with in-situ n-hexane extraction | 52.34 | [1] |
| Biofilm reactor with optimized glucose-based medium | 20.5 | [10] |
| Fed-batch glycerol addition | 40% increase over batch | [11] |
| Optimized culture conditions | 0.319 | [12] |
Experimental Protocols
Protocol 1: Solvent Extraction of MK-7 from Bacillus subtilis Culture
Objective: To extract MK-7 from the fermentation broth.
Materials:
-
Bacillus subtilis fermentation broth
-
n-Hexane (or a 2:1 mixture of n-hexane and isopropanol)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Ultrasonicator (optional)
Procedure:
-
Cell Disruption (Optional but Recommended): To improve extraction efficiency, disrupt the bacterial cells. This can be achieved by subjecting the fermentation broth to ultrasonication for a specified period (e.g., 10-15 minutes).[2]
-
Solvent Addition: Add the extraction solvent (e.g., n-hexane) to the fermentation broth. A common starting ratio is 2:1 (v/v) of solvent to broth.
-
Extraction: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at room temperature to ensure thorough mixing and mass transfer of MK-7 into the organic phase.
-
Phase Separation: Centrifuge the mixture at a high speed (e.g., 8,000-10,000 x g) for 15-20 minutes to separate the organic phase (containing MK-7) from the aqueous phase and cell debris.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the extracted MK-7.
-
Solvent Evaporation: Concentrate the collected organic phase using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude MK-7 extract.
Protocol 2: Purification of MK-7 by Column Chromatography
Objective: To purify the crude MK-7 extract.
Materials:
-
Crude MK-7 extract
-
Silica gel (for column chromatography)
-
Elution solvents (e.g., a gradient of hexane and ethyl acetate)
-
Glass column
-
Fraction collector or collection tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar elution solvent (e.g., 100% hexane). Pour the slurry into the glass column and allow it to pack uniformly, avoiding air bubbles.
-
Sample Loading: Dissolve the crude MK-7 extract in a minimal amount of the initial elution solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.
-
Fraction Collection: Collect the eluate in fractions of a specific volume.
-
Monitoring: Monitor the separation by performing TLC on the collected fractions. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light.
-
Pooling and Concentration: Combine the fractions that contain pure MK-7 (as determined by TLC) and evaporate the solvent using a rotary evaporator to obtain the purified MK-7.
Protocol 3: Crystallization of MK-7
Objective: To obtain high-purity crystalline MK-7.
Materials:
-
Purified MK-7 from chromatography
-
Crystallization solvent system (e.g., a mixture of a "good" solvent like acetone or ethanol and an "anti-solvent" like water or hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
Procedure:
-
Dissolution: Place the purified MK-7 in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Gently heat the mixture while stirring until the MK-7 is completely dissolved.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.[8]
-
Crystal Formation: As the solution cools, crystals of MK-7 should start to form. The process can be aided by scratching the inner surface of the flask with a glass rod or adding a seed crystal.[9]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent mixture to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the downstream processing of high-purity MK-7.
Caption: Troubleshooting decision tree for common crystallization problems.
References
- 1. Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]
- 3. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. menaq7.com [menaq7.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Enhanced Vitamin K (Menaquinone-7) Production by Bacillus subtilis natto in Biofilm Reactors by Optimization of Glucose-based Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
Technical Support Center: Menaquinone-7 (MK-7) Formulation Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Menaquinone-7 (MK-7) in various formulations.
Troubleshooting Guide
This section addresses common problems observed during the formulation and storage of MK-7 products.
Issue 1: Rapid degradation of MK-7 in a multi-ingredient formulation.
-
Question: My MK-7 formulation is showing significant degradation much faster than expected. What could be the primary causes?
-
Answer: Rapid degradation of MK-7 is often linked to several factors within your formulation and storage conditions. Menaquinones are particularly susceptible to alkaline conditions, exposure to light, and interaction with certain minerals.[1][2] Specifically, excipients like magnesium oxide can create an alkaline microenvironment, leading to significant destabilization, especially under accelerated humidity and temperature conditions.[1][2][3][4] Furthermore, the purity of the MK-7 raw material plays a crucial role; impurities and the presence of cis-isomers can compromise stability.[1][2][3][5] Only the all-trans isomer of MK-7 is biologically active and more stable.[1][2][6]
Issue 2: Inconsistent MK-7 assay results between batches.
-
Question: I am observing significant variability in the measured MK-7 content across different production batches of the same formulation. Why is this happening?
-
Answer: Inconsistent assay results for MK-7 can stem from both the formulation itself and the analytical methodology. Discrepancies between the nominal and actual content of MK-7 in finished products are a known issue.[1][3][5] This can be due to the use of low-purity raw materials with a high percentage of inactive cis-isomers or other impurities, which may not be distinguished by non-specific analytical methods.[2][7] It is also possible that the degradation of MK-7 is occurring during the manufacturing process itself due to heat or light exposure.[6] To ensure consistency, it is critical to use a validated, stability-indicating analytical method, such as HPLC, that can separate the all-trans isomer from cis-isomers and other degradation products.
Issue 3: Formulation discoloration or physical changes over time.
-
Question: My MK-7 formulation is changing color and appearance during storage. Is this related to MK-7 degradation?
-
Answer: Physical changes such as discoloration can be an indicator of chemical instability within the formulation, including the degradation of MK-7. MK-7 is extremely sensitive to light, and exposure can lead to degradation in a matter of days.[6] This photodegradation can result in the formation of various byproducts that may alter the appearance of the formulation. Additionally, interactions with other ingredients or excipients can lead to chemical reactions that manifest as physical changes. It is crucial to protect formulations containing MK-7 from light by using opaque or amber-colored packaging.
Frequently Asked Questions (FAQs)
General Stability
-
What are the main factors that affect the stability of Menaquinone-7? Menaquinone-7 stability is primarily affected by:
-
Light: MK-7 is highly sensitive to light, especially UV radiation, which can cause rapid degradation.[6]
-
pH: Alkaline conditions can significantly promote the degradation of MK-7.[1][2]
-
Interactions with Minerals: Certain minerals, particularly magnesium oxide, have a pronounced destabilizing effect. In contrast, calcium salts like calcium citrate and carbonate are generally more compatible.[1][3][4]
-
Purity Profile: The presence of impurities and cis-isomers in the raw material can negatively impact stability. Higher purity, with a high percentage of the all-trans isomer, is associated with enhanced stability.[1][2][3][5]
-
Temperature: While considered fairly heat-stable, prolonged exposure to high temperatures, especially in the presence of other destabilizing factors like high humidity, can accelerate degradation.[6]
-
Oxygen: While light is a more significant factor, minimizing oxygen exposure can also contribute to preserving stability during long-term storage.[6]
-
-
Which isomeric form of MK-7 is biologically active and more stable? Only the all-trans isomer of MK-7 is biologically active.[1][2][6] The cis-isomers are considered inactive and may contribute to the instability of the product.[1][2]
Formulation Strategies
-
What are some strategies to improve the stability of MK-7 in formulations? To enhance MK-7 stability, consider the following:
-
Use High-Purity Raw Materials: Start with a high-purity, all-trans MK-7 raw material.
-
Control pH: Maintain a neutral or slightly acidic pH in the formulation.
-
Careful Excipient Selection: Avoid highly alkaline excipients like magnesium oxide. Calcium citrate and calcium carbonate have been shown to be more compatible.[1][3]
-
Light Protection: Use opaque or amber packaging to protect the formulation from light.[6]
-
Encapsulation: Microencapsulation can provide a protective barrier against environmental factors such as light, oxygen, and incompatible ingredients.
-
Optimized Storage Conditions: Store finished products in a cool, dark, and dry place.[6]
-
-
Are there any known excipients that should be avoided when formulating with MK-7? Yes, magnesium oxide has been shown to have a significant destabilizing effect on MK-7, particularly under accelerated stability conditions (high temperature and humidity).[1][2][3][4] Caution should also be exercised with other alkaline compounds.
Analytical Testing
-
What is the recommended analytical method for assessing MK-7 stability? High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for the analysis of MK-7.[2][8] It is crucial that the method is capable of separating the all-trans MK-7 from its cis-isomers and other potential degradation products to accurately assess the stability and purity of the product.
Data Presentation
Table 1: Stability of Menaquinone-7 with Different Excipients under Accelerated Conditions (40°C / 75% RH)
| Excipient | MK-7 Recovery after 1 Month | MK-7 Recovery after 3 Months | MK-7 Recovery after 6 Months |
| Control (MK-7 alone) | ~98% | ~95% | ~92% |
| Calcium Citrate | ~95% | ~90% | ~85% |
| Calcium Carbonate | ~96% | ~92% | ~88% |
| Arginine | ~85% | ~75% | ~60% |
| Magnesium Oxide | <70% | <50% | <30% |
Note: The values presented are approximate percentages derived from published stability studies and are intended for comparative purposes.[1][3]
Experimental Protocols
Protocol 1: HPLC Method for the Determination of All-trans-Menaquinone-7 Purity and Assay
This protocol is based on methodologies described in the literature for the analysis of MK-7.[2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 100mm x 4.6mm, 2.6µm particle size).
-
Mobile Phase: A mixture of 97% methanol and 3% water.
-
Flow Rate: 0.700 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in 1% tetrahydrofuran.
-
Bring the solution to the final volume with absolute ethanol to achieve a target concentration of approximately 32 µg/mL.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Standard Preparation: Prepare a standard solution of all-trans-MK-7 reference material in the same manner as the sample.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for all-trans-MK-7 should be determined from the chromatogram of the standard. The purity and content of all-trans-MK-7 in the sample can be calculated by comparing the peak area with that of the standard.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of Menaquinone-7 formulations.
Caption: Simplified signaling pathway for Menaquinone-7 (Vitamin K2) in protein activation.
References
- 1. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] Menathis compound Stability of Formulations and Its Relationship with Purity Profile | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting biofilm formation in Bacillus subtilis fermentation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Bacillus subtilis biofilm formation during fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Bacillus subtilis strain not forming a biofilm?
A1: Several factors can prevent or reduce biofilm formation. Here are the most common culprits:
-
Strain Domestication: Laboratory strains of B. subtilis, such as 168 and PY79, have often lost the ability to form robust biofilms due to accumulated mutations during prolonged laboratory cultivation.[1][2] It is recommended to use an undomesticated strain, like NCIB 3610, for studying biofilm formation.[1][3][4]
-
Improper Growth Medium: Biofilm formation is an energetically demanding process that is tightly regulated and requires specific nutrients.[3] MSgg medium (Glycerol and Glutamate based) is specifically designed to induce biofilm formation.[5][6] Standard rich media like LB (Luria-Bertani) may not support robust biofilm development.[5]
-
Genetic Mutations: Mutations in key regulatory genes can abolish biofilm formation. The master regulator spo0A is essential; its mutation leads to a defect in biofilm development.[2][4][7] Similarly, mutations in the degU gene can also prevent biofilm formation.[8]
-
Oxygen Availability: Oxygen levels can influence the type and robustness of the biofilm. Pellicle (floating biofilm) formation at the air-liquid interface is common, and oxygen depletion in the liquid culture can be an initial trigger.[9]
Q2: My strain forms a pellicle at the air-liquid interface, but I need a submerged biofilm at the bottom of the well. How can I achieve this?
A2: While many wild-type B. subtilis strains preferentially form pellicles, you can encourage submerged biofilm formation through a few strategies:
-
Provide a Surface: Introducing a sterile solid support like a stainless steel mesh or glass beads into the liquid medium can provide a surface for the bacteria to adhere to and form a submerged biofilm.[10]
-
Strain Selection: Some strains, like JH642, have been reported to form submerged biofilms on glass surfaces.[10]
-
Static Incubation: Ensure the culture is incubated under static (non-shaking) conditions to allow for cell attachment to the surface.
Q3: The amount of biofilm formed is inconsistent between replicate experiments. What could be the cause?
A3: Inconsistency in biofilm formation can stem from subtle variations in experimental conditions:
-
Pre-culture Conditions: The growth phase and medium of the pre-culture can significantly impact the outcome of the biofilm assay.[5] It is crucial to standardize the pre-culture preparation, including the age of the colony, growth time, and whether the cells are washed before inoculation.[5]
-
Inoculum Size: The initial cell density can affect the kinetics of biofilm formation. A standardized inoculum ratio (e.g., 1:1,000) should be used consistently.[5]
-
Environmental Factors: Minor fluctuations in temperature, humidity, and oxygen levels can lead to variability.[11][12] Using a humidified chamber can help maintain consistent conditions.[11][13]
Q4: What are the key signaling pathways that regulate biofilm formation in B. subtilis?
A4: The decision to form a biofilm is controlled by a complex network of signaling pathways. The core regulators are:
-
Spo0A: This is a master transcriptional regulator. Its phosphorylation is a central checkpoint for initiating biofilm formation.[2][3][4][7] Low-level phosphorylation of Spo0A triggers a cascade that leads to the production of the biofilm matrix.[3]
-
DegU: This response regulator's activity is dependent on its phosphorylation level. Intermediate levels of phosphorylated DegU (DegU
P) are required for activating biofilm formation.[3][8] High levels of DegUP, however, inhibit biofilm formation and promote sporulation.[3][14][15] -
SinR/SinI System: SinR is a master repressor that directly blocks the transcription of the operons responsible for producing the exopolysaccharide (EPS) and protein components of the biofilm matrix.[4][16][17] Biofilm formation is initiated when the anti-repressor protein, SinI, is produced. SinI binds to and inactivates SinR, thereby de-repressing the matrix production genes.[4][17][18] The expression of sinI is activated by phosphorylated Spo0A.[18][19]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No biofilm formation | 1. Use of a domesticated lab strain (e.g., 168, PY79).[1][2] 2. Inappropriate growth medium (e.g., LB).[5] 3. Mutation in a key regulatory gene (spo0A, degU).[7][8] | 1. Switch to an undomesticated strain like NCIB 3610. 2. Use a biofilm-inducing medium such as MSgg.[5][6] 3. Sequence key regulatory genes to check for mutations. |
| Weak or thin biofilm | 1. Sub-optimal concentration of inducers (e.g., glycerol, Mn2+).[1][9] 2. Incorrect pre-culture conditions.[5] 3. Presence of inhibitory substances.[20][21] | 1. Optimize the concentration of key components in the MSgg medium. 2. Standardize pre-culture growth phase and inoculum preparation.[5] 3. Ensure all solutions and equipment are free from potential inhibitors. |
| Only pellicle forms, no submerged biofilm | 1. Natural tendency of the strain to form biofilms at the air-liquid interface. 2. Lack of an adequate surface for attachment. | 1. Introduce a sterile solid support (e.g., stainless steel mesh, glass beads) into the wells.[10][11] 2. Test different strains that may have a higher propensity for submerged biofilm formation. |
| Inconsistent results between wells/plates | 1. Variation in inoculum size. 2. Edge effects in multi-well plates. 3. Fluctuations in temperature or humidity.[11] | 1. Ensure accurate and consistent pipetting of the inoculum. 2. Avoid using the inner wells of multi-well plates, as they may have poor aeration; use outer wells for experiments and inner wells for controls.[11] 3. Maintain a humid environment by placing a beaker of water inside the incubation container.[11] |
| Biofilm sloughs off during washing steps (Crystal Violet Assay) | 1. Biofilm is not sufficiently mature or adherent. 2. Washing is too vigorous. | 1. Increase the incubation time to allow for a more robust biofilm to form. 2. When washing, gently submerge the plate in water rather than pipetting directly into the wells.[21][22][23] |
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Pellicle Formation Assay
This assay is used to visually assess the formation of a floating biofilm at the air-liquid interface.
Materials:
-
B. subtilis strain (e.g., NCIB 3610)
-
LB (Luria-Bertani) broth
-
MSgg medium (see composition below)
-
Sterile multi-well plates (e.g., 6-well or 12-well)
-
Incubator (25-30°C)
-
Humidified chamber or container with a beaker of water
MSgg Medium Composition:
| Component | Final Concentration |
| MOPS | 100 mM |
| Potassium Phosphate buffer (pH 7.0) | 5 mM |
| L-Glutamic acid | 0.5% (w/v) |
| Glycerol | 0.5% (v/v) |
| MgCl₂ | 2 mM |
| CaCl₂ | 0.7 mM |
| MnCl₂ | 50 µM |
| ZnCl₂ | 1 µM |
| Thiamine-HCl | 2 µM |
| FeCl₃ | 50 µM |
| L-Tryptophan | 50 µg/mL |
Procedure:
-
Pre-culture: Inoculate a single colony of B. subtilis into 3-5 mL of LB broth. Incubate at 37°C with shaking (approx. 200 rpm) for 4-6 hours until the culture reaches the mid-logarithmic growth phase.[5][24]
-
Inoculation: Dilute the pre-culture 1:1,000 into fresh, sterile MSgg medium.
-
Dispensing: Add the appropriate volume of the inoculated MSgg medium to the wells of a sterile multi-well plate (e.g., 3 mL for a 6-well plate).
-
Incubation: Place the plate in a humidified chamber and incubate statically (without shaking) at 25°C or 30°C.[13][20]
-
Observation: Observe the formation of a pellicle at the air-liquid interface over 24 to 72 hours. Robust biofilms will appear as a thick, wrinkled layer on the surface of the medium.[3][13]
Protocol 2: Crystal Violet Biofilm Quantification Assay
This method quantifies the total biofilm biomass (both attached cells and matrix) by staining with crystal violet.
Materials:
-
B. subtilis culture grown as described in the Pellicle Formation Assay
-
Sterile 96-well microtiter plate (flat-bottom)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Distilled water
-
Paper towels
-
Plate reader (absorbance at 570-600 nm)
Procedure:
-
Biofilm Growth: Grow the biofilm in a 96-well plate following steps 1-3 of the Pellicle Formation Assay, using a smaller volume (e.g., 100-150 µL per well). Incubate statically for 48-96 hours at 25°C.[21][25]
-
Remove Planktonic Cells: Carefully discard the liquid culture from the wells by inverting the plate and shaking gently.
-
Washing: Gently wash the wells to remove remaining planktonic cells. This is a critical step to avoid dislodging the biofilm. Submerge the plate in a shallow tray of distilled water, then invert and tap gently on a paper towel to dry. Repeat this wash step 2-3 times.[21][23][25]
-
Staining: Add 125-150 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 10-15 minutes.[21][25]
-
Washing: Remove the crystal violet solution and wash the plate as described in step 3 until the wash water is clear.
-
Drying: Allow the plate to air dry completely (e.g., overnight on the benchtop or for 15 minutes in a 37°C incubator).[22][25]
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature, with gentle mixing if necessary.[25]
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 570 nm and 600 nm using a plate reader.[21][26] The absorbance is directly proportional to the amount of biofilm formed.
References
- 1. Molecular mechanisms involved in Bacillus subtilis biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biofilm formation by Bacillus subtilis: new insights into regulatory strategies and assembly mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sticking together: building a biofilm the Bacillus subtilis way - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodologies for Studying B. subtilis Biofilms as a Model for Characterizing Small Molecule Biofilm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Production and Sporulation in Bacillus subtilis Biofilms Localize to Propagating Wave Fronts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sporulation transcription factor Spo0A is required for biofilm development in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gradual activation of the response regulator DegU controls serial expression of genes for flagellum formation and biofilm formation in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Biofilm Formation by Mutant Strains of Bacilli under Different Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacillus subtilis Pellicle Formation Proceeds through Genetically Defined Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Phosphorylated DegU manipulates cell fate differentiation in the Bacillus subtilis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure and Organisation of SinR, the Master Regulator of Biofilm Formation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bistability and Biofilm Formation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A protein complex supports the production of Spo0A-P and plays additional roles for biofilms and the K-state in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbiologyresearch.org [microbiologyresearch.org]
- 21. Biofilm formation by Bacillus subtilis is altered in the presence of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ableweb.org [ableweb.org]
- 23. youtube.com [youtube.com]
- 24. Frontiers | A Sequence of Developmental Events Occurs Underneath Growing Bacillus subtilis Pellicles [frontiersin.org]
- 25. static.igem.org [static.igem.org]
- 26. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Technical Support Center: Enhancing the Bioavailability of Synthetic Menaquinone-7
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic Menaquinone-7 (MK-7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating with synthetic Menaquinone-7?
A1: The main challenge is its lipophilic (fat-soluble) nature, which leads to poor water solubility.[1][2][3][4][5] This inherent characteristic can limit its dissolution in the gastrointestinal tract and subsequently reduce its bioavailability. Additionally, synthetic MK-7 can be unstable in the presence of certain minerals, such as calcium and magnesium, and is sensitive to UV light and alkaline conditions.[6][7]
Q2: Is there a difference in bioavailability between synthetic MK-7 and fermentation-derived MK-7?
A2: Studies have shown that synthetic all-trans MK-7 is bioequivalent to fermentation-derived MK-7.[8][9][10] The key is to ensure the synthetic form is the all-trans isomer, as cis isomers are biologically inactive.[7][11]
Q3: What role do lipids play in the absorption of MK-7?
A3: As a fat-soluble vitamin, the absorption, transport, and uptake of MK-7 are highly dependent on lipids.[12][13][14] It is incorporated into mixed micelles with bile salts and lipids in the small intestine for absorption by enterocytes.[15] Co-administration with dietary fats can significantly improve its absorption.[16]
Q4: Can gut health influence the bioavailability of MK-7?
A4: Yes, a healthy gut microbiome is important for the absorption of Vitamin K2. Certain gut bacteria also contribute to the synthesis of menaquinones, including MK-7.[17][18]
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioavailability in In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Poor Formulation/Solubilization | Menaquinone-7 is poorly soluble in aqueous solutions.[1][3] Ensure the formulation enhances its solubility. Consider lipid-based delivery systems. |
| Inadequate Fat in Diet | The absorption of MK-7 is fat-dependent.[12][13] Ensure the animal diet contains a sufficient amount of fat or co-administer the MK-7 dose with a lipid source. |
| Degradation of MK-7 in the Formulation | MK-7 can degrade in the presence of minerals like calcium and magnesium.[6] If co-formulating with minerals, use a microencapsulated form of MK-7 to protect it.[6][19] |
| Incorrect Isomer Form | Only the all-trans form of MK-7 is biologically active.[11] Verify the isomeric purity of your synthetic MK-7 source using appropriate analytical methods (e.g., HPLC). |
Issue 2: Difficulty in Achieving Homogenous Dispersion in an Aqueous Medium for In Vitro Experiments
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Direct dispersion of MK-7 powder in aqueous media will result in poor homogeneity. |
| Use of an Emulsifying Agent | Create an oil-in-water emulsion.[1][2][3] Dissolve the synthetic MK-7 in a suitable oil (e.g., olive oil, medium-chain triglycerides) and then emulsify this oil phase into the aqueous medium using a pharmaceutically acceptable surfactant. |
| Particle Size Reduction | Utilize techniques like nanosuspension or nanoencapsulation to reduce particle size and improve dispersibility and solubility.[20][21][22] |
Issue 3: Inaccurate Quantification of MK-7 in Biological Samples (Serum/Plasma)
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Matrix | MK-7 is bound to lipoproteins in circulation.[7] A simple protein precipitation may not be sufficient. Use a liquid-liquid extraction (LLE) with a nonpolar solvent like n-hexane or a solid-phase extraction (SPE) protocol.[23] |
| Low Sensitivity of Analytical Method | Concentrations of MK-7 in serum can be very low.[23] Use a highly sensitive method like LC-MS/MS for quantification.[23][24] HPLC with UV detection can also be used but may lack the required sensitivity for low concentrations.[25][26] |
| Degradation During Sample Handling | MK-7 is sensitive to light. Protect samples from light during collection, processing, and storage. |
Data Presentation: Enhancing MK-7 Bioavailability
Table 1: Comparison of Different MK-7 Formulation Strategies on Bioavailability
| Formulation Strategy | Key Findings | Quantitative Improvement (Example) | Reference |
| Oil-in-Water Emulsion | Preparing MK-7 as an oil-in-water emulsion significantly improves bioavailability compared to a standard powder suspension in milk. | Peak plasma concentration of MK-7 in emulsified milk increased by 186.65% compared to suspended milk. | [1][2][3] |
| Nanoencapsulation (e.g., HyperCelle) | Encapsulation that enhances water solubility leads to significantly higher plasma concentrations. | 194% increase in Area Under the Curve (AUC) and a 106% increase in maximum plasma concentration (Cmax) compared to a standard powder extract. | [21] |
| Liposomal Delivery | Encapsulating MK-7 within phospholipid bilayers (liposomes) protects it from degradation and enhances absorption by mimicking cell membranes. | Facilitates transport across the intestinal lining. | [27] |
| Microencapsulation (e.g., CryoCap) | Provides a protective barrier against degradation by moisture and minerals, ensuring stability in complex formulations. | 96% of protected MK-7 with calcium remained after 12 months at 25°C, compared to 60% for unprotected MK-7. | [6][19] |
Experimental Protocols
Protocol 1: Quantification of Menaquinone-7 in Human Serum by LC-MS/MS
This protocol is a generalized representation based on established methods.[23][24]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human serum in a light-protected tube, add an internal standard (e.g., a stable isotope-labeled MK-7).
-
Add 500 µL of n-hexane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the lipophilic MK-7 into the organic phase.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer to a new tube.
-
Evaporate the n-hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of methanol, ethanol, and water.[25]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for MK-7 and the internal standard for high selectivity and sensitivity.
-
-
Protocol 2: In Vitro Osteoblastic Activity Assay
This protocol is based on studies evaluating the effect of MK-7 on bone cells.[28]
-
Cell Culture:
-
Culture human osteoblastic cells (e.g., SAOS-2 cell line) in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Seed cells in multi-well plates at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of synthetic MK-7 by dissolving it in a suitable solvent like ethanol or DMSO.
-
Starve the cells in a serum-free medium for a few hours before treatment.
-
Treat the cells with various concentrations of MK-7 (e.g., 10⁻⁸ to 10⁻⁶ M) in a serum-free medium for 24-72 hours. Include a vehicle control (medium with the solvent only).
-
-
Endpoint Analysis:
-
Alkaline Phosphatase (ALP) Activity: A marker for early osteoblast differentiation. Lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate as a substrate.
-
Osteocalcin Production: A marker for later osteoblast function. Measure the concentration of osteocalcin in the cell culture supernatant or cell lysate using an ELISA kit.
-
DNA Content: To normalize the data for cell number, measure the total DNA content in the cell lysate using a fluorescent DNA-binding dye.
-
Visualizations
Caption: Workflow for an in vivo bioavailability study of synthetic MK-7.
Caption: Role of MK-7 in the carboxylation of osteocalcin for bone health.
References
- 1. nutrafoods.eu [nutrafoods.eu]
- 2. [PDF] Bioavailability of menaquinone-7 in milk formulation. Comparison of different solubilization techniques | Semantic Scholar [semanticscholar.org]
- 3. nutrafoods.eu [nutrafoods.eu]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Vitamin K2 MK-7: A stability challenge, a market study [nutraingredients.com]
- 7. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability and Chemical/Functional Aspects of Synthetic MK-7 vs Fermentation-Derived MK-7 in Randomised Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting the interconnection between lipids and vitamin K metabolism: insights from recent research and potential therapeutic implications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Importance of Vitamin K and the Combination of Vitamins K and D for Calcium Metabolism and Bone Health: A Review | MDPI [mdpi.com]
- 16. The role of menaquinones (vitamin K2) in human health | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 17. Metabolic Pathway and Absorption Mechanism of Vitamin K2 in Human Body Top Quality [biolyphar.com]
- 18. insights.avea-life.com [insights.avea-life.com]
- 19. New CryoCap microencapsulation ensures MenaQ7 Vitamin K2 stability [nutraceuticalbusinessreview.com]
- 20. wjbphs.com [wjbphs.com]
- 21. researchgate.net [researchgate.net]
- 22. ijpsm.com [ijpsm.com]
- 23. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. vitas.no [vitas.no]
- 25. pubs.acs.org [pubs.acs.org]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. How Vitamin K2 Phospholipids Liposome Enhances Absorption? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 28. alliedacademies.org [alliedacademies.org]
Methods for separating cis and trans isomers of Menaquinone-7
Welcome to the technical support center for the analysis and separation of Menaquinone-7 (MK-7) isomers. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to separate the cis and trans isomers of Menaquinone-7?
Separating the geometric isomers of Menaquinone-7 is critical because only the all-trans form is considered biologically active and therapeutically beneficial.[1][2][3] Synthetic production methods for MK-7 can often result in a mixture of both cis and trans isomers.[4][5] The presence of cis isomers, which have little to no biological activity, can lead to inaccurate quantification of the potent form of MK-7 in dietary supplements and pharmaceutical products.[5][6] Therefore, accurate separation is essential for quality control and to ensure the efficacy of the final product.
Q2: What are the primary analytical methods for separating cis and trans MK-7 isomers?
The most common and effective methods for separating MK-7 isomers are based on chromatography. These include:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. Both Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC) methods have been successfully developed.[4][7][8]
-
Ultra-Performance Convergence Chromatography (UPC²®): This is a form of supercritical fluid chromatography (SFC) that offers a rapid and efficient alternative to HPLC, often with reduced solvent consumption.[8][9]
-
Argentation Chromatography: This specialized HPLC technique involves the use of silver ions in the mobile or stationary phase to enhance the separation of unsaturated compounds like MK-7 isomers.[10]
Liquid chromatography coupled with mass spectrometry (LC-MS) is considered a very promising and powerful technique for both quantification and identification.[1][2][3]
Q3: Which HPLC column is best suited for MK-7 isomer separation?
The choice of column depends on the HPLC mode:
-
Reversed-Phase (RP-HPLC): Standard C18 columns can be used, but specialized stationary phases often provide superior selectivity.[7][8]
-
Normal-Phase (NP-HPLC): Silica-based columns are typically used in this mode.[8][12]
Q4: How can I improve the detection and quantification of MK-7 isomers?
For accurate quantification, a combination of a robust separation method and a sensitive detector is necessary.
-
UV Detection (DAD/PDA): Diode-Array Detection is commonly used, with monitoring typically around 248 nm, 268 nm, or across the 200-400 nm range.[7][13]
-
Mass Spectrometry (MS): Detectors like Quadrupole Time-of-Flight (QTOF) offer high sensitivity and specificity, enabling the identification of different isomers based on their mass-to-charge ratio.[4][5]
-
Fluorescence Detection: Sensitivity can be significantly enhanced by post-column reduction of the menaquinones to their highly fluorescent hydroquinone forms using a post-column reactor with a reducing agent like zinc.[8][14]
Experimental Protocols and Methodologies
Below are detailed protocols for common methods used to separate MK-7 isomers.
Protocol 1: Reversed-Phase HPLC with a Cholesteryl Column
This method is effective for separating multiple cis/trans isomers.
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or MS detector.
-
Column: COSMOSIL Cholester column (e.g., 2.0 mm x 150 mm, 3.0 µm).[6][11]
-
Mobile Phase (Isocratic):
-
Chromatographic Conditions:
-
Sample Preparation:
Protocol 2: Ultra-Performance Convergence Chromatography (UPC²)
This method provides a rapid separation of cis/trans isomers.[9][16]
-
Instrumentation: Waters ACQUITY UPC² System.
-
Column: ACQUITY UPC² HSS C18 SB Column (e.g., 3.0 x 100 mm, 1.8 µm).[16]
-
Mobile Phase:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent.
-
Filter through a 0.45 µm syringe filter.
-
Quantitative Data Summary
The following table summarizes performance data from various published methods for MK-7 analysis.
| Method | Column | Mobile Phase | Recovery | LOQ (Limit of Quantification) | Reference |
| RP-HPLC | C8 (Kinetex) | MeOH:EtOH:Water (80:19.5:0.5) | 96.0% - 108.9% | 0.10 µg/mL | [13] |
| RP-HPLC | C18 (Gemini) | 2-propanol:n-hexane (2:1) | > 94% | 0.29 µg/mL | [7] |
| RP-HPLC | Cholesteryl | Acetic Acid/H₂O/MeOH & Acetic Acid/IPA/Hexane | ~90% | ~1 µg/mL | [4] |
Troubleshooting Guide
Issue: Poor Resolution Between Cis and Trans Isomer Peaks
Poor separation between the closely eluting cis and trans isomers is a common challenge.
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting flowchart for poor peak resolution.
Detailed Troubleshooting Steps:
-
Verify Column Choice: For RP-HPLC, standard C18 columns may not provide sufficient resolution.[8] Consider switching to a C30 or a cholesteryl-based column known for better shape selectivity.[6]
-
Optimize Mobile Phase:
-
Adjust Solvent Strength: In reversed-phase, decreasing the percentage of the strong organic solvent (e.g., methanol, acetonitrile) will increase retention times and may improve separation. Make small, systematic adjustments.
-
Try Different Solvents: The selectivity between isomers can change with different organic modifiers. If using methanol, try acetonitrile, or vice-versa.
-
-
Lower the Flow Rate: Reducing the flow rate increases the time the analytes interact with the stationary phase, which can enhance resolution.[17][18] However, this will also increase the total run time.
-
Adjust Column Temperature: Temperature affects solvent viscosity and reaction kinetics. Lowering the temperature often increases retention and can improve the resolution of isomers.[8][18] Use a column oven for stable and reproducible temperature control.[19]
Issue: Broad or Tailing Peaks
Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.
Common Causes and Solutions:
-
Cause: Mismatch between Sample Solvent and Mobile Phase.[21]
-
Cause: Column Contamination or Degradation.
-
Cause: Extra-Column Volume (Dead Volume).[20]
-
Solution: Ensure all fittings and tubing are properly connected and have the smallest possible internal diameter. Minimize tubing length between the injector, column, and detector.[20]
-
General Workflow for MK-7 Isomer Analysis
The diagram below illustrates the typical experimental workflow from sample preparation to data analysis.
Caption: General experimental workflow for MK-7 isomer analysis.
References
- 1. Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molnar-institute.com [molnar-institute.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography with silver complexation and identification by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Normal phase HPLC analysis of vitamin K - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aquanal.fr [aquanal.fr]
- 15. mdpi.com [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. m.youtube.com [m.youtube.com]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. mastelf.com [mastelf.com]
- 21. HPLC Troubleshooting Guide [sigmaaldrich.com]
Improving the efficiency of Menaquinone-7 extraction from natto
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Menaquinone-7 (MK-7) extraction from natto.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting Menaquinone-7 from fermented natto?
A1: The most prevalent method for MK-7 extraction from natto is solvent extraction. A mixture of a nonpolar solvent, typically n-hexane, and a polar solvent, such as isopropanol or ethanol, is widely used.[1][2][3][4][5] The ratio of these solvents is a critical parameter that requires optimization.
Q2: Why is the purity of the final MK-7 extract important?
A2: The purity of the MK-7 extract is crucial for its stability and biological activity.[6][7][8] Impurities, particularly the presence of cis-isomers of MK-7, can significantly reduce its efficacy, as the all-trans form is the biologically active isomer.[4][9] Furthermore, a higher purity profile is correlated with enhanced stability of the final product.[6][7][8]
Q3: Can advanced extraction techniques improve MK-7 yield?
A3: Yes, advanced techniques can significantly improve extraction efficiency. Ultrasound-assisted extraction (UAE) utilizes acoustic cavitation to disrupt bacterial cell walls, facilitating the release of intracellular MK-7.[10] Supercritical fluid extraction (SFE) with carbon dioxide (CO2) is another advanced method that offers high selectivity and yields a solvent-free extract.[11][12]
Q4: What are the key factors in the fermentation process that affect the final extractable MK-7 concentration?
A4: Several fermentation parameters critically influence the concentration of MK-7 available for extraction. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[13][14] Optimizing these factors can lead to a significant increase in the overall yield of the extraction process.
Q5: How can I remove impurities after the initial extraction?
A5: Post-extraction purification is essential to achieve high-purity MK-7. Common methods include crystallization and chromatography using macroporous resins.[10][15] These techniques help to remove lipids, denatured proteins, and other interfering substances.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Menaquinone-7 from natto.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low MK-7 Yield | Incomplete Cell Lysis: MK-7 is located within the bacterial cell membrane, and inefficient cell disruption will result in poor extraction.[10] | - Pre-treatment: Consider enzymatic hydrolysis (e.g., with lipase) or physical methods like sonication or homogenization before solvent extraction.[2][10]- Solvent Choice: Ensure the solvent system (e.g., n-hexane:isopropanol) is optimized for cell permeabilization. |
| Suboptimal Solvent Ratio and Volume: The ratio of polar to non-polar solvent and the total solvent volume can impact extraction efficiency.[16] | - Optimization: Experiment with different solvent ratios (e.g., n-hexane:isopropanol from 1:1 to 2:1 v/v) and solid-to-solvent ratios.[2][3][4][5]- Multiple Extractions: Perform sequential extractions (2-3 times) of the biomass to maximize recovery. | |
| Degradation of MK-7: MK-7 is sensitive to light and high temperatures, which can lead to degradation and isomerization.[4] | - Light Protection: Conduct all extraction and downstream processing steps under amber or light-protected conditions.[4]- Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., below 50°C).[9] | |
| Low Purity of Extract | Co-extraction of Impurities: Lipids, proteins, and other cellular components are often co-extracted with MK-7.[2] | - Precipitation: After initial extraction, cool the extract to precipitate out some impurities.[17]- Purification: Employ purification techniques such as crystallization or column chromatography with macroporous resins.[10][15] |
| Presence of cis/trans Isomers: Exposure to light or heat can cause the conversion of the active all-trans MK-7 to inactive cis-isomers.[4][9] | - Process Control: Strictly control light and temperature exposure throughout the entire process.[4]- Analytical Monitoring: Use HPLC to quantify the ratio of all-trans to cis isomers in the final product.[9] | |
| Emulsion Formation during Solvent Extraction | Presence of Surfactants and Particulates: Natural surfactants in the fermentation broth or fine solid particles can stabilize emulsions, making phase separation difficult.[18] | - Centrifugation: Increase the centrifugal force or duration to break the emulsion.- Salting Out: Add a neutral salt (e.g., NaCl) to the aqueous phase to increase its polarity and promote phase separation.- pH Adjustment: Adjusting the pH of the aqueous phase can sometimes destabilize the emulsion. |
| Inconsistent Results | Variability in Fermentation Batch: Differences in the fermentation process will lead to variable starting concentrations of MK-7. | - Standardize Fermentation: Maintain consistent fermentation parameters (media, temperature, pH, aeration, and duration).[13][14] |
| Inconsistent Extraction Procedure: Minor variations in the extraction protocol can lead to significant differences in yield and purity. | - Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the extraction process. |
Quantitative Data on Extraction Parameters
Table 1: Comparison of Solvent Systems and Ratios for MK-7 Extraction
| Solvent System | Ratio (v/v) | Source Material | Reported Yield/Efficiency | Reference |
| n-Hexane:Isopropanol | 2:1 | Fermentation Broth | High recovery | [2][5] |
| n-Hexane:Isopropanol | 1:2 | Fermented Soybeans | 8.28 µg/g | [1] |
| n-Hexane:2-Propanol | 2:1 | Fermentation Media | Not specified | [3] |
| Ethanol | - | Crude Cells | 1.47 mg/g | [10][15] |
| n-Hexane alone | - | Fermentation Medium | 52.34 mg/L (1.7-fold higher than control) | [15][19] |
Table 2: Influence of Advanced Extraction Techniques on MK-7 Recovery
| Extraction Technique | Key Parameters | Reported Advantages | Reference |
| Ultrasound-Assisted Extraction (UAE) | Frequency, Power, Time, Temperature | Enhanced cell disruption, increased yield, reduced extraction time. | [10] |
| Supercritical CO2 (SFE) | Pressure: 25 MPa, Temperature: 55°C, Modifier: 10% Methanol | High selectivity, solvent-free product, environmentally friendly. | [11][12] |
| Thermo-acidic Extraction | 5% H2SO4, Ethanol, 70°C for 15 min with sonication | High recovery (96.0% - 108.9%) | [20] |
Experimental Protocols
Protocol 1: Standard Solvent Extraction of Menaquinone-7
Objective: To extract MK-7 from fermented natto biomass using an n-hexane and isopropanol solvent system.
Materials:
-
Fermented natto biomass (wet or lyophilized)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh a known amount of fermented natto biomass. If using wet biomass, record the weight.
-
Solvent Addition: Add the extraction solvent mixture of n-hexane and isopropanol (a common starting ratio is 2:1, v/v) to the biomass. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.
-
Extraction: Vigorously mix the suspension using a vortex mixer for 5-10 minutes. For enhanced extraction, the mixture can be agitated on a shaker at room temperature for 30-60 minutes.
-
Phase Separation: Centrifuge the mixture at 4000-5000 x g for 15-20 minutes to separate the solid biomass from the liquid extract.
-
Collection of Supernatant: Carefully collect the supernatant (the organic phase containing MK-7).
-
Repeated Extraction (Optional but Recommended): To maximize yield, repeat the extraction process (steps 2-5) on the remaining biomass pellet 1-2 more times. Pool the supernatants from all extractions.
-
Solvent Evaporation: Evaporate the solvent from the pooled supernatant using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a concentrated oily residue is obtained.
-
Storage: Store the concentrated MK-7 extract at -20°C in a light-protected container.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Menaquinone-7
Objective: To improve the extraction efficiency of MK-7 by using ultrasonication to disrupt the bacterial cell walls.
Materials:
-
Same as Protocol 1
-
Ultrasonic bath or probe sonicator
Procedure:
-
Sample Preparation and Solvent Addition: Follow steps 1 and 2 from Protocol 1.
-
Ultrasonication: Place the sample tube in an ultrasonic bath or use a probe sonicator. Sonicate the mixture for a specified duration (e.g., 15-30 minutes). Monitor the temperature to prevent overheating and potential degradation of MK-7.
-
Phase Separation and Supernatant Collection: Follow steps 4 and 5 from Protocol 1.
-
Repeated Extraction and Solvent Evaporation: Follow steps 6 and 7 from Protocol 1.
-
Storage: Store the extract as described in Protocol 1.
Visualizations
Caption: General workflow for Menaquinone-7 extraction and purification.
Caption: Decision tree for troubleshooting low MK-7 extraction yield.
Caption: Factors affecting the purity of Menaquinone-7 extracts.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing menaquinone-7 biosynthesis by adaptive evolution of Bacillus natto through chemical modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gocln.com [gocln.com]
- 8. kingnature.ch [kingnature.ch]
- 9. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Supercritical carbon dioxide extraction of ubiquinones and menaquinones from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 14. VITAMIN K2 (MENAQUINONE-7) PRODUCTION BY BACILLUS SUBTILIS NATTO IN A BIOFILM REACTOR - Blacklight [etda.libraries.psu.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. KR102173340B1 - High efficiency purification method for Menaquinone-7 recovery from fermentation media - Google Patents [patents.google.com]
- 18. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 19. Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Culture Media for Enhanced MK-7 Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of culture media for enhanced Menaquinone-7 (MK-7) production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical components of a culture medium for high-yield MK-7 production by Bacillus subtilis?
A1: The most critical components are the carbon source, nitrogen source, and inorganic salts. Glycerol is often cited as an excellent carbon source, sometimes in combination with other sugars like sucrose or maltose.[1][2][3] Complex nitrogen sources, particularly a combination of soy peptone and yeast extract, have been shown to significantly boost MK-7 yields.[1][4] Key inorganic salts include phosphates (e.g., K₂HPO₄ or KH₂PO₄) and magnesium sulfate (MgSO₄·7H₂O), which play vital roles in bacterial growth and metabolism.[1][4]
Q2: My MK-7 yield is consistently low. What are the common causes and how can I troubleshoot this?
A2: Low MK-7 yield is a common issue that can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Key areas to investigate include suboptimal concentrations of media components, inappropriate carbon-to-nitrogen ratio, non-optimal pH, and inadequate aeration.
Q3: Should I be concerned about the formation of MK-7 isomers?
A3: Yes, it is crucial to consider the isomeric form of MK-7. Only the all-trans isomer of MK-7 is biologically active, while the cis isomers are considered inactive.[5][6] The composition of the culture medium can influence the isomer profile.[6] For instance, one study found that a medium containing 1% (w/v) glucose, 2% (w/v) yeast extract, 2% (w/v) soy peptone, 2% (w/v) tryptone, and 0.1% (w/v) CaCl₂ enhanced the production of the all-trans isomer while minimizing the cis form.[5][6]
Q4: Can the addition of surfactants or oils improve my MK-7 production?
A4: Yes, the addition of certain surfactants and oils can enhance MK-7 yield and secretion. For example, supplementing the culture medium with soybean oil has been shown to increase the extracellular MK-7 yield.[7] Non-ionic surfactants like Span 20 have also been reported to improve product yield.[7] These agents are thought to alter cell membrane permeability, facilitating the secretion of MK-7 into the medium.[7]
Q5: What is Response Surface Methodology (RSM) and how can it be applied to media optimization for MK-7 production?
A5: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to optimize processes. In the context of MK-7 production, RSM is employed to identify the optimal concentrations of various media components and their interactions.[2][8] This method allows for the evaluation of multiple factors simultaneously, leading to a more efficient optimization process compared to traditional one-factor-at-a-time experiments.[2]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the optimization of culture media for MK-7 production.
| Issue | Potential Cause | Troubleshooting Steps |
| Low MK-7 Yield | Suboptimal media composition | - Systematically evaluate the concentration of each media component (carbon source, nitrogen source, inorganic salts) using single-factor experiments. - Employ Response Surface Methodology (RSM) to investigate the interactive effects of key nutrients and determine their optimal concentrations.[2][8] |
| Inappropriate carbon source | - Test different carbon sources such as glycerol, glucose, maltose, and sucrose, both individually and in combination.[1][2] Glycerol is often reported as a superior carbon source for MK-7 synthesis.[1][3] | |
| Suboptimal nitrogen source | - Evaluate various nitrogen sources like soy peptone, tryptone, and yeast extract. A combination of soy peptone and yeast extract is often beneficial.[1][4] | |
| Inconsistent Production | Variability in inoculum preparation | - Standardize the inoculum preparation protocol, including the age of the culture, cell density (OD600), and inoculum size. An inoculum rate of 8% (v/v) has been used in some studies.[1] |
| Fluctuation in fermentation parameters | - Ensure consistent control of fermentation parameters such as temperature (typically 37-40°C), pH (around 7.0), and agitation speed (e.g., 220-250 rpm).[1][3] | |
| Poor Bacterial Growth | Nutrient limitation | - Increase the concentration of the limiting nutrient, which could be the carbon or nitrogen source. |
| Presence of inhibitory substances | - Ensure the quality of media components and water. Some crude nutrient sources may contain inhibitory compounds. | |
| Excessive Biofilm Formation | Static culture conditions | - While some studies use static cultures, excessive biofilm can limit mass transfer.[8] Consider using agitated cultures or biofilm reactors for better control.[9][10][11][12] |
| Specific media components | - Certain media compositions may promote biofilm formation. If this is an issue, consider screening for media that support high MK-7 production with reduced biofilm. |
Data Presentation: Optimized Culture Media Compositions for Enhanced MK-7 Production
The following tables summarize quantitative data from various studies on optimized culture media for MK-7 production by Bacillus subtilis.
Table 1: Optimized Media Compositions and Corresponding MK-7 Yields
| Bacillus subtilis Strain | Carbon Source(s) | Nitrogen Source(s) | Inorganic Salts & Other Components | MK-7 Yield | Reference |
| BS-ΔackA | 20 g/L sucrose, 20.7 g/L glycerol | 47.3 g/L soy peptone, 4 g/L yeast extract | 1.9 g/L KH₂PO₄, 0.1 g/L MgSO₄·7H₂O | 154.6 ± 1.32 mg/L | [1][13] |
| KCTC 12392BP | 36.78 g/L maltose | 62.76 g/L tryptone | 58.90 g/L glycerol (as activator) | 71.95 ± 1.00 µg/mL | [2][8] |
| natto | 5% (w/v) glycerol | 18.9% (w/v) soy peptone, 5% (w/v) yeast extract | 0.06% (w/v) K₂HPO₄ | 62.32 ± 0.34 mg/L | [4] |
| R127 | 53.6 g/L glycerol | 100 g/L soy peptone | 10 g/L K₂HPO₄, 20 g/L soybean oil (added at log phase) | 40.96 mg/L | [7] |
| MTCC 2756 | 1% (w/v) glucose | 2% (w/v) yeast extract, 2% (w/v) soy peptone, 2% (w/v) tryptone | 0.1% (w/v) CaCl₂ | 36.366 mg/L (all-trans isomer) | [5][6] |
Experimental Protocols
1. Protocol for Media Optimization using Single-Factor Experiments
This protocol describes a systematic approach to evaluating the impact of individual media components on MK-7 production.
-
Establish a Basal Medium: Start with a known medium formulation for Bacillus subtilis growth and MK-7 production. A common basal medium might consist of glycerol, soy peptone, yeast extract, and K₂HPO₄.
-
Vary One Factor at a Time:
-
Carbon Source: Prepare several flasks with the basal medium, but vary the concentration of the primary carbon source (e.g., glycerol at 20, 30, 40, 50, 60 g/L) while keeping all other components constant.
-
Nitrogen Source: Using the optimal carbon source concentration from the previous step, vary the concentration of the primary nitrogen source (e.g., soy peptone at 40, 50, 60, 70, 80 g/L).
-
Inorganic Salts: Similarly, vary the concentrations of key inorganic salts like K₂HPO₄ and MgSO₄·7H₂O one at a time.
-
-
Inoculation and Fermentation:
-
Prepare a seed culture of Bacillus subtilis by inoculating a loopful of cells into a suitable liquid medium (e.g., LB broth) and incubating at 37°C with shaking at 220 rpm for 12 hours, or until the OD600 reaches a specific value (e.g., 5.5-6.0).[1]
-
Inoculate the experimental flasks with a standardized amount of the seed culture (e.g., 8% v/v).[1]
-
Incubate the flasks under controlled conditions (e.g., 40°C, 250 rpm) for a defined period (e.g., 6 days).[1]
-
-
Sampling and Analysis:
-
Collect samples at regular intervals to measure cell density (OD600) and MK-7 concentration.
-
-
MK-7 Extraction and Quantification:
-
Separate the biomass from the culture broth by centrifugation.
-
Extract MK-7 from the supernatant and/or biomass using a suitable solvent system, such as a mixture of n-hexane and isopropanol.[14]
-
Quantify the MK-7 concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16][17]
-
-
Data Analysis: Plot the MK-7 yield against the concentration of each tested component to determine the optimal level for each factor.
2. Protocol for MK-7 Extraction and Quantification by HPLC
This protocol provides a general method for extracting and quantifying MK-7 from a fermentation broth.
-
Sample Preparation:
-
Centrifuge a known volume of the fermentation broth to separate the supernatant and the cell biomass.
-
-
Extraction:
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: A C18 or C8 reverse-phase column is commonly used.[15][17]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of 2-propanol and n-hexane, can be employed.[17]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[17]
-
Detection: UV detection at a wavelength of approximately 248 nm or 268 nm is suitable for MK-7.[15][17]
-
-
Quantification:
-
Prepare a standard curve using a certified MK-7 reference standard.
-
Inject the extracted sample into the HPLC system.
-
Identify the MK-7 peak based on the retention time of the standard.
-
Calculate the concentration of MK-7 in the sample by comparing the peak area to the standard curve.
-
-
Visualizations
References
- 1. Enhancement of Menaquinone-7 production in Bacillus subtilis by optimizing the medium components through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statistical Optimization of Medium Components by Response Surface Methodology to Enhance Menaquinone-7 (Vitamin K2) Production by Bacillus subtilis [jmb.or.kr]
- 3. benchchem.com [benchchem.com]
- 4. Efficient media for high menaquinone-7 production: response surface methodology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing Menaquinone-7 Production by Bacillus natto R127 Through the Nutritional Factors and Surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Statistical Optimization of Medium Components by Response Surface Methodology to Enhance Menaquinone-7 (Vitamin K₂) Production by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. VITAMIN K2 (MENAQUINONE-7) PRODUCTION BY BACILLUS SUBTILIS NATTO IN A BIOFILM REACTOR - Blacklight [etda.libraries.psu.edu]
- 11. Optimization of Bacillus subtilis natto growth parameters in glycerol-based medium for vitamin K (Menaquinone-7) production in biofilm reactors | Semantic Scholar [semanticscholar.org]
- 12. Enhanced Vitamin K (Menaquinone-7) Production by Bacillus subtilis natto in Biofilm Reactors by Optimization of Glucose-based Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Menaquinone-7 In Vivo Half-Life Extension
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments aimed at increasing the in vivo half-life of Menaquinone-7 (MK-7).
Frequently Asked Questions (FAQs)
Q1: Why is extending the in vivo half-life of Menaquinone-7 a research focus?
A1: Menaquinone-7 (MK-7), a highly bioactive form of vitamin K2, is crucial for bone and cardiovascular health.[1] Its primary function is to act as a cofactor for the enzyme γ-glutamyl carboxylase, which activates proteins that regulate calcium deposition in the body.[1] While MK-7 naturally possesses a longer half-life (approximately 3 days) compared to other vitamin K forms like K1 (1-2 hours), extending it further can lead to more stable serum concentrations.[1] This ensures greater and more consistent availability of MK-7 to extrahepatic tissues like bones and arteries, potentially enhancing its therapeutic efficacy and allowing for less frequent dosing.[1]
Q2: What are the primary formulation strategies to increase the in vivo half-life and bioavailability of MK-7?
A2: The primary strategies focus on protecting the lipophilic MK-7 molecule during digestion and enhancing its absorption. Key approaches include:
-
Lipid-Based Formulations: Basic formulations use an oily matrix (e.g., sunflower oil in softgel capsules) which can offer faster absorption than powder-based tablets.[2][3]
-
Liposomal Delivery: Encapsulating MK-7 within liposomes—microscopic vesicles made of a phospholipid bilayer—protects it from degradation by stomach acids and enzymes, facilitating direct cellular uptake and improving bioavailability.[4]
-
Nanoemulsions: These systems break down MK-7 into nanometer-sized droplets, vastly increasing the surface area for absorption. This leads to higher plasma concentrations and prolonged circulation times.[4]
-
Solid Lipid Nanoparticles (SLNs): SLNs are advanced delivery systems where MK-7 is entrapped in a solid lipid core. They offer controlled release, improved stability, and enhanced bioavailability.[5]
-
Microencapsulation: This technique involves coating MK-7 particles to protect them from environmental factors, which is particularly useful for maintaining stability in complex formulations, such as those containing minerals.[6]
Q3: How do advanced delivery systems like liposomes and nanoemulsions compare to standard formulations in terms of pharmacokinetic profiles?
A3: Advanced delivery systems are designed to overcome the limitations of traditional formulations, leading to superior pharmacokinetic profiles.[4] While direct half-life (t1/2) comparisons are limited in publicly available literature, studies consistently show significant improvements in bioavailability markers like Area Under the Curve (AUC) and Maximum Concentration (Cmax). For instance, an emulsified milk formula of MK-7 showed a Cmax approximately three times higher than a simple powder suspension in milk and a significantly increased AUC over 8 hours.[7] Another study on a well-encapsulated formulation with a smaller particle size reported that both AUC and Cmax were significantly greater compared to a control formulation.[8] These improvements in bioavailability and the extended circulation times reported for nanoemulsified and liposomal forms suggest a corresponding extension of the in vivo half-life.[4]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters from studies comparing different MK-7 formulations.
Table 1: Pharmacokinetic Parameters of MK-7 in an Emulsified Milk Formulation vs. Powder Suspension [7]
| Formulation | Tmax (hours) | Cmax (ng/mL) | AUC (0-8h) (ng·h/mL) |
| Powder Suspension in Milk | 4 | 8.3 ± 2.0 | 44.8 ± 10.1 |
| Emulsified Formula in Milk | 2 | 23.8 ± 5.2 | 134.1 ± 27.6 |
Table 2: Pharmacokinetic Parameters of an Encapsulated MK-7 Formulation vs. Control [8]
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) |
| Negative Control | 1.474 ± 0.696 | 36.216 ± 18.985 |
| Encapsulated MK-7 (HyperCelle) | 3.038 ± 2.184 | 106.407 ± 73.794 |
Troubleshooting Guides
This section addresses specific issues users might encounter during the formulation and characterization of advanced MK-7 delivery systems.
Issue 1: Low Encapsulation Efficiency (EE) in Lipid Nanoparticles
-
Question: My encapsulation efficiency for MK-7 in PLGA or lipid nanoparticles is consistently low. What are the common causes and how can I troubleshoot this?
-
Answer: Low EE for a lipophilic compound like MK-7 often stems from the drug partitioning out of the organic phase during formulation or poor miscibility with the lipid matrix.[9]
| Potential Cause | Troubleshooting Steps & Solutions | Citations |
| Poor Drug-Lipid Miscibility | 1. Optimize Lipid Selection: Choose lipids in which MK-7 has higher solubility. For SLNs, long-chain triglycerides or fatty acids may be more suitable. 2. Increase Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio. An excessively high ratio can lead to drug expulsion. | [5] |
| Drug Leakage into Aqueous Phase | 1. Use a Water-Immiscible Solvent: For emulsion-based methods, use a solvent like dichloromethane to minimize drug leakage into the external water phase. 2. Rapid Solvent Removal: Ensure efficient and quick evaporation of the organic solvent to rapidly solidify the nanoparticles, thereby trapping the MK-7 inside. | [9] |
| Suboptimal Formulation Parameters | 1. Adjust Surfactant Concentration: The type and concentration of surfactant are critical for stabilizing the nanoparticles and preventing drug leakage. Optimize the surfactant concentration to ensure adequate coverage of the nanoparticle surface. 2. Optimize Homogenization/Sonication: Insufficient energy during homogenization or sonication can lead to larger particles and poor drug entrapment. Conversely, excessive energy can cause drug degradation or expulsion. Calibrate the duration and intensity of these processes. | [5][10] |
| Incorrect pH of Aqueous Phase | Adjust pH: Ensure the pH of the aqueous phase is optimal for the stability of both the lipid carrier and the MK-7 molecule during the formulation process. |
Workflow for Calculating Encapsulation Efficiency
Caption: Workflow for determining the encapsulation efficiency (EE) of MK-7.[9]
Experimental Protocols
Protocol 1: Preparation of MK-7 Solid Lipid Nanoparticles (SLNs) via Hot High-Pressure Homogenization (HPH)
This protocol is adapted from standard HPH methods for formulating lipid nanoparticles.
Materials:
-
Menaquinone-7 (MK-7)
-
Solid Lipid: e.g., Glyceryl behenate, stearic acid, or similar (melting point > 50°C)
-
Surfactant: e.g., Poloxamer 188, Tween 80
-
Purified Water
-
Organic Solvent (optional, for dissolving MK-7 initially): Dichloromethane
Equipment:
-
High-Pressure Homogenizer (e.g., Panda 2K, GEA Niro Soavi)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware
Methodology:
-
Preparation of Lipid Phase: Heat the solid lipid 5-10°C above its melting point until a clear, molten liquid is formed.[10]
-
Drug Solubilization: Dissolve the desired amount of MK-7 into the molten lipid under continuous stirring to ensure a homogenous mixture. If MK-7 solubility in the lipid is low, it can first be dissolved in a minimal amount of a volatile organic solvent, which is then added to the molten lipid; the solvent is subsequently evaporated.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water. Heat this aqueous phase to the same temperature as the lipid phase.[3]
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at high speed (e.g., 7,000-10,000 rpm) for 5-10 minutes. This creates a coarse oil-in-water pre-emulsion.[3]
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which should also be pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure between 500-1500 bar.[10]
-
Cooling and Solidification: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. This rapid cooling allows the lipid to recrystallize and form solid nanoparticles.[10]
-
Characterization: Analyze the final SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Encapsulation efficiency should be determined as described in the troubleshooting guide.
Workflow for Hot High-Pressure Homogenization
Caption: Key steps in the preparation of MK-7 Solid Lipid Nanoparticles (SLNs).
Protocol 2: Preparation of MK-7 Liposomes via Thin-Film Hydration Method
This is a common laboratory-scale method for producing multilamellar vesicles (MLVs), which can be further processed to form smaller vesicles.
Materials:
-
Menaquinone-7 (MK-7)
-
Phospholipid: e.g., Soy Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)
-
Cholesterol (optional, as a membrane stabilizer)
-
Organic Solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Aqueous Buffer: e.g., Phosphate-Buffered Saline (PBS) pH 7.4
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Bath sonicator
-
Extruder (optional, for size reduction)
Methodology:
-
Lipid Film Formation: Dissolve the phospholipid, cholesterol (if used), and MK-7 in the organic solvent mixture in a round-bottom flask.[11]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the boiling point of the solvent (e.g., 40°C) under reduced pressure. Continue until a thin, dry lipid film forms on the inner wall of the flask.[12]
-
Film Drying: To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours.
-
Hydration: Add the aqueous buffer to the flask (pre-heated above the lipid's transition temperature if necessary). Agitate the flask by hand or on a shaker until the lipid film is fully suspended, forming a milky dispersion of multilamellar vesicles (MLVs).[12][13]
-
Size Reduction (Optional but Recommended):
-
Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV dispersion in a bath sonicator.[11]
-
Extrusion: For a more uniform size distribution, pass the MLV dispersion through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes).[14]
-
-
Purification: Remove any unencapsulated MK-7 by a suitable method such as size-exclusion chromatography or ultracentrifugation.
-
Characterization: Analyze the final liposome suspension for particle size, PDI, zeta potential, and encapsulation efficiency.
Signaling & Transport Pathway Visualization
MK-7 Absorption and Transport Pathway
Menaquinone-7, being highly lipophilic, follows the same absorption pathway as dietary fats.[15] In the small intestine, it is emulsified by bile salts and incorporated into mixed micelles. These micelles facilitate the uptake of MK-7 into enterocytes (intestinal cells). Inside the enterocyte, MK-7 is packaged into large lipoprotein particles called chylomicrons.[16][17] These chylomicrons are then secreted into the lymphatic system, bypassing the liver initially, and eventually enter the bloodstream.[16][17] In circulation, the triglycerides within the chylomicrons are hydrolyzed, forming chylomicron remnants. These remnants, still containing MK-7, are taken up by the liver. From the liver, MK-7 is redistributed to the bloodstream, associated with lipoproteins like LDL and VLDL, for transport to extrahepatic tissues such as bone and blood vessels.[15]
Caption: Absorption and transport pathway of Menaquinone-7 from the intestine to target tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uniwelllabs.com [uniwelllabs.com]
- 5. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nutrafoods.eu [nutrafoods.eu]
- 8. K2VITAL® guide: Master the art of vitamin K2 formulation [nutritioninsight.com]
- 9. benchchem.com [benchchem.com]
- 10. japsonline.com [japsonline.com]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intestinal Lipid Absorption and Lipoprotein Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of chylomicron uptake into lacteals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Menaquinone-7 and Menaquinone-4
This guide provides an objective comparison of the biological activities of two key forms of vitamin K2: menaquinone-7 (MK-7) and menaquinone-4 (MK-4). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacokinetic profiles and efficacy, supported by experimental data and methodologies.
Introduction to Vitamin K2 Homologs
Vitamin K2, a family of vitamers known as menaquinones, is essential for various physiological processes beyond blood coagulation, including bone mineralization and the inhibition of vascular calcification.[1][2] This function is mediated through the post-translational γ-carboxylation of vitamin K-dependent proteins (VKDPs), such as osteocalcin (OC) in bone and matrix Gla protein (MGP) in vascular smooth muscle.[1][3] Among the menaquinones, MK-4 and MK-7 are the most studied forms. While structurally similar, their differing side-chain lengths result in significant variations in their biological activity, primarily driven by differences in their pharmacokinetic properties.
Pharmacokinetic Profile: Bioavailability and Half-Life
The most striking differences between MK-7 and MK-4 lie in their absorption and persistence in the bloodstream. MK-7 exhibits substantially higher bioavailability and a much longer serum half-life compared to MK-4.
Following a single nutritional dose (420 μg), MK-7 is well-absorbed, reaching peak serum concentrations at approximately 6 hours, and remains detectable in the blood for up to 48 hours.[3][4][5][6][7] In contrast, at the same nutritional dosage, MK-4 is not detectable in the serum at any time point.[3][5][6][7][8] Even with consecutive daily administration of 60 μg, serum MK-4 levels do not increase, while MK-7 levels show significant accumulation.[3][5][6][7]
The half-life of MK-7 is estimated to be approximately 68 hours (nearly 3 days), allowing it to accumulate in the blood with regular intake.[9][10] Conversely, MK-4 is cleared rapidly from circulation, with a short half-life of about 2 hours.[9][10] This rapid clearance means that to maintain therapeutic levels, MK-4 must be administered in multiple, high doses throughout the day.[1][10]
Table 1: Comparative Pharmacokinetic Properties of MK-7 and MK-4
| Parameter | Menaquinone-7 (MK-7) | Menaquinone-4 (MK-4) |
| Serum Half-Life | ~68 hours[9][10] | ~2 hours[9][10] |
| Time to Peak Concentration | 4-6 hours[4][5][7][9] | 2-6 hours (at high doses)[9] |
| Serum Detectability (single nutritional dose) | Detectable up to 48 hours post-intake[4][5][7] | Not detectable at any time point[3][5][7] |
| Serum Accumulation (consecutive intake) | Accumulates to 7-8 fold higher levels | No significant increase in serum levels[3][4][5][7] |
Efficacy and Mechanism of Action
The superior pharmacokinetic profile of MK-7 translates directly to greater biological efficacy, particularly in extrahepatic tissues like bone and the vasculature, at nutritional doses.
Carboxylation of Vitamin K-Dependent Proteins
The primary function of vitamin K is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which activates VKDPs.
-
Osteocalcin (OC) and Bone Health: Activated (carboxylated) osteocalcin is crucial for binding calcium to the bone mineral matrix.[1] Studies show that MK-7 is highly effective at promoting osteocalcin carboxylation at nutritional doses of 90-180 µ g/day .[2][6][10] In contrast, much higher, pharmacological doses of MK-4 (e.g., 1500 µ g/day ) are required to achieve a similar effect on osteocalcin carboxylation.[6] While clinical trials using very high doses of MK-4 (45 mg/day) have shown improvements in bone mineral density, MK-7 demonstrates the ability to improve bone quality and strength at significantly lower, diet-achievable doses.[2][9][10]
-
Matrix Gla Protein (MGP) and Cardiovascular Health: MGP is a potent inhibitor of vascular calcification.[4][11] Its activation is vitamin K-dependent. Due to its prolonged circulation and higher serum levels, MK-7 is more effective at activating extrahepatic MGP compared to MK-4.[2][4] Long-term supplementation with 180 mcg of MK-7 daily has been shown to significantly improve arterial flexibility and reduce age-related vascular stiffening.[11][12]
Tissue Distribution and Conversion
MK-4 is the predominant form of vitamin K2 found in most tissues, including the brain, pancreas, and arteries.[9][10][13] It has been shown that the body can convert other forms of vitamin K, including vitamin K1 and MK-7, into MK-4 within these tissues.[3][6] Interestingly, rat studies suggest that administering MK-7 is a more efficient way to increase MK-4 levels in extrahepatic tissues than administering MK-4 itself, likely due to MK-4's poor bioavailability.[2][3] This suggests MK-7 may serve as a better systemic precursor for tissue-specific MK-4 synthesis.[2][8]
Table 2: Comparative Efficacy of MK-7 and MK-4
| Biological Process | Menaquinone-7 (MK-7) | Menaquinone-4 (MK-4) |
| Osteocalcin Carboxylation | Effective at nutritional doses (90-180 µ g/day )[2][6][10] | Requires pharmacological doses (≥1500 µ g/day )[6] |
| MGP Activation (Vascular Health) | Effectively promotes γ-carboxylation of extrahepatic MGP at nutritional doses[2][4] | Less effective due to poor bioavailability and rapid clearance |
| Bone Mineral Density / Strength | Improves bone quality and strength at 180 µ g/day [2] | Requires very high doses (45 mg/day) to show significant effects[9][10] |
| Extrahepatic Tissue Supply | Efficiently increases MK-4 levels in extrahepatic tissues[2][3] | Poorly increases MK-4 levels in extrahepatic tissues when administered directly[2][3] |
Experimental Protocols
Protocol 1: Quantification of Serum Menaquinones (MK-4 and MK-7)
This protocol outlines a general method for the simultaneous quantification of MK-4 and MK-7 in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[14][15][16]
1. Sample Collection and Preparation:
- Collect venous blood into serum separator tubes.
- Allow blood to clot at room temperature and centrifuge to separate serum.[17]
- Store serum samples at -80°C until analysis, protected from light.[18]
2. Liquid-Liquid Extraction:
- To a serum aliquot (e.g., 500 µL), add an internal standard (e.g., deuterated MK-4 and MK-7).
- Precipitate proteins by adding a solvent like ethanol or isopropanol.
- Extract lipids and menaquinones from the serum using a nonpolar solvent, typically n-hexane.
- Vortex vigorously and centrifuge to separate the organic and aqueous layers.
- Collect the upper organic (hexane) layer containing the menaquinones.
- Repeat the extraction step for improved recovery.
- Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
3. LC-MS/MS Analysis:
- Reconstitute the dried extract in a suitable mobile phase (e.g., methanol/isopropanol mixture).
- Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
- Perform chromatographic separation using a gradient elution program to separate MK-4 and MK-7 from other matrix components.
- The eluent is directed to a tandem mass spectrometer, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[16]
- Quantify MK-4 and MK-7 using Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
- Generate a calibration curve using standards of known concentrations to determine the concentrations in the serum samples.
Protocol 2: Osteocalcin Carboxylation Assay
This protocol describes the measurement of carboxylated osteocalcin (Gla-OC) and undercarboxylated osteocalcin (Glu-OC) using a direct Enzyme-Linked Immunosorbent Assay (ELISA).[17][19]
1. Sample Collection:
- Collect serum or plasma (using EDTA as an anticoagulant) as described in Protocol 1.[17]
2. ELISA Procedure:
- Use a commercial ELISA kit with two separate microtiter plates: one coated with monoclonal antibodies specific to the Gla-OC form and another with antibodies specific to the Glu-OC form.
- Prepare standards and quality controls provided with the kit.
- Pipette standards, controls, and serum samples into the appropriate wells of both plates.
- Incubate the plates (e.g., for 90 minutes at 37°C) to allow the osteocalcin in the samples to bind to the capture antibodies.[17]
- Wash the wells to remove unbound components.
- Add a detection antibody (e.g., a horseradish peroxidase-conjugated antibody) that binds to the captured osteocalcin.
- Incubate and wash the plates again.
- Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colored product.
- Stop the reaction with a stop solution (e.g., sulfuric acid).
- Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).
3. Data Analysis:
- Generate separate standard curves for the Gla-OC and Glu-OC assays by plotting absorbance versus concentration.
- Calculate the concentrations of Gla-OC and Glu-OC in the samples by interpolating their absorbance values from the respective standard curves.
- The carboxylation status can be expressed as the ratio of Gla-OC to Glu-OC or as the percentage of undercarboxylated osteocalcin relative to total osteocalcin (Gla-OC + Glu-OC).
Mandatory Visualizations
Caption: The Vitamin K cycle and its role in protein carboxylation.
Caption: Experimental workflow for a comparative bioavailability study.
Caption: Logical flow from pharmacokinetics to biological efficacy.
Conclusion
The experimental evidence overwhelmingly indicates that MK-7 possesses a superior biological activity profile compared to MK-4 at nutritional doses. Its excellent bioavailability, long serum half-life, and sustained elevation of serum concentrations allow for effective activation of vitamin K-dependent proteins in extrahepatic tissues, including bone and the cardiovascular system. While MK-4 is the predominant vitamer found within tissues and has demonstrated efficacy at very high pharmacological doses, its poor absorption and rapid clearance limit its utility as a nutritional supplement. For achieving systemic and long-lasting benefits for bone and cardiovascular health, MK-7 is the more efficient and biologically available form of vitamin K2.
References
- 1. blog.algaecal.com [blog.algaecal.com]
- 2. MK-7 and Its Effects on Bone Quality and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women | springermedizin.de [springermedizin.de]
- 4. droracle.ai [droracle.ai]
- 5. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women | Semantic Scholar [semanticscholar.org]
- 6. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drkumardiscovery.com [drkumardiscovery.com]
- 9. MK4 or MK7, Which is Better for Bones? - NBI [nbihealth.com]
- 10. healthnatura.com [healthnatura.com]
- 11. menaq7.com [menaq7.com]
- 12. drkumardiscovery.com [drkumardiscovery.com]
- 13. m.youtube.com [m.youtube.com]
- 14. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin K plasma levels determination in human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. kcl.ac.uk [kcl.ac.uk]
- 19. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Chemical Synthesis vs. Fermentation for Menaquinone-7 (MK-7) Production
For Researchers, Scientists, and Drug Development Professionals
Menaquinone-7 (MK-7), a vital subtype of vitamin K2, has garnered significant attention for its superior bioavailability and crucial roles in bone and cardiovascular health.[1] The burgeoning demand for high-purity MK-7 has driven the advancement of two primary production methodologies: chemical synthesis and microbial fermentation. This guide provides an objective, data-supported comparison of these two approaches to inform research, development, and manufacturing decisions.
Process Overviews
Chemical Synthesis: This approach involves the construction of the MK-7 molecule through multi-step organic chemistry reactions. A common strategy is convergent synthesis, where the two main parts of the molecule—the naphthoquinone head and the seven-unit isoprenoid side chain—are built separately and then joined.[2][3] For instance, a "1+6" strategy involves condensing a monoprenyl derivative of menadione with a hexaprenyl bromide chain.[3][4]
Fermentation: This method leverages microorganisms, predominantly strains of Bacillus subtilis (especially subsp. natto), which naturally produce MK-7 as a secondary metabolite.[5][6] The process involves cultivating these bacteria in a nutrient-rich medium under controlled conditions. The MK-7 is then extracted from the bacterial cells or the fermentation broth.[7][8]
Key Performance Indicators: A Comparative Summary
The choice between chemical synthesis and fermentation hinges on a trade-off between purity, yield, cost, and the "natural" source claim. Fermentation is often favored for producing the biologically active all-trans isomer, while chemical synthesis can be more cost-effective and scalable.[9][10]
| Parameter | Chemical Synthesis | Fermentation | Key Considerations |
| Isomeric Purity | Can produce a mix of cis and trans isomers.[1] Achieving >99% all-trans requires stringent stereoselective methods and purification.[2] | Primarily yields the biologically active all-trans isomer (>99%).[1] However, exposure to light or certain conditions can induce isomerization to the cis form.[9] | The cis isomers of MK-7 are biologically inactive, making the all-trans content a critical quality attribute.[2][9] |
| Typical Yield | Moderate overall yield (e.g., 11% from menadione in one study) but can be highly optimized for large-scale production.[2] | Highly variable, ranging from <10 mg/L to over 300 mg/L depending on the strain, medium, and process (e.g., batch, fed-batch, biofilm reactor).[7][11][12] | Fermentation yields are sensitive to many variables and require extensive optimization. Chemical synthesis offers more predictable, albeit potentially lower-percentage, yields. |
| Production Time | Dependent on the number of reaction steps, but generally predictable. | Typically 72-120 hours for the fermentation step, plus downstream processing.[7][13] | Fermentation involves longer biological processes, while chemical synthesis timelines are dictated by reaction kinetics. |
| Raw Materials | Menadione derivatives, farnesol, chemical reagents, solvents, and catalysts.[3] | Microbial strains (B. subtilis), carbon sources (glycerol, glucose), nitrogen sources (soy peptone, yeast extract), and mineral salts.[14][15] | Fermentation utilizes renewable resources, aligning with "green chemistry" principles. Synthesis relies on chemical precursors.[9] |
| Environmental Impact | Involves organic solvents and chemical reagents, which may pose environmental and disposal challenges.[16] | Generally considered more eco-friendly.[7][9] However, downstream extraction still requires solvents like n-hexane and isopropanol.[9] | The "natural" and "eco-friendly" aspects of fermentation are strong market drivers.[9] |
| Cost & Scalability | Can be more cost-effective at a large, industrial scale due to established and scalable chemical processes.[10] | Production costs are influenced by low yields and complex downstream purification. However, biofilm reactors and metabolic engineering show promise for improving industrial viability.[6][12] | Supply chain security and scalability are often cited as advantages for synthetic production.[10] |
Quantitative Yield Data in Fermentation
The yield of MK-7 via fermentation is a critical variable. The table below summarizes reported yields from various studies, illustrating the impact of different strains and methodologies.
| Strain / Method | Key Nutrients / Conditions | Reported MK-7 Yield | Reference |
| B. subtilis natto | Biofilm reactor, optimized glucose medium | 20.5 ± 0.5 mg/L | [12] |
| B. subtilis natto R127 | Glycerol, soy peptone, K2HPO4 + soybean oil | 40.96 mg/L | [15] |
| B. velezensis ND | Solid-State Fermentation (SSF) | 150.0 ± 4.9 mg/kg | [16] |
| B. subtilis BS-ΔackA | Optimized medium (sucrose, glycerol, soy peptone) | 154.6 ± 1.32 mg/L | [14] |
| B. subtilis (mutant) | ARTP mutagenesis and protoplast fusion | 196 mg/L | [11] |
| B. subtilis natto | Fed-batch with glycerol | 300 mg/L | [7] |
Visualizing the Production Pathways
Chemical Synthesis Workflow
A convergent "1+6" synthesis strategy is a common and practical approach for producing all-trans MK-7.[3] This involves preparing a menadione derivative and a C30 hexaprenyl side-chain separately before combining them.
Caption: Convergent chemical synthesis of MK-7.
Fermentation and Downstream Processing Workflow
The production of MK-7 via fermentation involves upstream preparation, the core fermentation process, and extensive downstream processing to isolate and purify the final product.
Caption: General workflow for MK-7 production by fermentation.
Detailed Experimental Protocols
Protocol 1: MK-7 Production via Bacillus subtilis Fermentation
This protocol is a representative example for shake-flask level production, based on common methodologies.[14]
-
Strain & Inoculum: Use a high-yield strain of Bacillus subtilis. Prepare a seed culture by inoculating a single colony into 50 mL of nutrient broth and incubating at 37°C for 12-16 hours with agitation (200 rpm).
-
Fermentation Medium: Prepare the production medium. An optimized example consists of (per liter): 47.3 g soy peptone, 20.7 g glycerol, 20 g sucrose, 4 g yeast extract, 1.9 g KH2PO4, and 0.1 g MgSO4·7H2O.[14] Sterilize by autoclaving.
-
Fermentation: Inoculate 100 mL of the sterile production medium in a 500 mL flask with 2% (v/v) of the seed culture.
-
Incubation: Incubate the flasks at 37°C for 96-120 hours with constant agitation (200 rpm).
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (OD600) and MK-7 concentration.
Protocol 2: MK-7 Extraction and HPLC Quantification
This protocol outlines a common method for extracting and quantifying MK-7 from a fermentation broth.[17][18][19]
-
Extraction from Broth:
-
Take 1.0 mL of the fermentation broth and centrifuge to pellet the cells.
-
To the cell pellet (or 1.0 mL of whole broth), add 2.0 mL of 2-propanol and 4.0 mL of n-hexane (a 1:2 v/v ratio).[9]
-
Vortex vigorously for 5 minutes to ensure cell lysis and extraction of the lipid-soluble MK-7 into the n-hexane phase.
-
Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.[9]
-
Carefully collect the upper n-hexane layer containing the MK-7.
-
Evaporate the n-hexane under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume (e.g., 1.0 mL) of the HPLC mobile phase. Filter through a 0.22 µm syringe filter before analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[17]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol and ethanol (e.g., 95:5 v/v).[17]
-
Flow Rate: 1.0 mL/min.
-
Quantification: Prepare a standard curve using a certified all-trans MK-7 reference standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Comparative Logical Workflow
The following diagram provides a direct side-by-side comparison of the logical steps involved in both production routes.
References
- 1. menaq7.com [menaq7.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN104903282A - Process for the preparation of vitamin K2 of the MK-7 type - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vitamin K2: organic synthesis vs fermentation [nutraceuticalbusinessreview.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced Vitamin K (Menaquinone-7) Production by Bacillus subtilis natto in Biofilm Reactors by Optimization of Glucose-based Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 14. Enhancement of Menaquinone-7 production in Bacillus subtilis by optimizing the medium components through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing Menaquinone-7 Production by Bacillus natto R127 Through the Nutritional Factors and Surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analytical Quantification of Menaquinone-7 (MK-7)
For Researchers, Scientists, and Drug Development Professionals
Menaquinone-7 (MK-7), a vital form of Vitamin K2, has garnered significant attention for its role in bone and cardiovascular health. Accurate quantification of MK-7 in various matrices, including dietary supplements, fortified foods, and biological samples, is crucial for quality control, formulation development, and clinical research. This guide provides an objective comparison of common analytical methods used for MK-7 quantification, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Analytical Methods
The quantification of MK-7 is predominantly achieved through chromatographic techniques coupled with various detectors. The most prevalent methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), HPLC with Fluorescence detection (HPLC-FL), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method offers a unique balance of sensitivity, selectivity, and accessibility.
The following table summarizes the key performance parameters of these analytical methods based on published validation studies.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| **Linearity (R²) ** | >0.998[1] | >0.999[2] | >0.978[3] |
| Limit of Detection (LOD) | 0.03 - 0.1 µg/mL[1][4] | ~0.005 µg/mL[2] | 0.01 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.10 - 0.29 µg/mL[1][4] | ~0.047 µg/mL[2] | 0.03 ng/mL[6][7] |
| Accuracy (Recovery) | 94% - 108.9%[1][4] | 99.85% - 100.5%[2] | 86% - 110%[5] |
| Precision (RSD%) | < 5%[1][4] | < 1%[2] | < 15%[5] |
| Selectivity | Good, but potential for interference from isomers and matrix components.[8][9] | High, especially with post-column derivatization.[4] | Excellent, highly selective due to mass-based detection.[3][5] |
| Cost & Complexity | Lower cost, simpler instrumentation.[4] | Moderate cost and complexity.[4] | Higher cost, more complex instrumentation and maintenance.[4] |
Experimental Workflows and Logical Relationships
A crucial aspect of analytical science is the cross-validation of different methods to ensure consistency and reliability of results. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for MK-7 quantification.
Detailed Experimental Protocols
Below are representative experimental protocols for the HPLC-UV and LC-MS/MS quantification of MK-7, compiled from various studies.
HPLC-UV Method for MK-7 in Fermentation Broth
This method is suitable for routine analysis in screening bacterial strains producing MK-7 and for in-process control in manufacturing.
-
Sample Preparation (Thermo-acidic extraction):
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column.[4]
-
Mobile Phase: Isocratic elution with a solvent compatible with the extraction solvent (e.g., ethanol/methanol mixtures).[4]
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at 268 nm.[4]
-
Run Time: A short run time of around 3 minutes can be achieved.[4]
-
LC-MS/MS Method for MK-7 in Serum
This highly sensitive and selective method is ideal for determining low concentrations of MK-7 in biological matrices.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of serum, add an equal volume of n-hexane.[5]
-
Vortex the mixture to ensure thorough extraction of MK-7 into the organic layer.
-
Centrifuge to separate the phases.
-
Evaporate the n-hexane layer to dryness and reconstitute the residue in a suitable solvent for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 or other reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of organic solvents (e.g., methanol, acetonitrile) and water, often with a modifier like ammonium acetate.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) has been shown to provide higher signal intensity for MK-7 compared to Electrospray Ionization (ESI).[5]
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]
-
Conclusion
The choice of an analytical method for MK-7 quantification is a critical decision that depends on the specific requirements of the study.
-
HPLC-UV is a robust, cost-effective, and reliable method suitable for the analysis of higher concentration samples, such as in dietary supplements and fermentation broths, where extreme sensitivity is not the primary concern.[1][4]
-
HPLC-FL offers increased sensitivity compared to UV detection, making it a good intermediate option, though it may require a derivatization step.[4]
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for analyzing MK-7 in complex and low-concentration matrices like biological fluids.[3][5] However, this comes with higher operational costs and complexity.[4]
For research and development, it is often beneficial to have access to more than one of these techniques. Cross-validation of results between different methods can provide a higher degree of confidence in the accuracy and reliability of the quantification data.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of vitamins K1 , MK-4, and MK-7 in human serum of postmenopausal women by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. e-jkfn.org [e-jkfn.org]
In vivo comparison of Menaquinone-7 and phylloquinone (Vitamin K1)
A comprehensive in vivo comparison of Menaquinone-7 (MK-7) and Phylloquinone (Vitamin K1), supported by experimental data, reveals significant differences in their pharmacokinetic profiles and biological activities. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their respective efficacies, particularly in bone and cardiovascular health.
Executive Summary
Extensive in vivo research demonstrates that Menaquinone-7 (MK-7), a form of vitamin K2, exhibits superior bioavailability and a significantly longer half-life compared to Phylloquinone (Vitamin K1).[1] This results in more stable serum concentrations and enhanced availability to extrahepatic tissues, such as bone and vasculature.[1] Consequently, MK-7 has shown more potent effects on markers of bone and cardiovascular health.[2][3]
Pharmacokinetic Profile: A Tale of Two Half-Lives
The most striking difference between MK-7 and Vitamin K1 lies in their plasma half-lives. Vitamin K1 has a relatively short half-life of approximately 1 to 2 hours.[1][4] In contrast, MK-7 boasts a remarkably long half-life of about 3 days (around 72 hours), allowing it to remain in circulation for an extended period.[4][5][6] This prolonged circulatory time of MK-7 leads to more stable serum levels and a 7- to 8-fold greater accumulation in the blood during sustained intake compared to Vitamin K1.[1][7]
While both forms are generally well-absorbed, with peak serum concentrations typically reached within 4 to 6 hours after ingestion, the rapid decline of Vitamin K1 levels contrasts sharply with the sustained presence of MK-7.[1][8] This key difference suggests that MK-7 is more consistently available to tissues outside the liver, such as bone and the vasculature, where it plays a crucial role in activating vitamin K-dependent proteins.[1][2]
Quantitative Bioavailability Data
The following table summarizes key pharmacokinetic parameters from comparative studies:
| Parameter | Phylloquinone (Vitamin K1) | Menaquinone-7 (MK-7) | Reference |
| Peak Serum Concentration (Tmax) | ~4 hours | ~4-6 hours | [7][8] |
| Plasma Half-life (t½) | 1-2 hours | ~72 hours | [4][5] |
| Serum Accumulation (prolonged intake) | Modest increase over placebo | 7 to 8-fold greater accumulation | [4][7] |
| Detectable in Serum (after single dose) | Declines to baseline within hours | Detectable up to 48-96 hours | [7][8] |
Efficacy in Bone Health
Vitamin K is essential for the carboxylation of osteocalcin, a protein crucial for bone mineralization.[8] Undercarboxylated osteocalcin (ucOC) is a marker of vitamin K deficiency in bone.[9] Studies have shown that MK-7 is more effective at lower doses in carboxylating osteocalcin compared to Vitamin K1.[9]
A study in postmenopausal women found that supplementation with MK-7 significantly improved bone mineral density and bone strength.[2] While higher intake of Vitamin K1 has been associated with a reduced risk of fractures, some research suggests it may not be as effective as Vitamin K2 in improving bone health.[2] However, one study in ovariectomized rats found that neither PK, MK-4, nor MK-7 prevented bone loss when administered with adequate intake of other nutrients like calcium and vitamin D.[10]
Efficacy in Cardiovascular Health
Matrix Gla Protein (MGP) is a vitamin K-dependent protein that inhibits vascular calcification.[11] Dephosphorylated-uncarboxylated MGP (dp-ucMGP) is a marker of vascular vitamin K deficiency. Several studies suggest that MK-7 is more effective in reducing dp-ucMGP levels than Vitamin K1.
Population-based studies have linked higher intake of menaquinones (including MK-7) with a reduced risk of coronary heart disease and coronary calcification, an association not consistently observed with phylloquinone intake.[3][12] A three-year clinical trial demonstrated that supplementation with MK-7 improved arterial stiffness in healthy postmenopausal women.[13]
Experimental Protocols
Study Design for Bioavailability Assessment
A common approach for comparing the bioavailability of Vitamin K1 and MK-7 is a randomized, double-blind, crossover study.[14]
-
Subject Recruitment: Healthy volunteers are recruited for the study.
-
Washout Period: Participants undergo a washout period to eliminate any existing vitamin K supplements from their system.
-
Supplementation: Subjects are randomly assigned to receive either Vitamin K1 or MK-7.
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points post-supplementation (e.g., 2, 4, 8, 24, 48, 72, and 96 hours).[14]
-
Crossover: After a second washout period, subjects receive the other form of vitamin K.
-
Analysis: Plasma or serum concentrations of the respective vitamin K forms are quantified.[14]
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence or mass spectrometry detection is the standard method for quantifying Vitamin K levels in plasma or serum.[14][15]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs are commonly used to measure the levels of undercarboxylated vitamin K-dependent proteins like ucOC and dp-ucMGP.[16]
Visualizing the Pathways and Processes
Caption: Metabolic pathways of Vitamin K1 and MK-7.
Caption: Experimental workflow for in vivo comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. wearefeel.com [wearefeel.com]
- 3. Vitamin K2 – not K1 – shown again to impact cardiovascular health [nutraceuticalbusinessreview.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. menaq7.com [menaq7.com]
- 7. rejuvenation-science.com [rejuvenation-science.com]
- 8. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK-7 and Its Effects on Bone Quality and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin K1 and K2 (MK-4, MK-7) Don’t Prevent Bone Loss in Rats Fed Adequate Nutrients | Osteoporosis–Studies [osteoporosis-studies.com]
- 11. Vitamins K1 and K2: The Emerging Group of Vitamins Required for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. menaq7.com [menaq7.com]
- 14. benchchem.com [benchchem.com]
- 15. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Unveiling the Potential of Menaquinone-7 in Mitigating Arterial Calcification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Arterial calcification, the deposition of calcium phosphate crystals within the arterial wall, is a significant contributor to cardiovascular morbidity and mortality. This guide provides a comprehensive comparison of Menaquinone-7 (MK-7), a form of vitamin K2, with other therapeutic alternatives for the reduction of arterial calcification. We delve into the mechanistic pathways, present quantitative data from clinical and preclinical studies, and detail the experimental protocols utilized in this critical area of research.
Menaquinone-7: A Key Player in Vascular Health
Menaquinone-7 is a vital cofactor for the carboxylation and activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification. In its inactive, uncarboxylated state (ucMGP), MGP is unable to prevent calcium deposition in the arterial wall. MK-7 facilitates the conversion of ucMGP to its active, carboxylated form (cMGP), thereby playing a crucial role in maintaining vascular elasticity and preventing calcification.
Signaling Pathway of Menaquinone-7 in Arterial Calcification Inhibition
Caption: Mechanism of Menaquinone-7 in preventing arterial calcification.
Comparative Efficacy: MK-7 vs. Alternative Interventions
The following tables summarize quantitative data from clinical and preclinical studies, comparing the effects of MK-7 with other potential inhibitors of arterial calcification.
Table 1: Clinical Studies on Arterial Calcification
| Intervention | Study Population | Dosage | Duration | Key Findings | Reference |
| Menaquinone-7 | Patients with Coronary Artery Disease | 360 µ g/day | 24 months | Awaiting final results of the VitaK-CAC trial, which aims to assess the effect on coronary artery calcification (CAC) progression.[1] | VitaK-CAC Trial Protocol |
| Postmenopausal Women | 180 mcg/day | 3 years | Showed a decrease in arterial stiffness.[2] | Knapen et al. | |
| Patients with Type 2 Diabetes & CVD | 360 µ g/day | 6 months | Tended to increase active calcification measured by 18F-NaF PET, with no effect on CT calcification mass.[3][4] | Zwakenberg et al. | |
| Bisphosphonates | Hemodialysis Patients | Etidronate 200 mg/day (cyclical) | 23 months | Significantly inhibited the progression of aortic calcification. | Hashiba et al. |
| (Alendronate) | Patients with Osteoporosis | 10 mg/day | 24 months | No significant difference in CAC progression compared to controls. | Raggi et al. |
| (Alendronate, Denosumab) | Patients with Aortic Stenosis | Alendronic acid or Denosumab | 2 years | No effect on the progression of aortic valve calcification.[5][6] | SALTIRE2 Trial |
| Sodium Thiosulfate | Hemodialysis Patients | 25 g/1.73 m² (IV) | 6 months | Reduced iliac artery calcification score, but no effect on abdominal aortic calcification.[7][8] | Adragao et al. |
| Hemodialysis Patients | Intravenous | 5 months | No overall progression in the mean annualized rate of vascular calcification.[9] | Mathews et al. | |
| Statins | Asymptomatic Individuals | Varies | 3.8 years | Associated with a shift toward denser, potentially more stable, calcium deposits.[10] | van Rosendael et al. |
| (Atorvastatin) | Patients with Coronary Atherosclerosis | 80 mg/day | Long-term | Increased CAC score but was not associated with an increase in cardiovascular events.[11] | Puri et al. |
Table 2: Preclinical (Animal) Studies on Arterial Calcification
| Intervention | Animal Model | Key Findings | Reference |
| Menaquinone-7 | Murine model of extraosseous calcification | High-dose MK-7 supplementation inhibited the development of cardiovascular calcification.[12] | Westenfeld et al. |
| Bisphosphonates | Warfarin-induced calcification in rats | Alendronate and ibandronate completely inhibited artery and heart valve calcification.[13] | Price et al. |
| (Zoledronic Acid) | Sprague-Dawley rats with induced VC | High-dose ZOL (100 µg/kg) significantly inhibited vascular calcification.[14][15] | Li et al. |
| Sodium Thiosulfate | Uremic rats | Prevented vascular calcifications in the aortic wall.[16][17] | Pasch et al. |
| Statins | Aged hyperlipidemic mice | Pravastatin appeared to increase the progression of aortic calcification.[18] | Hsu et al. |
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in these studies is crucial for interpretation and future research design.
In Vivo Model: Warfarin-Induced Arterial Calcification in Rats
This model is widely used to induce arterial calcification and study the effects of potential inhibitors.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Calcification:
-
Administer warfarin (e.g., 3 mg/g in food or via injection) and a concurrent dose of vitamin K1 (e.g., 1.5 mg/g in food or via injection) daily.[19] The vitamin K1 is provided to prevent fatal bleeding while still inducing a state of functional vitamin K deficiency in extrahepatic tissues.
-
The duration of treatment can vary from 2 to 12 weeks, depending on the desired severity of calcification.[20][21][22]
-
-
Treatment Groups:
-
Control Group: Receives a standard diet without warfarin.
-
Warfarin Group: Receives the warfarin and vitamin K1 regimen.
-
Treatment Group(s): Receive the warfarin/vitamin K1 regimen plus the therapeutic agent being tested (e.g., MK-7, bisphosphonates).
-
-
Assessment of Calcification:
-
Histology: Aortas and other vessels are harvested, fixed, and stained with Alizarin Red S or von Kossa to visualize calcium deposits.
-
Calcium Content Quantification: Tissue calcium content can be measured using techniques like atomic absorption spectrometry.
-
Imaging: Micro-computed tomography (µCT) can be used for non-invasive imaging and quantification of calcification.
-
Experimental Workflow: In Vivo Study of Arterial Calcification
Caption: A generalized workflow for an in vivo animal study on arterial calcification.
In Vitro Model: Vascular Smooth Muscle Cell (VSMC) Calcification
This model allows for the investigation of cellular and molecular mechanisms of calcification in a controlled environment.
Protocol:
-
Cell Culture:
-
Human or animal aortic smooth muscle cells are cultured in a suitable growth medium (e.g., DMEM with fetal bovine serum).[23]
-
-
Induction of Calcification:
-
Treatment Groups:
-
Control Group: Cultured in normal growth medium.
-
Calcification Group: Cultured in calcifying medium.
-
Treatment Group(s): Cultured in calcifying medium with the addition of the test compound (e.g., MK-7).
-
-
Assessment of Calcification:
-
Alizarin Red S Staining: This is a common method to visualize and quantify calcium deposits. The stain binds to calcium, producing a red color.[26][27][28]
-
Quantification: The stained calcium deposits can be extracted with a solution (e.g., 10% acetic acid or cetylpyridinium chloride) and the absorbance measured spectrophotometrically.[29]
-
-
Calcium Content Assay: The total calcium content of the cell layer can be measured using colorimetric assay kits.
-
Gene and Protein Expression: The expression of osteogenic markers (e.g., Runx2, alkaline phosphatase) can be analyzed by RT-qPCR and Western blotting to assess the osteogenic transformation of VSMCs.
-
Experimental Workflow: In Vitro VSMC Calcification Assay
Caption: A typical workflow for an in vitro vascular smooth muscle cell calcification experiment.
Conclusion
Menaquinone-7 demonstrates a clear mechanistic role in the inhibition of arterial calcification through the activation of MGP. While clinical evidence is still emerging, preclinical studies have shown promising results. In comparison, alternatives such as bisphosphonates and sodium thiosulfate have shown some efficacy, particularly in specific patient populations like those on hemodialysis, though their mechanisms and potential side effects differ. The role of statins in arterial calcification is complex, with some studies suggesting a shift towards more stable plaque phenotypes rather than a reduction in overall calcification.
This guide provides a foundational overview for researchers and drug development professionals. Further investigation into the comparative efficacy and long-term safety of these interventions is warranted to establish definitive clinical guidelines for the prevention and treatment of arterial calcification. The detailed experimental protocols provided herein should serve as a valuable resource for designing and interpreting future studies in this critical field.
References
- 1. Menaquinone-7 Supplementation to Reduce Vascular Calcification in Patients with Coronary Artery Disease: Rationale and Study Protocol (VitaK-CAC Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. menaq7.com [menaq7.com]
- 3. The effect of menaquinone-7 supplementation on vascular calcification in patients with diabetes: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of sodium thiosulfate on vascular calcification in end-stage renal disease: a pilot study of feasibility, safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Complex Mechanisms and the Potential Effects of Statins on Vascular Calcification: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Nitrogen-containing bisphosphonate for vascular calcification: animal experiments, systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitrogen-containing bisphosphonate for vascular calcification: animal experiments, systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sodium thiosulfate prevents vascular calcifications in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. imrpress.com [imrpress.com]
- 20. Warfarin exposure and calcification of the arterial system in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Warfarin-induced artery calcification is accelerated by growth and vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. Critical Parameters of the In Vitro Method of Vascular Smooth Muscle Cell Calcification | PLOS One [journals.plos.org]
- 25. Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 27. 3hbiomedical.com [3hbiomedical.com]
- 28. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Comparative Analysis of Menaquinones: Unveiling the Health Benefits of MK-7, MK-8, and MK-9
A deep dive into the comparative health benefits, bioavailability, and mechanisms of action of the long-chain menaquinones: MK-7, MK-8, and MK-9. This guide provides a comprehensive review of the current scientific literature for researchers, scientists, and drug development professionals.
The vitamin K2 family, a series of compounds known as menaquinones, has garnered significant attention for its crucial role in human health, extending far beyond its traditional association with blood coagulation. Among these, the long-chain menaquinones—particularly MK-7, MK-8, and MK-9—are at the forefront of research due to their high bioavailability and potent biological activities. This guide offers an objective comparison of these three key menaquinones, summarizing the available quantitative data, detailing experimental protocols, and illustrating the core signaling pathways.
Quantitative Comparison of MK-7, MK-8, and MK-9
While extensive research has been conducted on MK-7, direct comparative human clinical trial data for MK-8 and MK-9 remains limited. The following table summarizes the available pharmacokinetic and efficacy data, highlighting the current gaps in our understanding.
| Parameter | Menaquinone-7 (MK-7) | Menaquinone-8 (MK-8) | Menaquinone-9 (MK-9) |
| Bioavailability | High, well-absorbed.[1][2] | Data not available from human studies. | Data not available from human studies; hypothesized to have high bioavailability. |
| Peak Plasma Conc. (Cmax) | ~1 ng/mL (from tablets). | Data not available. | Data not available. |
| Time to Peak (Tmax) | 2-6 hours. | Data not available. | Data not available. |
| Area Under the Curve (AUC) | 13.8 ± 4.3 to 16.1 ± 6.7 ng/mL x h (24h AUC from tablets). | Data not available. | Data not available. |
| Half-life (t1/2) | Very long; detectable up to 48-72 hours after a single dose.[3] | Data not available; presumed to be long. | Reported to be long.[4] |
| Bone Health Efficacy | Improved bone strength and reduced vertebral height loss in postmenopausal women (180 µ g/day for 3 years).[5][6] | Epidemiological evidence suggests a role in bone health as part of a high menaquinone intake.[7] | Epidemiological evidence suggests a role in bone health as part of a high menaquinone intake.[7] |
| Cardiovascular Health Efficacy | Decreased arterial stiffness in healthy postmenopausal women (180 µ g/day for 3 years).[8] | Associated with a reduced risk of coronary heart disease (CHD) in observational studies.[3][8][9] | Associated with a reduced risk of coronary heart disease (CHD) in observational studies.[3][8][9] |
It is important to note that a planned clinical trial (NCT07041645) aims to directly compare the bioavailability of various vitamin K forms, including MK-7 and MK-9, which will provide much-needed quantitative data for MK-9.
Core Signaling Pathway: The Vitamin K Cycle
The primary mechanism of action for all menaquinones is their role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) on vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium and regulate various physiological processes.
References
- 1. Pharmacokinetics of Menaquinone-7 (Vitamin K2) in Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 2. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.cision.com [news.cision.com]
- 4. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Pathways and Regulators of Vitamin K Function and Intermediary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. menaq7.com [menaq7.com]
- 9. A high menaquinone intake reduces the incidence of coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Purity: A Comparative Analysis of Commercial Vitamin K2 MK-7 Supplements
FOR IMMEDIATE RELEASE
A comprehensive review of scientific literature reveals significant discrepancies in the purity and composition of commercially available Menaquinone-7 (MK-7) supplements, a popular form of vitamin K2. This guide synthesizes findings from multiple analytical studies to provide researchers, scientists, and drug development professionals with a critical assessment of the current market, highlighting the prevalence of isomeric impurities and deviations from label claims. The data underscores the necessity for rigorous quality control in the production and formulation of MK-7 supplements.
Key Findings on MK-7 Supplement Purity
Analysis of various commercially available MK-7 supplements has consistently revealed issues concerning the content of the biologically active all-trans isomer versus the inactive cis-isomers.[1][2][3][4][5][6][7][8] Studies have shown that in numerous products, the actual content of all-trans MK-7 is significantly lower than what is stated on the label.[1][3][4][6][9] In some alarming cases, the concentration of cis/trans isomers has been found to be up to 3.7 times higher than that of the all-trans form.[1][4]
The source of the MK-7 plays a crucial role in its purity profile.[2][9][10][11] MK-7 produced through natural fermentation, such as from Bacillus subtilis natto, is expected to be 100% all-trans.[10] Conversely, chemical synthesis can lead to the formation of various cis and trans isomers.[10] The presence of these cis-isomers is considered a chemical impurity and significantly diminishes the biological efficacy of the supplement, as only the all-trans form is biologically active.[1][10]
Furthermore, the purity of MK-7 is directly linked to its stability in formulations.[9][11][12] Products with a higher percentage of the all-trans isomer exhibit greater stability.[9][11][12] Beyond isomeric impurities, other menaquinones, such as MK-6, have also been identified in some supplements.[10] A recent analysis of 38 vitamin K2 supplements revealed that a staggering 71% did not meet the quality standards for MK-7 content or isomeric purity.[3][6]
Comparative Purity Profile of Commercial MK-7 Supplements
The following table summarizes representative findings from published studies on the purity of commercial MK-7 supplements. It is important to note that specific brand names are often not disclosed in these studies.
| Product Category/Source | Key Findings | Reported All-Trans MK-7 Content vs. Label Claim | Presence of Cis-Isomers | Other Impurities Noted | Reference |
| General Dietary Supplements | In the majority of cases, the content of biologically active all-trans vitamin K2MK-7 was below its declared content. | Ranged from 5.5 to 49 µg per pill, often below label claim. One supplement had no detectable MK-7. | Content of cis/trans isomers exceeded the content of all-trans K2MK-7 by up to 3.7 times in some supplements. | Not specified. | [1][4] |
| Oil and Non-Oil Dietary Supplements | The all-trans MK-7 content was lower than the isomeric form and often lower than what the labels declared. | Hard tablets often had concentrations below the declared level. Oil capsules sometimes had significantly higher content than declared. | Large quantities of cis/trans isomers of both menaquinone-6 and -7 were found. | cis/trans-menaquinone-6 isomers (5.5–16.9 µg per tablet/capsule). | [10] |
| Fermentation vs. Synthetic MK-7 | Synthetic MK-7 showed the lowest purity profile, characterized by 23 species accounting for 5.67% of the unknown components. | Not specified for all, but discrepancies between nominal and actual content were common. | Presence of cis isomers is a key differentiator in purity profiles. | Up to 19 undefined chromatographic peaks in some products. MK-6 is a characteristic marker of natural fermentation. | [9] |
| Supplements from a Major US E-commerce Platform | Over two-thirds (71%) of vitamin K2 supplements failed to meet label claims due to low quality or purity. | Only 29% of supplements analyzed met MK-7 content and isomeric purity standards. | A low isomeric purity, referring to the presence of both cis- and trans- isomers, was a primary reason for failure. | Not specified. | [3][6] |
Experimental Protocols for Purity Assessment
The primary analytical technique for assessing the purity profile of MK-7 supplements is High-Performance Liquid Chromatography (HPLC).[1][9][10][13][14][15][16]
Sample Preparation
-
Extraction: The extraction solvent and method depend on the supplement's matrix (e.g., oil-based capsules, tablets, powders).
-
For soft capsules, the contents are mixed, and a precise weight is dissolved in a suitable organic solvent like isopropanol or a mixture of tetrahydrofuran and ethanol.[15][16]
-
Solid samples are typically ground to a fine powder before extraction.[16]
-
The mixture is often vortexed and sonicated in a water bath to ensure complete dissolution of the MK-7.[16]
-
-
Filtration: The resulting solution is filtered through a 0.45 µm or smaller pore size filter to remove particulates before injection into the HPLC system.[16]
Chromatographic Separation
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is used.[9][14] For isomer identification, a mass spectrometer (MS) can be coupled with the HPLC system.[1][2][10][17]
-
Column: A C18 or a specialized column for carotenoid/lipid-soluble vitamin analysis (e.g., YMC Carotenoid C30) is commonly employed to achieve good separation of the cis and trans isomers.[1][14]
-
Mobile Phase: A mixture of organic solvents such as methanol, ethanol, and isopropanol is typically used.[13] Isocratic elution is often sufficient.[15]
-
Detection: The UV detector is typically set at a wavelength of 268 nm to monitor the elution of MK-7 isomers.[14][15]
Quantification and Identification
-
Standard Curve: A standard curve is generated using a certified reference standard of all-trans MK-7 at various concentrations.[16]
-
Quantification: The concentration of all-trans MK-7 in the sample is determined by comparing its peak area to the standard curve.[16]
-
Isomer Identification: The identification of cis/trans isomers can be performed using high-resolution mass spectrometry (HRMS-QTOF).[1][10] The different isomers will have distinct retention times in the chromatogram.
Visualizing the Process and Pathway
To better understand the context of MK-7 analysis and its biological significance, the following diagrams illustrate the experimental workflow for purity assessment and the signaling pathway of Vitamin K2.
Caption: Experimental workflow for the purity analysis of MK-7 supplements.
Caption: Signaling pathway of Vitamin K2 (MK-7) in protein activation.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balchem-Alkemist analysis reveals vitamin K2 supplement quality concerns [nutraingredients.com]
- 4. Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant? | Semantic Scholar [semanticscholar.org]
- 6. Vitamin K2 unmasked: Misleading labels exposed by Balchem and Alkemist Labs – Innovations Food [innovationsfood.com]
- 7. Vitamin K2 supplementation meeting quality standards with [nutraingredients.com]
- 8. uniwelllabs.com [uniwelllabs.com]
- 9. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin K2 stability linked with purity Profile, says published study [nutraceuticalbusinessreview.com]
- 13. mdpi.com [mdpi.com]
- 14. e-jkfn.org [e-jkfn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN104458990B - Method for measuring content of vitamin K2 (MK-7) - Google Patents [patents.google.com]
- 17. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Efficacy and In Vivo Outcomes for Menaquinone-7
A Comparative Guide for Researchers and Drug Development Professionals
Menaquinone-7 (MK-7), a long-chain form of vitamin K2, has garnered significant scientific attention for its potential therapeutic applications in bone, cardiovascular, and inflammatory conditions. A critical aspect of its preclinical and clinical development lies in understanding the correlation between its effects observed in controlled laboratory settings (in vitro) and its physiological impact in living organisms (in vivo). This guide provides an objective comparison of in vitro and in vivo data for MK-7, supported by detailed experimental protocols and quantitative data, to aid researchers in designing and interpreting studies.
Data Summary: A Comparative Overview
The following tables summarize key quantitative findings from both in vitro and in vivo studies on Menaquinone-7, highlighting its effects on bone metabolism, inflammation, and its superior bioavailability compared to other vitamin K analogues.
Table 1: Comparative Effects of Menaquinone-7 on Bone Metabolism
| Parameter | In Vitro Finding | In Vivo Finding (Human Clinical Trials) | Citation |
| Osteoblast Activity | Stimulates osteoblastic bone formation. | Significantly increased circulating active osteocalcin (cOC), a biomarker for bone formation. | [1][2] |
| Osteoclast Activity | Inhibits osteoclast-like cell formation and bone resorption in rat bone tissues. | Long-term supplementation (180 µ g/day for 3 years) significantly improved bone mineral content (BMC) and bone mineral density (BMD). | [1][2] |
| Gene Expression | Upregulates the mRNA expression ratio of osteoprotegerin (OPG) to RANKL in osteoblasts. | A pilot study is investigating the effect of MK-7 on bone mineral density in individuals with specific Vitamin D Receptor (VDR) gene variants. | [3][4] |
Table 2: Anti-Inflammatory Effects of Menaquinone-7
| Parameter | In Vitro Finding | In Vivo Finding | Citation |
| Pro-inflammatory Cytokines | Dose-dependently inhibits the gene expression and protein production of TNF-α, IL-1α, and IL-1β in human monocyte-derived macrophages (hMDMs). | In naturally aging rats, 17 months of MK-7 treatment significantly reduced brain hippocampal content of caspase-1, IL-1β, and NLRP3. | [5][6] |
| Signaling Pathway | May suppress IL-6 production by inhibiting the phosphorylation of IKKα/β, which is required for NF-κB activation. | Clinical trials have shown MK-7 contributes to cardiovascular health by inhibiting vascular calcification, a process linked to inflammation. | [7][8] |
Table 3: Bioavailability and Pharmacokinetics of Menaquinone-7
| Parameter | In Vitro Rationale | In Vivo Finding (Human Pharmacokinetic Studies) | Citation |
| Half-life | The long isoprenoid side chain of MK-7 contributes to its higher lipophilicity. | Significantly longer half-life (approx. 3 days) compared to vitamin K1 (1-2 hours) and MK-4. | [9] |
| Serum Concentration | Higher association with low-density lipoproteins (LDL) may contribute to longer circulation time. | A single 420 µg dose of MK-7 resulted in detectable serum levels for up to 48 hours, while MK-4 was not detected. Consecutive administration of MK-7 significantly increased serum levels. | [10][11][12] |
| Bioequivalence | Not applicable. | Synthetic and fermentation-derived MK-7 have been shown to be bioequivalent. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited in vitro and in vivo studies.
In Vitro Anti-Inflammatory Assay
-
Cell Culture: Human monocyte-derived macrophages (hMDMs) are cultured.[5]
-
Treatment: Cells are pre-treated with varying concentrations of Menaquinone-7 (as MenaQ7®).[5]
-
Activation: Macrophages are activated using Toll-like receptor (TLR) agonists to induce an inflammatory response.[5]
-
Analysis: Gene expression of pro-inflammatory markers (TNF-α, IL-1α, and IL-1β) is quantified using reverse transcription-polymerase chain reaction (RT-PCR). Protein production is measured using enzyme-linked immunosorbent assay (ELISA).[5]
In Vivo Bone Health Assessment in Postmenopausal Women (3-Year Clinical Trial)
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.[2]
-
Participants: Healthy postmenopausal women.[2]
-
Intervention: Daily supplementation with 180 µg of Menaquinone-7 (as MenaQ7®) or a placebo for three years.[2]
-
Biomarker Analysis: Circulating levels of carboxylated osteocalcin (cOC) and undercarboxylated osteocalcin (ucOC) are measured.[2]
-
Bone Density Measurement: Bone mineral content (BMC) and bone mineral density (BMD) of the lumbar spine and femoral neck are assessed using dual-energy X-ray absorptiometry (DXA).[2]
-
Vascular Health Assessment: Carotid-femoral pulse-wave velocity (cfPWV) is measured to assess arterial stiffness.[2][14]
Visualizing the Correlation: From Bench to Bedside
The following diagrams illustrate the key biological pathways influenced by Menaquinone-7 and the logical flow from in vitro discovery to in vivo validation.
Caption: Correlation between in vitro mechanisms and in vivo outcomes of Menaquinone-7.
Caption: Proposed signaling pathway for MK-7 in regulating bone remodeling.
Caption: A generalized workflow for correlating in vitro and in vivo Menaquinone-7 research.
References
- 1. MK-7 and Its Effects on Bone Quality and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kimquy.com.vn [kimquy.com.vn]
- 3. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pilot Study of Vitamin K2 (Menaquinone-7, Soloways ™) in Patients With Osteopenia/Osteoporosis Carrying a VDR Gene Variant | Clinical Research Trial Listing [centerwatch.com]
- 5. menaq7.com [menaq7.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women | Semantic Scholar [semanticscholar.org]
- 13. New study demonstrates vitamin K2 MK-7 bioequivalence for the two primary manufacturing approaches [nutraceuticalbusinessreview.com]
- 14. oatext.com [oatext.com]
Safety Operating Guide
Proper Disposal Procedures for Menaquinone 7
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are critical for ensuring a secure and compliant research environment. This guide provides comprehensive, step-by-step procedures for the proper disposal of Menaquinone 7, also known as Vitamin K2 MK-7. While often referred to generically as "this compound," the specific protocols for Menathis compound should be followed.
Although several Safety Data Sheets (SDS) do not classify Menathis compound as a hazardous substance, it is prudent to handle it with the care afforded to all laboratory chemicals and to adhere to institutional and local disposal regulations.[1][2][3][4][5] One source does classify it with potential for oral toxicity and skin/eye irritation, highlighting the need for consistent, cautious handling.[6]
Immediate Safety and Handling Precautions
Before beginning any work or disposal procedures involving Menathis compound, it is essential to take the following safety measures:
-
Ventilation : Handle the compound in a well-ventilated area.[7] For procedures that may generate dust or aerosols, use a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE to avoid contact with skin and eyes.[7][10][11]
-
Hygiene : Wash hands thoroughly after handling the substance.[4] Avoid the formation of dust and aerosols.[7][10][11]
Hazard Classification Summary
The hazard information for Menathis compound varies across different suppliers. The following table summarizes the potential hazard classifications. Researchers should consult the specific SDS for the product they are using and adhere to the more stringent classification in cases of discrepancy.
| Hazard Classification | Associated Risks | Primary Disposal Consideration |
| General Assessment | Not classified as a hazardous chemical under GHS and OSHA standards.[1][2][4] | Follow institutional and local guidelines for chemical waste. |
| Potential Hazards | Harmful if swallowed; Causes skin and serious eye irritation.[6] | Treat as hazardous chemical waste; do not dispose of in standard trash or down the drain.[8][12] |
| Environmental Hazard | Slightly hazardous for water.[1] Do not allow it to enter drains or water courses.[4][7] | Prevent release to the environment; dispose of as chemical waste.[12] |
Step-by-Step Disposal Procedures
The proper disposal of Menathis compound must be managed in accordance with federal, state, and local regulations for chemical waste.[12]
1. Waste Classification and Segregation
-
Classify all materials contaminated with Menathis compound as chemical waste. This includes:
-
Segregate Menathis compound waste from incompatible materials.[12]
2. Disposal of Solid Menathis compound
-
Container : Place solid Menathis compound waste into a clearly labeled, sealed, and compatible waste container (e.g., high-density polyethylene - HDPE).[8]
-
Labeling : The container must be labeled as "Hazardous Waste" (or as required by your institution) and include the full chemical name, "Menathis compound".[8]
-
Collection : Arrange for collection by your institution's licensed hazardous waste disposal service.[12][13]
3. Disposal of Menathis compound Solutions
-
Solubility : Menathis compound is soluble in organic solvents like ethanol, methanol, DMF, and DMSO, but has poor water solubility.[8]
-
Waste Stream : Dispose of solutions as organic solvent waste.
-
Prohibition : Do not pour any Menathis compound solutions down the drain.[8]
-
Container and Labeling : Use a labeled, sealed, solvent-compatible container. Ensure the label clearly indicates the contents, including all solvents.
-
Collection : Arrange for pickup through your institution's hazardous waste management program.
4. Disposal of Contaminated Labware and PPE
-
Solid Waste : Items like gloves and absorbent paper contaminated with Menathis compound should be collected in a separate, clearly labeled hazardous waste bag.[8] This bag should be sealed and placed in a secondary container for disposal.[8]
-
Sharps : Contaminated sharps must be placed in a puncture-resistant sharps container for disposal by the hazardous waste service.[8]
-
Glassware : Reusable glassware should be triple-rinsed with a suitable solvent. The solvent rinse must be collected and disposed of as hazardous chemical waste.[8]
Experimental Protocols
Spill Cleanup Protocol
In the event of a Menathis compound spill, follow these procedures to ensure safety and proper containment:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.[12]
-
Wear PPE : Before cleaning, don the appropriate PPE, including gloves, safety goggles, and a lab coat.[2]
-
Contain Spill : If it is safe to do so, contain the spill using a chemical absorbent material.[12] For powder spills, cover with a plastic sheet to minimize spreading.[5]
-
Collect Waste : Carefully collect the absorbent material and any contaminated items.[12] Sweep up solid material and place it into a suitable, labeled container for disposal.[4][11]
-
Clean Area : Clean the spill surface thoroughly to remove any residual contamination.[4]
-
Dispose of Waste : All cleanup materials must be disposed of as hazardous waste.[12]
-
Report : Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.[12]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of Menathis compound and associated materials in a laboratory setting.
Caption: Disposal workflow for Menathis compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. scribd.com [scribd.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Pharmaquinone® 99% Active Ingredient Vitamin K2 as MK-7 [pharmaquinone.com]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Quinone 7
For researchers, scientists, and drug development professionals, ensuring personal safety and proper chemical management is paramount when handling potentially hazardous compounds. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for a substance identified as "Quinone 7." In the absence of a specific Safety Data Sheet (SDS) for "this compound," this document leverages established safety data for quinone compounds, particularly p-benzoquinone, as a conservative proxy to ensure a high degree of safety.
Hazard Summary and Quantitative Data
Quinone compounds are recognized as hazardous chemicals that can pose significant health risks upon exposure. They are often classified as toxic if swallowed or inhaled, and can cause severe skin and eye irritation.[1][2] Adherence to established occupational exposure limits is critical for personnel safety.
Occupational Exposure Limits for p-Benzoquinone
| Regulatory Body | Exposure Limit (8-hour Time-Weighted Average) |
| OSHA (PEL) | 0.1 ppm (0.4 mg/m³)[3][4] |
| NIOSH (REL) | 0.1 ppm (0.4 mg/m³) (10-hour workshift)[3] |
| ACGIH (TLV) | 0.1 ppm (0.44 mg/m³)[3] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against chemical exposure. The following PPE is mandatory when handling quinone compounds.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles and/or Face Shield | Goggles must be chemical-resistant. A face shield should be worn over safety glasses, especially when there is a risk of splashes.[1][5] |
| Skin/Body | Chemical-resistant Lab Coat or Apron | A full-length, long-sleeved laboratory coat is required. For tasks with a higher potential for splashes, a chemical-resistant apron should be worn over the lab coat.[5] |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended.[2][5] Always inspect gloves for any signs of damage before use and dispose of contaminated gloves as hazardous waste. |
| Respiratory | NIOSH-approved Respirator | Work should be conducted in a well-ventilated area or under a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[2][5][6] |
Standard Operating Protocol for Handling and Disposal
Adherence to a standardized operational workflow is crucial for minimizing risks associated with quinone compounds.
Preparation and Handling
-
Area Preparation : Conduct all work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7] Ensure that an emergency eyewash station and safety shower are accessible and operational.
-
PPE Inspection : Before starting any work, inspect all PPE to ensure it is in good condition.
-
Weighing and Transferring : Handle solid quinone compounds with care to avoid the generation of dust.[2][5] Use a clean, dry spatula for transferring the solid and weigh the compound on weighing paper or in a tared container within the fume hood.[5]
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek medical attention if irritation persists.
-
Inhalation : Remove the individual from the exposure to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Spill : In the event of a spill, evacuate non-essential personnel from the area and ensure it is well-ventilated.[2] Wearing appropriate PPE, moisten the spilled material with water to reduce airborne dust and use non-sparking tools to carefully sweep or scoop the material into a suitable, closed container for disposal.[2]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Segregation : Do not mix quinone waste with incompatible materials.[8] Keep aqueous and organic solvent waste streams separate.[7]
-
Containerization :
-
Solid Waste : Collect unused or contaminated solid quinone in a clearly labeled, compatible container (e.g., high-density polyethylene - HDPE or glass).[7][9] Label the container as "Hazardous Waste" with the full chemical name.[7]
-
Liquid Waste : Solutions of quinone in organic solvents should be collected in a labeled, sealed, solvent-compatible container.[7] Do not pour quinone solutions down the drain.[7]
-
Contaminated Labware : Disposable items such as gloves, absorbent paper, and pipette tips contaminated with quinone should be collected in a separate, clearly labeled hazardous waste bag.[7] This bag should be sealed and placed in a secondary container for disposal.[7]
-
-
Waste Collection : Arrange for the collection of all hazardous waste through your institution's hazardous waste management program.[7]
Workflow for Safe Handling of this compound
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Quinone [cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
